molecular formula C6H6N2O B032610 Isonicotinamide-d4

Isonicotinamide-d4

Numéro de catalogue: B032610
Poids moléculaire: 126.15 g/mol
Clé InChI: VFQXVTODMYMSMJ-RHQRLBAQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Isonicotinamide-d4 is a high-quality, stable isotope-labeled internal standard critical for advancing quantitative bioanalytical research, particularly in the fields of pharmacology and metabolomics. This compound, where four hydrogen atoms are replaced by deuterium, is structurally identical to its non-labeled counterpart but possesses a distinct mass, making it indispensable for accurate quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its primary application lies in the precise measurement of isonicotinamide and its related metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. By serving as an internal standard, this compound corrects for analyte loss during sample preparation and ion suppression/enhancement effects during mass spectrometric analysis, thereby ensuring data of the highest reliability and reproducibility.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,3,5,6-tetradeuteriopyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQXVTODMYMSMJ-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(C(=C1C(=O)N)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isonicotinamide-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinamide-d4 is the deuterated form of isonicotinamide (B137802), a pyridinecarboxamide and an isomer of nicotinamide (B372718) (a form of vitamin B3). In this isotopologue, four hydrogen atoms on the pyridine (B92270) ring are replaced with deuterium (B1214612). This stable isotope-labeled compound serves as an invaluable tool in analytical and research settings, particularly as an internal standard for quantitative mass spectrometry-based analyses. Its chemical inertness and the mass shift provided by the deuterium atoms allow for precise and accurate quantification of its non-deuterated counterpart, isonicotinamide, in complex biological matrices.

Beyond its analytical applications, the parent compound, isonicotinamide, has demonstrated biological activity, including the induction of apoptosis in human acute myelomonocytic leukemia cells (HL-60). This guide provides a comprehensive overview of the technical aspects of this compound, including its physicochemical properties, detailed experimental protocols for its use in mass spectrometry, its known biological activities with a putative signaling pathway, and a plausible synthetic route.

Physicochemical Properties

This compound is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below for easy reference.

PropertyValue
Chemical Formula C₆H₂D₄N₂O
Molecular Weight 126.15 g/mol
CAS Number 1219799-40-2
Synonyms Isonicotinamide-2,3,5,6-d4, 4-Pyridinecarboxamide-d4, 4-(Aminocarbonyl)pyridine-d4
Isotopic Purity ≥98 atom % D
Chemical Purity ≥98%
Solubility Soluble in DMSO and Methanol
Storage Store at 2-8°C in a refrigerator

Application in Quantitative Analysis: LC-MS/MS

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of isonicotinamide. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, matrix effects, and instrument response.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantification of isonicotinamide in a biological sample, such as plasma, using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis s1 Biological Sample (e.g., Plasma) s2 Spike with this compound (Internal Standard) s1->s2 s3 Protein Precipitation (e.g., with Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Collect Supernatant s4->s5 l1 Inject Supernatant onto LC Column s5->l1 l2 Chromatographic Separation l1->l2 m1 Electrospray Ionization (ESI) l2->m1 m2 Tandem Mass Spectrometry (MS/MS) Detection (MRM Mode) m1->m2 d1 Peak Integration m2->d1 d2 Calculate Peak Area Ratio (Analyte/IS) d1->d2 d3 Quantification using Calibration Curve d2->d3 G cluster_cell HL-60 Cell Isonicotinamide Isonicotinamide PARP1 PARP1 Inhibition Isonicotinamide->PARP1 Bax Bax Activation PARP1->Bax promotes Bcl2 Bcl-2 Inhibition PARP1->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_synthesis Synthesis of this compound start Isonicotinic Acid step1 H/D Exchange (e.g., D2O, catalyst, heat) start->step1 intermediate Isonicotinic Acid-d4 step1->intermediate step2 Amidation (e.g., SOCl2, then NH3) intermediate->step2 end This compound step2->end

Technical Guide: Isonicotinamide-d4 (CAS No. 1219799-40-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Isonicotinamide-d4, a deuterated analog of isonicotinamide (B137802). The information compiled herein is intended to support research and development activities by providing essential data on its properties, synthesis, analysis, and applications.

Core Compound Information

This compound is a stable isotope-labeled form of isonicotinamide, where four hydrogen atoms on the pyridine (B92270) ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of isonicotinamide in various biological and chemical matrices.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueCitations
CAS Number 1219799-40-2[2]
Molecular Formula C₆H₂D₄N₂O
Molecular Weight 126.15 g/mol [2]
Synonyms Isonicotinamide-2,3,5,6-d4, 4-Pyridinecarboxamide-d4[2]
Appearance White to Off-White Solid[2]
Storage 2-8°C, Refrigerator
Solubility (unlabeled) Soluble in water, ethanol, DMSO, methanol[3]

Synthesis and Characterization

While specific, detailed synthesis protocols for this compound are proprietary to commercial suppliers, a general synthetic route can be inferred from established methods for the synthesis of isonicotinamide. The synthesis typically involves the hydrolysis of a deuterated precursor.

Representative Synthesis Protocol (Hypothetical)

The synthesis of this compound would likely follow the hydrolysis of 4-cyanopyridine-d4.

Reaction:

4-cyanopyridine-d4 + H₂O → this compound

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, 4-cyanopyridine-d4 (1 equivalent) is dissolved in a suitable solvent mixture, such as tert-amyl alcohol and water.[4]

  • Catalyst Addition: A catalyst, such as a mixture of metal oxides (e.g., ferric oxide, cobalt tetroxide, manganese dioxide), is added to the solution.[4]

  • Reaction Conditions: The mixture is heated to approximately 80°C and stirred for 24 hours.[4]

  • Work-up: After the reaction is complete, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to remove the solvent.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as hot water or isopropanol, to yield pure this compound.[4]

Disclaimer: This is a representative protocol based on the synthesis of the unlabeled compound. The actual synthesis of this compound may use different reagents, catalysts, and conditions.

Characterization Data

The following tables summarize the expected analytical data for this compound. The exact values can vary and should be confirmed with a lot-specific Certificate of Analysis from the supplier.

Table 2.2.1: Expected ¹H-NMR Data

FeatureExpected Observation
Solvent DMSO-d₆
Pyridine Protons Absence of signals corresponding to the pyridine ring protons, confirming deuteration.
Amide Protons Two broad singlets corresponding to the -NH₂ protons.

Table 2.2.2: Expected FT-IR Data

Wavenumber (cm⁻¹)Assignment
~3360, ~3180N-H stretching of the amide group
~1660C=O stretching (Amide I band)
~1390C-N stretching

Note: The C-D stretching vibrations would appear at lower wavenumbers (around 2100-2300 cm⁻¹) compared to C-H stretches.

Table 2.2.3: Expected Mass Spectrometry Data

Ionm/z (Expected)
[M+H]⁺127.07
[M+Na]⁺149.05

Table 2.2.4: Representative HPLC Method

ParameterCondition
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 6.8) (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at ~265 nm
Column Temperature 30°C

This is a general method for a related compound and may require optimization for this compound.[5]

Applications and Experimental Workflows

The primary application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods for pharmacokinetic and metabolic studies of isonicotinamide.

Use as an Internal Standard in LC-MS Analysis

The workflow below illustrates the use of this compound as an internal standard for the quantification of isonicotinamide in a biological sample.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma) B Add this compound (Internal Standard) A->B C Protein Precipitation & Centrifugation B->C D Collect Supernatant C->D E Inject into LC-MS/MS System D->E F Chromatographic Separation (Analyte and IS) E->F G Mass Spectrometric Detection (MRM Mode) F->G I Calculate Peak Area Ratios (Analyte / IS) G->I H Generate Calibration Curve J Quantify Isonicotinamide Concentration H->J I->J

Caption: LC-MS/MS workflow using this compound as an internal standard.

Signaling Pathways

Currently, there are no known specific signaling pathways that are directly modulated by this compound. Its biological activity is presumed to be identical to that of unlabeled isonicotinamide. Isonicotinamide itself has been reported to induce apoptosis in certain cancer cell lines.[2]

Conclusion

This compound is a valuable tool for researchers in analytical chemistry, pharmacology, and drug metabolism. Its stability and isotopic purity make it an excellent internal standard for accurate and precise quantification of isonicotinamide. The information provided in this guide serves as a foundational resource for the effective utilization of this compound in a research setting.

References

In-Depth Technical Guide to Isonicotinamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonicotinamide-d4, the deuterated analogue of isonicotinamide (B137802), serves as a valuable tool in various scientific disciplines, particularly in drug metabolism and pharmacokinetic (DMPK) studies, as well as in metabolic research. Its isotopic labeling allows for its use as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic pathway analysis. This guide provides a comprehensive overview of the structure, properties, and applications of this compound, complete with detailed experimental protocols and data presented for clarity and practical use in a research setting.

Core Structure and Physicochemical Properties

This compound is a pyridinecarboxamide in which the four hydrogen atoms on the pyridine (B92270) ring are replaced with deuterium (B1214612). This isotopic substitution minimally alters the chemical properties of the molecule while significantly increasing its mass, making it an ideal internal standard for mass spectrometry.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₂D₄N₂O[1]
Molecular Weight 126.15 g/mol [1]
CAS Number 1219799-40-2[1]
Appearance White to Off-White Solid
Synonyms Isonicotinamide-2,3,5,6-d4, 4-Pyridinecarboxamide-d4

Spectral Data

The following tables summarize the expected and reported spectral data for this compound. Due to the deuteration, the 1H NMR spectrum is significantly simplified compared to its non-deuterated counterpart, while the mass spectrum shows a characteristic mass shift.

Table 2: 1H NMR Spectral Data (Reference: Isonicotinamide in DMSO-d6)

Chemical Shift (δ) ppmMultiplicityAssignment
8.72dH2, H6
8.20br sNH₂
7.78dH3, H5
7.65br sNH₂

Table 3: 13C NMR Spectral Data (Reference: Isonicotinamide)

The 13C NMR spectrum of this compound is expected to be similar to that of the unlabeled compound, although the signals for the deuterated carbons may show splitting due to C-D coupling and slight shifts.

Chemical Shift (δ) ppmAssignment
166.5C=O
150.5C2, C6
141.0C4
121.5C3, C5

Table 4: Mass Spectrometry Data

The mass spectrum of this compound is characterized by a molecular ion peak at m/z 127 ([M+H]⁺), which is 4 mass units higher than that of the unlabeled isonicotinamide. The fragmentation pattern is expected to be similar, with the key fragments retaining the deuterium labels.

m/z (relative intensity)Assignment
127[M+H]⁺
110[M+H - NH₃]⁺
82[M+H - C(O)NH₂]⁺

Experimental Protocols

Synthesis and Purification

A general approach for the synthesis of deuterated aromatic compounds involves the use of a deuterated starting material or H-D exchange reactions under specific catalytic conditions. A plausible synthetic route for this compound would involve the hydrolysis of 4-cyanopyridine-d4.

Synthesis_Workflow Plausible Synthesis Workflow for this compound start 4-Cyanopyridine-d4 step1 Hydrolysis (e.g., H2O2, NaOH) start->step1 product Crude this compound step1->product step2 Purification (Recrystallization) product->step2 final_product Pure this compound step2->final_product

Caption: Plausible synthesis workflow for this compound.

Protocol: Recrystallization for Purification

This protocol is a general guideline for the purification of isonicotinamide derivatives and can be adapted for this compound.

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol, isopropanol, or water).

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Application as an Internal Standard in LC-MS/MS

This compound is an excellent internal standard for the quantification of isonicotinamide in biological matrices.

LCMS_Workflow Workflow for Use as an Internal Standard in LC-MS/MS sample Biological Sample (e.g., Plasma, Urine) spike Spike with This compound (IS) sample->spike extraction Sample Preparation (e.g., Protein Precipitation, SPE) spike->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification (Analyte/IS Peak Area Ratio) analysis->quantification

Caption: Workflow for using this compound as an internal standard.

Protocol: Quantification of Isonicotinamide in Plasma

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized).

    • Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Optimize the mass spectrometer settings for the detection of isonicotinamide and this compound using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Calculate the peak area ratio of isonicotinamide to this compound.

    • Determine the concentration of isonicotinamide in the samples using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Apoptosis Induction Studies

Isonicotinamide has been reported to induce apoptosis in certain cancer cell lines. This compound can be used in similar studies to investigate its biological effects.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Culture and Treatment:

    • Plate cells (e.g., HL-60) at a suitable density in a multi-well plate.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable (Annexin V negative, PI negative).

Signaling Pathways

While specific signaling pathway studies for this compound are limited, the parent compound, isonicotinamide, is an isomer of nicotinamide, a key molecule in cellular metabolism and signaling. Nicotinamide is a precursor to NAD⁺, a critical coenzyme in redox reactions and a substrate for enzymes like PARPs and sirtuins, which are involved in DNA repair, gene expression, and apoptosis. It is plausible that isonicotinamide and its deuterated analogue could influence these pathways, although likely with different potencies and mechanisms compared to nicotinamide.

Signaling_Pathway Potential Signaling Pathways Influenced by Isonicotinamide Isonicotinamide Isonicotinamide / this compound Metabolism Cellular Metabolism Isonicotinamide->Metabolism Potential Influence NAD_NADH NAD+/NADH Ratio Metabolism->NAD_NADH PARP PARP Activity NAD_NADH->PARP Sirtuins Sirtuin Activity NAD_NADH->Sirtuins DNA_Repair DNA Repair PARP->DNA_Repair Apoptosis Apoptosis PARP->Apoptosis Sirtuins->Apoptosis Gene_Expression Gene Expression Sirtuins->Gene_Expression

Caption: Potential signaling pathways influenced by Isonicotinamide.

Conclusion

This compound is a versatile and valuable tool for researchers in the fields of drug development, biochemistry, and cell biology. Its primary utility as an internal standard in mass spectrometry ensures accurate and reliable quantification of its non-deuterated counterpart. Furthermore, its potential as a metabolic tracer and a biologically active molecule warrants further investigation into its specific mechanisms of action and its effects on cellular signaling pathways. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in a research setting.

References

In-Depth Technical Guide on the Isotopic Purity of Isonicotinamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Isonicotinamide-d4, a crucial deuterated internal standard for bioanalytical and drug metabolism studies. This document details the analytical methodologies for determining isotopic enrichment, presents representative data, and outlines a practical experimental workflow for its application.

Introduction to this compound

This compound is a stable isotope-labeled version of isonicotinamide (B137802), where four hydrogen atoms on the pyridine (B92270) ring have been replaced with deuterium (B1214612) atoms. This modification results in a mass shift of +4 Da compared to the unlabeled compound, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS). Its chemical and physical properties are nearly identical to the endogenous or therapeutic compound of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby correcting for variability in the analytical process.[1][2]

Stable isotope-labeled compounds like this compound are widely used in pharmacokinetic studies, drug metabolism research, and clinical diagnostics as tracers and internal standards for quantitative analysis by NMR, GC-MS, or LC-MS.[3][4]

Quantitative Data on Isotopic Purity

The isotopic purity of this compound is a critical parameter that defines its quality and suitability as an internal standard. It is determined by assessing the distribution of different isotopologues (molecules that differ only in their isotopic composition). The desired product is the d4 species, with lower amounts of d0, d1, d2, and d3 isotopologues considered isotopic impurities.

While lot-specific data is available on the Certificate of Analysis (CoA) provided by suppliers, a representative isotopic distribution for a high-purity batch of this compound is presented in Table 1.[5] A typical specification for high-quality deuterated standards is an isotopic purity of ≥98%.

Table 1: Representative Isotopic Distribution of this compound

IsotopologueDesignationRepresentative Mass (m/z) [M+H]⁺Abundance (%)
Isonicotinamide-d0d0123.05< 0.1
Isonicotinamide-d1d1124.06< 0.5
Isonicotinamide-d2d2125.06< 1.0
Isonicotinamide-d3d3126.07< 1.5
This compoundd4127.07> 98.0

Note: The data presented in this table is representative and may vary between different batches and suppliers. Always refer to the Certificate of Analysis for specific lot data.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity and the confirmation of the deuterium label positions are primarily achieved through a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) for Isotopic Distribution

High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic distribution of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol (B129727) or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

  • Data Acquisition: The instrument is operated in full scan mode to acquire the mass spectrum of the protonated molecule [M+H]⁺.

  • Data Analysis: The relative abundances of the peaks corresponding to the different isotopologues (d0, d1, d2, d3, and d4) are measured. The isotopic purity is calculated as the percentage of the d4 isotopologue relative to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation and Purity

¹H and ²H NMR spectroscopy are used to confirm the positions of the deuterium labels and to assess the overall chemical purity.

Methodology:

  • Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

  • ¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the positions corresponding to the deuterated pyridine ring protons confirms the successful labeling. Residual proton signals can be used to estimate the degree of deuteration.

  • ²H NMR Analysis: The ²H NMR spectrum is acquired to directly observe the deuterium signals, confirming their presence and chemical environment.

  • Quantitative NMR (qNMR): qNMR can be employed for an accurate determination of the absolute content of this compound.[6][7][8][9]

Synthesis of this compound

A general method for the synthesis of isonicotinamide involves the hydrolysis of 4-cyanopyridine.[10] The deuterated analogue is synthesized using a deuterated precursor. A plausible synthetic route is the hydrolysis of deuterated 4-cyanopyridine, which can be prepared through deuterium exchange reactions on the pyridine ring.

Application: this compound as an Internal Standard in a Bioanalytical Workflow

This compound is an excellent internal standard for the quantification of related compounds, such as the anti-tuberculosis drug isoniazid (B1672263) and its metabolites, in biological matrices. The following is a representative workflow for the analysis of a target analyte using this compound as an internal standard by LC-MS/MS. This workflow is based on a validated method for the analysis of isoniazid.[11]

experimental_workflow sample_prep Sample Preparation (e.g., Urine, Plasma) add_is Addition of This compound (Internal Standard) sample_prep->add_is extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) add_is->extraction evaporation Evaporation and Reconstitution extraction->evaporation lc_injection LC-MS/MS Analysis evaporation->lc_injection chromatography Chromatographic Separation (e.g., C18 Column) lc_injection->chromatography Injection ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection Elution quantification Quantification (Analyte/IS Peak Area Ratio) ms_detection->quantification Data Acquisition

Caption: Bioanalytical workflow for analyte quantification using this compound.

Detailed Steps of the Bioanalytical Method:
  • Sample Preparation: Aliquots of the biological matrix (e.g., urine or plasma) are transferred to microcentrifuge tubes.[11]

  • Internal Standard Spiking: A precise volume of a working solution of this compound in a suitable solvent (e.g., 50 mM ammonium (B1175870) bicarbonate) is added to each sample, except for the blank matrix.[11]

  • Extraction: The samples undergo an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components and concentrate the analyte and internal standard.[11]

  • Evaporation and Reconstitution: The extracted samples are evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: The reconstituted samples are injected into a liquid chromatography system. The analyte and this compound are separated from other components on an analytical column (e.g., a C18 column) using an isocratic or gradient mobile phase.[11]

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for both the analyte and this compound.[11]

  • Quantification: The concentration of the analyte in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a calibration curve prepared in the same biological matrix.

Signaling Pathways and Biological Relevance

Isonicotinamide is an isomer of nicotinamide (B372718), a form of vitamin B3 that is a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+).[12][13] NAD+ is a critical component in cellular metabolism and is involved in numerous redox reactions. While nicotinamide has well-established roles in cellular signaling, including the regulation of sirtuins, the specific signaling pathways directly involving isonicotinamide are less characterized. However, due to its structural similarity to nicotinamide, it can be a valuable tool in metabolic studies to probe the pathways of nicotinamide and NAD+ synthesis and consumption.

The primary role of this compound in research is as an internal standard, where its biological activity is not the focus. The deuteration is not expected to significantly alter its biochemical properties in the context of its use for quantification.

nad_pathway Isonicotinamide Isonicotinamide NAD_synthesis NAD+ Synthesis Pathways Isonicotinamide->NAD_synthesis Isomer, potential probe Nicotinamide Nicotinamide (Vitamin B3) Nicotinamide->NAD_synthesis Precursor Isonicotinamide_d4 This compound (Internal Standard) Bioanalytical_Assay Bioanalytical Assay (LC-MS/MS) Isonicotinamide_d4->Bioanalytical_Assay Used for Quantification Analyte Analyte of Interest (e.g., Isoniazid) Analyte->Bioanalytical_Assay Quantified Cellular_Metabolism Cellular Metabolism (Redox Reactions) NAD_synthesis->Cellular_Metabolism Provides NAD+

Caption: Conceptual relationship of this compound in bioanalysis and metabolism.

Conclusion

The isotopic purity of this compound is a cornerstone of its utility as an internal standard in demanding bioanalytical applications. A thorough understanding and verification of its isotopic distribution, as provided by the supplier's Certificate of Analysis, is paramount for ensuring the accuracy and reliability of quantitative data. The methodologies of mass spectrometry and NMR spectroscopy are the gold standards for this characterization. When used appropriately within a validated bioanalytical workflow, this compound provides the necessary precision for critical research in drug development and clinical diagnostics.

References

Technical Guide to the Certificate of Analysis for Isonicotinamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A Certificate of Analysis (CoA) is a critical document that provides a detailed summary of the quality and purity of a specific batch of a chemical compound. For researchers and professionals in drug development, understanding the components of a CoA for a deuterated compound like Isonicotinamide-d4 is essential for ensuring the accuracy and reproducibility of their work. This compound is the deuterated form of Isonicotinamide, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable internal standard in quantitative analyses using mass spectrometry.[1][2]

This technical guide provides an in-depth overview of the information typically found in a Certificate of Analysis for this compound, including representative data and detailed experimental protocols.

Product Information

A CoA for this compound will begin with fundamental identification details.[3] This section typically includes:

  • Chemical Name: this compound[3]

  • Synonyms: Isonicotinamide-2,3,5,6-d4, 4-Pyridinecarboxamide-d4[3]

  • CAS Number: 1219799-40-2[3][4][5]

  • Molecular Formula: C₆H₂D₄N₂O[3][6]

  • Molecular Weight: 126.15 g/mol [3][6]

  • Lot or Batch Number: A unique identifier for the specific batch of the product.[3]

Quantitative Data Summary

The core of the CoA is the presentation of analytical results. The following table summarizes the typical quantitative data for a batch of this compound.

TestSpecificationResult
Appearance White to Off-White SolidConforms
Purity (by HPLC) ≥98%99.7%
Isotopic Enrichment (by Mass Spec.) ≥98 atom % D99.5 atom % D
¹H-NMR Conforms to StructureConforms
Mass Spectrum Conforms to StructureConforms

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of the results presented in a CoA.

3.1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard technique used to assess the purity of chemical compounds. A reversed-phase HPLC method is commonly employed for Isonicotinamide.[7][8]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[8]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer) is often used.[8] For mass spectrometry compatibility, formic acid can be used in place of non-volatile buffers like phosphoric acid.[7]

  • Flow Rate: Typically around 1.0 mL/min.[8]

  • Column Temperature: Maintained at a constant temperature, for instance, 30 °C.[8]

  • Detection Wavelength: Based on the UV absorbance of the analyte, often around 265 nm.[8]

  • Injection Volume: A small, precise volume, such as 10 µL, is injected.[8]

3.2. Isotopic Enrichment and Structural Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of this compound.

  • Instrumentation: An LC-MS system, often with an Electrospray Ionization (ESI) source.

  • Analysis: The mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺. For this compound, this would be at an m/z of approximately 127. The relative intensities of the peaks for the deuterated and non-deuterated species are used to calculate the isotopic enrichment.

3.3. Structural Confirmation by Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy is used to confirm the chemical structure of the molecule. For this compound, the ¹H-NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the protons on the pyridine (B92270) ring, confirming their replacement with deuterium.

Visualization of the Quality Control Workflow

The following diagram illustrates the typical workflow for the quality control and certification of a batch of this compound.

cluster_production Production cluster_qc Quality Control cluster_certification Certification synthesis Synthesis of this compound purification Purification synthesis->purification sampling Batch Sampling purification->sampling hplc HPLC Purity sampling->hplc ms Mass Spec (Isotopic Enrichment) sampling->ms nmr ¹H-NMR (Structure) sampling->nmr coa Certificate of Analysis Generation hplc->coa ms->coa nmr->coa release Product Release coa->release

Caption: Quality Control Workflow for this compound

References

An In-Depth Technical Guide to the Synthesis of Deuterated Isonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis routes for deuterated isonicotinamide (B137802), a valuable isotopically labeled compound for various research applications, including metabolic studies and as an internal standard in analytical chemistry. This document details potential synthetic methodologies, presents quantitative data from related reactions, and outlines experimental protocols. Furthermore, it explores the biological significance of isonicotinamide and its potential signaling pathways.

Introduction to Deuterated Isonicotinamide

Isonicotinamide (pyridine-4-carboxamide) is a structural isomer of nicotinamide (B372718) (vitamin B3) and serves as a versatile building block in the synthesis of various biologically active molecules, including those with anti-tubercular properties.[1] Deuterium-labeled isonicotinamide, most commonly isonicotinamide-d4 where the four hydrogen atoms on the pyridine (B92270) ring are replaced by deuterium (B1214612), is a crucial tool in drug discovery and development. The deuterium substitution provides a heavier isotope for use in pharmacokinetic studies to trace the metabolic fate of the molecule and can also serve as a highly accurate internal standard for mass spectrometry-based quantification.[2][3]

Synthesis Routes for Deuterated Isonicotinamide

The synthesis of deuterated isonicotinamide can be approached through several methodologies, primarily involving hydrogen-deuterium (H/D) exchange reactions on the pyridine ring of isonicotinamide or a suitable precursor.

Route 1: Catalytic Hydrogen-Deuterium Exchange

A prevalent method for introducing deuterium into aromatic systems is through metal-catalyzed H/D exchange. Various transition metal catalysts have been shown to be effective for the deuteration of pyridine derivatives.

Catalysts and Deuterium Sources:

  • Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), and Platinum (Pt) based catalysts are commonly employed for H/D exchange reactions.[3][4]

  • Deuterium oxide (D₂O) and deuterium gas (D₂) are the most common and cost-effective deuterium sources.[3][5]

General Experimental Workflow:

A typical workflow for catalytic H/D exchange involves the reaction of the substrate (isonicotinamide or a precursor) with a deuterium source in the presence of a metal catalyst. The reaction conditions, such as temperature, pressure, and solvent, are crucial for achieving high deuterium incorporation and yield.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Isonicotinamide Isonicotinamide Reaction_Vessel Reaction Vessel Isonicotinamide->Reaction_Vessel Catalyst Metal Catalyst (e.g., Ru/C) Catalyst->Reaction_Vessel Deuterium_Source Deuterium Source (e.g., D₂O) Deuterium_Source->Reaction_Vessel Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Reaction Conditions: - Temperature - Pressure - Time Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (e.g., Chromatography) Evaporation->Purification NMR NMR Spectroscopy Purification->NMR Isotopic Purity MS Mass Spectrometry Purification->MS Yield & Purity

Figure 1. General workflow for catalytic H/D exchange synthesis.

Detailed Experimental Protocol (Hypothetical, based on related literature):

The following protocol is a hypothetical procedure for the synthesis of this compound via a ruthenium-catalyzed H/D exchange, adapted from methodologies reported for similar pyridine compounds.[3]

  • Preparation: In a high-pressure reaction vessel, add isonicotinamide (1.0 g, 8.19 mmol) and 5% Ruthenium on Carbon (Ru/C) (100 mg, 10 wt%).

  • Solvent and Deuterium Source: Add anhydrous tetrahydrofuran (B95107) (THF) (20 mL) and deuterium oxide (D₂O) (5 mL, 277 mmol).

  • Reaction: Seal the vessel and purge with argon gas. Introduce deuterium gas (D₂) to a pressure of 10 bar. Heat the reaction mixture to 120°C with vigorous stirring for 24 hours.

  • Work-up: After cooling to room temperature, carefully release the pressure. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

  • Analysis: The final product should be analyzed by ¹H NMR and mass spectrometry to determine the yield, chemical purity, and isotopic enrichment.

Route 2: Synthesis from a Deuterated Precursor

An alternative strategy involves the synthesis of isonicotinamide from a pre-deuterated starting material, such as deuterated 4-cyanopyridine (B195900).

Synthesis of Isonicotinamide from 4-Cyanopyridine:

A known method for the synthesis of isonicotinamide is the hydrolysis of 4-cyanopyridine.[6] To produce deuterated isonicotinamide, this synthesis would start with deuterated 4-cyanopyridine.

G d4_4_cyanopyridine 4-Cyanopyridine-d4 hydrolysis Hydrolysis d4_4_cyanopyridine->hydrolysis Catalyst (e.g., MgO) H₂O, Heat d4_isonicotinamide This compound hydrolysis->d4_isonicotinamide

Figure 2. Synthesis from a deuterated precursor.

Detailed Experimental Protocol (Adapted from U.S. Patent 2,904,552): [6]

  • Preparation of Deuterated 4-Cyanopyridine: Deuterated 4-cyanopyridine can be prepared via catalytic H/D exchange on 4-cyanopyridine using methods similar to those described in Route 1.

  • Hydrolysis: In a reaction vessel, combine deuterated 4-cyanopyridine (1.0 g, 9.25 mmol), water (20 mL), and a catalyst such as magnesium oxide (0.1 g).

  • Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification: After the reaction is complete, filter the hot solution to remove the catalyst. Upon cooling, the deuterated isonicotinamide will crystallize. The product can be further purified by recrystallization.

Quantitative Data

Reaction TypeSubstrateCatalyst/ReagentDeuterium SourceYield (%)Isotopic Purity (%)Reference
H/D ExchangePyridine DerivativesRu/CD₂OHigh>90[3][5]
H/D ExchangePyridine DerivativesRhCl₃D₂OHigh>90
H/D ExchangePyridine DerivativesPd/CD₂OHigh>90[4]
Hydrolysis3-CyanopyridineManganese Dioxide->95-[7]
Hydrolysis4-CyanopyridineMagnesium Oxide-~90-95 (efficiency)-

Table 1: Summary of Quantitative Data from Related Reactions

Analysis of Deuterated Isonicotinamide

The characterization of the synthesized deuterated isonicotinamide is critical to confirm its identity, purity, and the extent of deuterium incorporation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by observing the disappearance or reduction of proton signals at the deuterated positions. ¹³C and ²H NMR can also provide valuable structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular weight of the deuterated compound and for quantifying the isotopic distribution (the relative abundance of d0, d1, d2, d3, and d4 species).

Biological Significance and Signaling Pathways

While isonicotinamide itself is primarily used as a chemical intermediate, its structural similarity to nicotinamide suggests potential biological activities. Nicotinamide is a crucial precursor for the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), which plays a central role in cellular metabolism and energy production.[8] Nicotinamide is also known to be an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) and sirtuin 1 (SIRT1), enzymes involved in DNA repair, and cellular signaling.[2][9][10]

Given this relationship, it is plausible that isonicotinamide could interact with similar biological targets. Further research is needed to fully elucidate the specific signaling pathways modulated by isonicotinamide. A potential area of investigation is its effect on PARP-1, a key enzyme in DNA repair and a target for cancer therapy.

G cluster_pathway Potential PARP-1 Inhibition Pathway DNA_Damage DNA Damage PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis DNA_Repair DNA Repair PAR_Synthesis->DNA_Repair Isonicotinamide Isonicotinamide (Potential Inhibitor) Isonicotinamide->PARP1_Activation

Figure 3. Hypothesized PARP-1 inhibition by isonicotinamide.

Conclusion

The synthesis of deuterated isonicotinamide is achievable through established methods such as catalytic hydrogen-deuterium exchange or by utilizing a deuterated precursor. While a specific, optimized protocol with detailed quantitative data for this compound is not yet prominent in the literature, the information provided in this guide offers a strong foundation for researchers to develop and execute a successful synthesis. The potential biological activity of isonicotinamide, particularly in relation to enzymes like PARP-1, warrants further investigation, and the availability of its deuterated analogue will be instrumental in such studies. This technical guide serves as a valuable resource for scientists and professionals in drug development, providing the necessary theoretical and practical framework for the synthesis and application of this important isotopically labeled compound.

References

An In-depth Technical Guide to the Physical Characteristics of Isonicotinamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of Isonicotinamide-d4, a deuterated isotopologue of Isonicotinamide. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Quantitative Physical and Chemical Data

The physical properties of this compound are summarized in the table below. These values are critical for understanding the compound's behavior in various experimental and formulation settings. Data for the non-deuterated parent compound, Isonicotinamide, is included for comparative purposes where available.

PropertyThis compoundIsonicotinamide (Non-deuterated)
Molecular Formula C₆H₂D₄N₂O[1]C₆H₆N₂O[2][3]
Molecular Weight 126.15 g/mol [1][4][5][6][7]122.12 g/mol [2]
Appearance White to Off-White Solid/Powder[4][8]White Powder / Acicular white crystals[2][9]
Melting Point Not explicitly stated for d4; expected to be similar to the parent compound155-158 °C[8][9][10]
Boiling Point Not available~334 °C at 760 mmHg[9][10]
Solubility Soluble in DMSO, Methanol[8]Water (191 g/L), Ethanol, DMSO, Methanol, Chloroform[11][12]
CAS Number 1219799-40-2[1][4][5][6][7]1453-82-3[3][5][7]

Core Physical Characteristics Workflow

The determination of a compound's physical characteristics follows a logical progression. The identity and purity are first established, which then informs the reliable measurement of its physical constants such as melting point and solubility. These properties are interdependent and crucial for subsequent applications.

G cluster_0 Compound Identity & Purity cluster_1 Primary Physical States cluster_2 Solution Behavior A This compound (C₆H₂D₄N₂O) B Purity Assessment (e.g., HPLC, NMR) A->B Confirms C Appearance (White to Off-White Solid) B->C Prerequisite for E Solubility Testing (Qualitative & Quantitative) B->E Prerequisite for D Melting Point (Solid-to-Liquid Transition) C->D Influences measurement of F Solvent Selection (e.g., DMSO, Methanol) E->F Determines

Workflow for Physical Characterization.

Experimental Protocols

Detailed methodologies for determining the key physical characteristics are provided below. These protocols are based on standard laboratory practices.

The melting point of a crystalline solid is a key indicator of its purity.[13][14] The capillary method is a widely used and reliable technique.[15]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[13][16]

  • Capillary tubes (sealed at one end)

  • Mortar and pestle or spatula

  • Thermometer

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[15][17]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a column of 2-3 mm of packed solid is achieved.[16][17]

  • Apparatus Setup:

    • Mel-Temp Apparatus: Place the loaded capillary tube into the sample holder of the apparatus.[16]

    • Thiele Tube: If using a Thiele tube, attach the capillary tube to a thermometer using a small rubber band or a thin piece of tubing, ensuring the sample is aligned with the thermometer bulb. Insert this assembly into the Thiele tube containing mineral oil.[14]

  • Measurement:

    • Begin heating the apparatus. For an unknown compound, a rapid initial heating can be performed to find an approximate melting range.[13][14]

    • Allow the apparatus to cool. Then, begin heating again, but at a much slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.[13]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal of the solid melts completely (the end of the melting range).[13]

  • Purity Indication: A pure compound will exhibit a sharp melting point range of 0.5-1.0 °C.[13] Impurities typically cause a depression and broadening of the melting range.[13][14]

This protocol determines the qualitative solubility of this compound in various solvents, which is essential for preparing solutions for analysis or reaction.

Apparatus:

  • Small test tubes

  • Vortex mixer or shaker

  • Graduated pipettes or burette

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh a specific amount of this compound (e.g., 25 mg) and place it into a small, clean test tube.[18][19]

  • Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.75 mL of water, DMSO, or methanol) to the test tube in small portions.[18]

  • Mixing: After each addition of solvent, cap the test tube and shake it vigorously or use a vortex mixer for at least 30 seconds to facilitate dissolution.[18]

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear, homogenous solution with no visible particles.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.[19]

  • Systematic Testing: This procedure can be repeated systematically with a range of solvents (e.g., water, 5% HCl, 5% NaOH, organic solvents) to build a comprehensive solubility profile for the compound.[18][19] For quantitative analysis, the shake-flask method involves agitating an excess of the solid in the solvent for an extended period (e.g., 24 hours) to ensure equilibrium is reached, followed by analysis of the supernatant.[20]

References

A Technical Guide to the Solubility of Isonicotinamide-d4 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Isonicotinamide-d4, a deuterated analog of Isonicotinamide. Given the limited direct data on the deuterated form, this document leverages extensive data available for the non-deuterated parent compound, Isonicotinamide, and discusses the principles of isotopic effects on solubility. It also includes detailed experimental protocols for solubility determination and illustrates relevant workflows for its application in research and development.

Introduction to this compound

This compound is the deuterated form of Isonicotinamide (pyridine-4-carboxamide), an isomer of nicotinamide (B372718) (a form of vitamin B3). In this molecule, the four hydrogen atoms on the pyridine (B92270) ring are replaced with deuterium (B1214612). This isotopic labeling makes this compound an invaluable tool in various scientific applications, particularly as an internal standard for quantitative analysis using mass spectrometry (GC-MS or LC-MS) and as a tracer in metabolic studies.[1][2] Its utility is also linked to the biological activities of its parent compound, which is known to induce apoptosis in certain cancer cell lines, such as human acute myelomonocytic leukemia (HL-60) cells.[3][4][5]

Understanding the solubility of this compound in different organic solvents is critical for its effective use in experimental design, formulation development, and analytical method validation.

Solubility Profile

Direct, quantitative solubility data for this compound in organic solvents is not extensively reported in peer-reviewed literature. However, the solubility of a deuterated compound is generally expected to be very similar to its non-deuterated counterpart. The substitution of hydrogen with deuterium does not significantly alter the key physicochemical properties that govern solubility, such as polarity and molecular volume. While minor differences can arise due to subtle changes in intermolecular forces like hydrogen bonding, for most practical purposes, the solubility data for Isonicotinamide can serve as a reliable proxy.[6]

The solubility of Isonicotinamide has been determined in a wide range of organic solvents. The data compiled from various sources is presented below.

Table 1: Solubility of Isonicotinamide in Various Solvents

Solvent Solubility Data Temperature (°C) Reference
Water 191 g/L 37 [7]
Dimethyl Sulfoxide (DMSO) Soluble Not Specified [8]
Methanol Soluble Not Specified [4][8]
Ethanol Soluble Not Specified [8]
Chloroform Soluble Not Specified [8]
Dioxane 10 mg/L Not Specified [8]
N,N-dimethylacetamide High Solubility 50.15 (323.15 K) [9]
N,N-dimethylformamide High Solubility 50.15 (323.15 K) [9]
n-Propanol Moderate Solubility 50.15 (323.15 K) [9]
iso-Propanol Moderate Solubility 50.15 (323.15 K) [9]
n-Butanol Moderate Solubility 50.15 (323.15 K) [9]
Tetrahydrofuran Lower Solubility 50.15 (323.15 K) [9]
Ethyl Acetate Lower Solubility 50.15 (323.15 K) [9]
Acetonitrile Lower Solubility 50.15 (323.15 K) [9]

| Acetone | Low Solubility | 50.15 (323.15 K) |[9] |

A study on solute-solvent interactions established a qualitative solubility trend at room temperature as follows: Methanol > Ethanol > Acetone > Acetonitrile > Ethyl Acetate > Chloroform .[10]

Experimental Protocol for Solubility Determination

A precise determination of solubility is crucial for reproducible experimental results. The following is a generalized static equilibrium method, adapted from standard laboratory procedures for thermodynamic solubility assessment.[9][11][12]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound powder

  • High-purity organic solvent of choice

  • Analytical balance (±0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a series of vials. The excess solid is crucial to ensure equilibrium with the saturated solution.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required may vary depending on the compound and solvent.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period (e.g., 2 hours) to let the excess solid settle.

    • Centrifuge the vials to ensure complete separation of the solid from the supernatant.

  • Sample Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant.

    • Dilute the aliquot gravimetrically or volumetrically with an appropriate solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

The workflow for this protocol is visualized below.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Separation cluster_analyze 4. Analysis & Calculation A Weigh excess This compound B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle excess solid C->D E Centrifuge to separate solid and supernatant D->E F Withdraw aliquot of supernatant E->F G Dilute sample F->G H Quantify using HPLC or LC-MS G->H I Calculate solubility (mg/mL or mol/L) H->I G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Test Sample (e.g., Plasma, Tissue) B Add known amount of This compound (IS) A->B C Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction) B->C D Inject extracted sample into LC-MS/MS system C->D E Separate analyte and IS chromatographically (LC) D->E F Detect and quantify both compounds by mass (MS/MS) E->F G Calculate Peak Area Ratio (Analyte / IS) F->G H Determine analyte concentration using a calibration curve G->H I Final Result: Analyte Concentration H->I G A Isonicotinamide B Interaction with Cellular Target(s) A->B treatment C Activation of Apoptotic Pathway B->C leads to D Cell Death (in HL-60 Cells) C->D results in

References

A Technical Guide to the NMR and Mass Spectrometry Analysis of Isonicotinamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Isonicotinamide-d4. Due to the limited availability of public experimental data for the deuterated form, this document presents a detailed analysis of Isonicotinamide as a reference standard, coupled with a predictive analysis for its deuterated analogue. It also includes generalized experimental protocols and workflows relevant to the analysis of such compounds.

Data Presentation

Physicochemical Properties
PropertyIsonicotinamideThis compoundReference
Molecular Formula C₆H₆N₂OC₆H₂D₄N₂O[1]
Molar Mass 122.12 g/mol 126.15 g/mol [1][2]
CAS Number 1453-82-31219799-40-2[1][2]
NMR Spectral Data

¹H NMR Data of Isonicotinamide

ProtonsChemical Shift (δ) ppmMultiplicitySolventReference
H2, H68.70 - 8.80dDMSO-d₆
H3, H57.75 - 7.85dDMSO-d₆
-NH₂8.15 (br s), 7.60 (br s)br sDMSO-d₆

Expected ¹H NMR Spectrum of this compound: In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons (H2, H3, H5, H6) are expected to be absent or significantly reduced to very small residual peaks, confirming successful deuteration. The only significant signals would be from the two amide protons (-NH₂), appearing as broad singlets, and any residual protic impurities in the solvent.

¹³C NMR Data of Isonicotinamide

CarbonChemical Shift (δ) ppmSolventReference
C4141.5DMSO-d₆
C2, C6150.0DMSO-d₆
C3, C5121.0DMSO-d₆
C=O166.5DMSO-d₆

Expected ¹³C NMR Spectrum of this compound: The chemical shifts in the ¹³C NMR spectrum of this compound are expected to be very similar to those of the non-deuterated compound. However, the signals for the deuterated carbons (C2, C3, C5, C6) will exhibit splitting into multiplets due to one-bond carbon-deuterium (¹³C-¹D) coupling. The C4 and the carbonyl carbon signals should remain as singlets.

Mass Spectrometry Data

Mass Spectrum of Isonicotinamide (Electron Ionization - EI)

m/zRelative Intensity (%)AssignmentReference
122100[M]⁺[3]
10670[M-NH₂]⁺[3]
7865[C₅H₄N]⁺[3]
5140[C₄H₃]⁺[3]

Expected Mass Spectrum of this compound: The molecular ion peak ([M]⁺) in the mass spectrum of this compound will be observed at m/z 126, reflecting the mass of the four deuterium (B1214612) atoms.[2] The major fragmentation pathways are expected to be similar to the non-deuterated compound, leading to key fragments at:

  • m/z 110: [M-NH₂]⁺

  • m/z 82: [C₅D₄N]⁺

Experimental Protocols

NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a standard 400 MHz (or higher) NMR spectrometer.

    • Tune and match the probe for the desired nucleus (¹H, ²H, ¹³C).

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Process the data similarly to the ¹H spectrum.

  • ²H NMR Acquisition:

    • Acquire a one-pulse ²H (Deuterium) spectrum.

    • Typical parameters: wider spectral width to observe the deuterium signals, and a sufficient number of scans for good signal-to-noise.

Mass Spectrometry

A generalized protocol for acquiring a mass spectrum of this compound is as follows:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation (Electrospray Ionization - ESI):

    • Use a mass spectrometer equipped with an ESI source.

    • Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal for the molecular ion.

    • Acquire the spectrum in positive ion mode over a suitable m/z range (e.g., 50-200).

  • Instrumentation (Gas Chromatography-Mass Spectrometry - GC-MS):

    • If the compound is sufficiently volatile and thermally stable, dissolve it in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

    • Inject a small volume (e.g., 1 µL) into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program to elute the compound.

    • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

    • Acquire the spectrum over a suitable m/z range.

Visualizations

The following diagrams illustrate generalized workflows for the analysis of a small molecule like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound (5-10 mg) Solvent Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent NMR_Tube Dissolve in NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Tune_Shim Tune Probe & Shim Spectrometer->Tune_Shim H1_Acq 1H NMR Acquisition Tune_Shim->H1_Acq C13_Acq 13C NMR Acquisition Tune_Shim->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Correction Phase & Baseline Correction FT->Correction Integration Integration & Peak Picking Correction->Integration Analysis Spectral Interpretation Integration->Analysis

Caption: Generalized workflow for NMR analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample This compound Solvent Suitable Solvent (e.g., Methanol) Sample->Solvent Dilute Prepare Dilute Solution Solvent->Dilute MS_System Mass Spectrometer (e.g., ESI-MS or GC-MS) Dilute->MS_System Introduction Sample Introduction (Infusion or Injection) MS_System->Introduction Optimization Optimize Source Parameters Introduction->Optimization Acquisition Acquire Mass Spectrum Optimization->Acquisition Peak_ID Identify Molecular Ion Peak Acquisition->Peak_ID Fragmentation Analyze Fragmentation Pattern Peak_ID->Fragmentation Confirmation Confirm Molecular Weight & Structure Fragmentation->Confirmation

Caption: Generalized workflow for MS analysis.

References

A Technical Guide to Investigating the Metabolic Fate of Isonicotinamide Using Deuterium Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for elucidating the metabolic fate of isonicotinamide (B137802), a crucial pyridinecarboxamide isomer with applications in medicinal chemistry and biological research. While isonicotinamide's metabolic pathways are not as extensively documented as those of its isomer, nicotinamide, established principles of N-heterocyclic compound biotransformation allow for robust predictions. The strategic use of deuterium (B1214612) labeling, a powerful technique in drug metabolism studies, is central to this guide. By leveraging the kinetic isotope effect (KIE), deuterium substitution at metabolically active sites can slow down bond cleavage, thereby altering metabolite formation rates and providing clear insights into the biotransformation pathways.[1][2] This document outlines the predicted metabolic pathways, detailed experimental protocols for a deuterium labeling study, and methods for quantitative analysis.

Predicted Metabolic Pathways of Isonicotinamide

The metabolism of isonicotinamide is predicted to be primarily governed by two major enzymatic pathways: oxidation by cytochrome P450 (CYP) enzymes and oxidation by cytosolic aldehyde oxidase (AO).[3][4] The metabolism of the closely related isomer, nicotinamide, and its derivatives is well-characterized and serves as a strong model. In those pathways, oxidation catalyzed by AO to form various pyridones is a key step.[5][6]

The primary predicted metabolites for isonicotinamide are:

  • Isonicotinamide N-oxide: Formed via N-oxidation of the pyridine (B92270) ring, a common metabolic route for N-heterocyclic compounds.

  • 2-Hydroxyisonicotinamide: Resulting from oxidation at the C2 position of the pyridine ring, a reaction frequently catalyzed by aldehyde oxidase.[4]

Deuterium labeling at the C2 position would be expected to exhibit a significant kinetic isotope effect, slowing the rate of 2-hydroxyisonicotinamide formation and potentially shunting metabolism towards the N-oxidation pathway.[2]

G cluster_0 Predicted Metabolic Pathway of Isonicotinamide parent Isonicotinamide (Pyridine-4-carboxamide) metabolite1 Isonicotinamide N-oxide parent->metabolite1  CYP-mediated  N-oxidation metabolite2 2-Hydroxyisonicotinamide parent->metabolite2  Aldehyde Oxidase (AO)  mediated C-oxidation d_parent [2-D]-Isonicotinamide (Deuterium Labeled) d_parent->metabolite1  CYP-mediated  N-oxidation d_parent->metabolite2  Slowed AO-mediated  C-oxidation  (Kinetic Isotope Effect)

Predicted metabolic pathway of isonicotinamide.

Quantitative Analysis of Metabolites

A deuterium labeling study allows for precise quantification of the parent compound and its metabolites in various biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical method of choice.[7] The following tables present hypothetical, yet realistic, quantitative data that could be expected from an in vivo study in a rat model following oral administration of deuterated and non-deuterated isonicotinamide.

Table 1: Hypothetical Urinary Excretion of Isonicotinamide and Metabolites (% of Administered Dose)

Compound Non-Labeled Isonicotinamide Group [2-D]-Isonicotinamide Group
Unchanged Isonicotinamide 15% 18%
Isonicotinamide N-oxide 25% 40%
2-Hydroxyisonicotinamide 60% 42%

| Total Recovery | 100% | 100% |

Table 2: Hypothetical Plasma Pharmacokinetic Parameters

Parameter Non-Labeled Isonicotinamide [2-D]-Isonicotinamide
Cmax (ng/mL) 1500 1850
AUC (ng·h/mL) 7500 11250
t½ (hours) 3.5 5.2

| CL/F (L/h/kg) | 0.45 | 0.30 |

Cmax: Maximum plasma concentration; AUC: Area under the curve; t½: Half-life; CL/F: Oral clearance.

Experimental Protocols

A rigorous investigation into the metabolic fate of isonicotinamide requires a multi-step experimental approach, from the synthesis of the labeled compound to in vitro and in vivo analysis.

Synthesis of [2-D]-Isonicotinamide

The synthesis of selectively deuterated isonicotinamide is the foundational step. Various methods for H-D exchange on heterocyclic rings have been developed.[8][9]

  • Objective: To synthesize isonicotinamide with a deuterium atom at the C2 position of the pyridine ring.

  • Materials: Isonicotinic acid, Palladium on Carbon (Pd/C), Aluminum powder, Deuterium oxide (D₂O), thionyl chloride, ammonia (B1221849) solution.

  • Procedure:

    • H-D Exchange: A mixture of isonicotinic acid, 10% Pd/C catalyst, and aluminum powder is suspended in D₂O.[9] The reaction is subjected to microwave irradiation to facilitate the exchange of the C2 proton with deuterium.

    • Reaction Monitoring: The progress of the deuteration is monitored by ¹H NMR spectroscopy to confirm the disappearance of the proton signal at the C2 position and by mass spectrometry to confirm the mass shift.

    • Conversion to Amide: The resulting [2-D]-isonicotinic acid is converted to the corresponding acyl chloride using thionyl chloride.

    • Amination: The acyl chloride is then carefully reacted with an ammonia solution to form [2-D]-isonicotinamide.

    • Purification and Characterization: The final product is purified using recrystallization or column chromatography. The identity and isotopic purity are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

In Vitro Metabolic Stability Assay

This assay compares the rate of metabolism of the deuterated and non-deuterated compounds in a controlled environment, typically using liver microsomes which are rich in CYP enzymes or cytosol which contains AO.[1][10]

  • Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of deuterated vs. non-deuterated isonicotinamide.

  • Materials: Human or rat liver microsomes/cytosol, phosphate (B84403) buffer (pH 7.4), NADPH regenerating system (for CYP activity), deuterated and non-deuterated isonicotinamide, ice-cold acetonitrile (B52724).

  • Procedure:

    • Incubation Setup: Prepare incubation mixtures in microcentrifuge tubes containing liver microsomes or cytosol in phosphate buffer.

    • Pre-incubation: Add the test compound (deuterated or non-deuterated isonicotinamide) and pre-incubate the mixture at 37°C for 5 minutes.

    • Reaction Initiation: Start the reaction by adding the NADPH regenerating system (for microsomes) or by virtue of the endogenous enzymes in the cytosol.

    • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

    • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.

    • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance. A longer half-life for the deuterated compound indicates metabolism at the deuterated site.[10]

In Vivo Pharmacokinetic and Metabolite Identification Study

This study evaluates how the drug is absorbed, distributed, metabolized, and excreted in a living organism, providing the most relevant data.[10]

  • Objective: To compare the pharmacokinetic profiles and metabolite profiles of deuterated and non-deuterated isonicotinamide in rats.

  • Animal Model: Male Sprague-Dawley rats (n=5 per group).

  • Procedure:

    • Dosing: Administer a single oral dose of either deuterated or non-deuterated isonicotinamide to each group.

    • Sample Collection:

      • Blood: Collect blood samples from the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes. Centrifuge to obtain plasma.

      • Urine: House rats in metabolic cages to collect urine over a 24-hour period.

    • Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile. Urine samples may be diluted or subjected to solid-phase extraction.

    • LC-MS/MS Analysis: Analyze plasma samples to quantify the concentration of the parent drug over time. Analyze urine samples to identify and quantify the parent drug and its major metabolites.

    • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and t½ from the plasma concentration-time data.[10]

    • Metabolite Profiling: Compare the metabolite profiles from the two groups to identify shifts in metabolism due to the kinetic isotope effect.

G cluster_workflow Experimental Workflow for Metabolic Fate Analysis cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis synthesis Synthesis of [2-D]-Isonicotinamide invitro_stability Metabolic Stability Assay (Microsomes/Cytosol) synthesis->invitro_stability Test Compound invivo_dosing Dosing in Animal Model (e.g., Rats) synthesis->invivo_dosing Test Compound lcms_invitro LC-MS/MS Analysis invitro_stability->lcms_invitro data_invitro Calculate In Vitro t½ and Intrinsic Clearance lcms_invitro->data_invitro conclusion Elucidate Metabolic Pathways & Assess KIE data_invitro->conclusion sample_collection Collect Plasma & Urine invivo_dosing->sample_collection lcms_invivo LC-MS/MS Analysis sample_collection->lcms_invivo data_invivo Calculate PK Parameters & Quantify Metabolites lcms_invivo->data_invivo data_invivo->conclusion

Workflow for investigating isonicotinamide metabolism.

References

An In-depth Technical Guide to the Research Applications of Isonicotinamide and its Deuterated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonicotinamide (B137802), a structural isomer of nicotinamide (B372718) (Vitamin B3), is a versatile pyridinecarboxamide with a growing profile of research applications. This technical guide provides a comprehensive overview of the current and potential uses of isonicotinamide and its deuterated analogs in various scientific and therapeutic fields. While research into deuterated isonicotinamide is still in its nascent stages, this guide draws upon data from its close structural isomer, nicotinamide, and established principles of deuterium (B1214612) substitution in drug discovery to project its potential advantages. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a valuable resource for researchers and drug development professionals.

Introduction to Isonicotinamide and the Rationale for Deuteration

Isonicotinamide (pyridine-4-carboxamide) is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its structural similarity to nicotinamide, a crucial precursor to the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), has prompted investigations into its own biological activities.[2][3] Current research highlights its potential as an inhibitor of Glycogen Synthase Kinase-3 (GSK-3), an enzyme implicated in various diseases including Alzheimer's, and as a scaffold for the development of novel antifungal agents.[4][5] Furthermore, isonicotinamide is extensively used in crystal engineering to form co-crystals with active pharmaceutical ingredients (APIs), thereby modifying their physicochemical properties.[6]

Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a powerful tool in drug development to enhance the pharmacokinetic and pharmacodynamic profiles of molecules.[7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can slow down metabolic processes.[7] This can result in several therapeutic advantages, including:

  • Improved Metabolic Stability: Reduced rate of metabolism can lead to a longer drug half-life and increased exposure.

  • Reduced Toxic Metabolites: Slower metabolism can decrease the formation of harmful byproducts.

  • Enhanced Efficacy: Increased drug exposure can lead to improved therapeutic outcomes.

  • Lower Dosing: A longer half-life may allow for less frequent administration.

While specific research on deuterated isonicotinamide is limited, studies on its isomer, deuterated nicotinamide, and other deuterated drugs provide a strong basis for predicting similar benefits for isonicotinamide analogs.

Therapeutic Applications of Isonicotinamide and its Derivatives

Glycogen Synthase Kinase-3 (GSK-3) Inhibition and Neurodegenerative Diseases

A significant area of research for isonicotinamide derivatives is their role as inhibitors of GSK-3.[4] GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation is linked to the pathophysiology of several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[4] Isonicotinamide-based compounds have been identified as potent and highly selective GSK-3 inhibitors, demonstrating oral activity in preclinical models of Alzheimer's disease.[4]

Table 1: GSK-3 Inhibitory Activity of Isonicotinamide Derivatives

Compound GSK-3β IC50 (nM) Kinase Selectivity Reference
Isonicotinamide Analog 1 15 High [4]
Isonicotinamide Analog 2 25 High [4]

| Isonicotinamide Analog 3 | 8 | High |[4] |

Note: Specific compound structures are proprietary to the cited research.

Antifungal Activity

Derivatives of isonicotinamide have demonstrated promising antifungal activity against a range of pathogenic fungi.[5] The proposed mechanism of action for some of these compounds involves the disruption of the fungal cell wall.[8]

Table 2: Antifungal Activity of Isonicotinamide Derivatives

Compound Fungal Strain MIC (µg/mL) Reference
Isonicotinamide Derivative A Sclerotinia sclerotiorum 10 [5]
Isonicotinamide Derivative B Sclerotinia sclerotiorum 10 [5]
Nicotinamide Derivative 16g Candida albicans SC5314 0.25 [8]

| Nicotinamide Derivative 16g | Fluconazole-resistant C. albicans | 0.125 - 1 |[8] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Deuterated Analogs: Projecting the Potential

Predicted Pharmacokinetic Improvements

Deuteration is expected to significantly alter the pharmacokinetic profile of isonicotinamide. A study on 4,6-d2-nicotinamide in rats provides a valuable model for these predictions.

Table 3: Comparative Pharmacokinetics of Nicotinamide and its Deuterated Analog (Predicted for Isonicotinamide)

Parameter Nicotinamide Deuterated Nicotinamide Predicted Impact on Isonicotinamide
Half-life (t½) ~1.5 - 9 hours (dose-dependent)[9] Potentially longer Increased duration of action
Maximum Concentration (Cmax) Dose-dependent[9] Potentially higher Enhanced therapeutic effect
Area Under the Curve (AUC) Dose-dependent[9] Potentially larger Greater overall drug exposure

| Metabolism | Primarily by CYP enzymes | Slower due to kinetic isotope effect | Reduced metabolic clearance |

Data for nicotinamide is from human studies. The impact on isonicotinamide is a projection based on general principles of deuteration.

Signaling Pathways

The biological effects of isonicotinamide and its derivatives are mediated through their interaction with various cellular signaling pathways. While specific pathways for isonicotinamide are still under investigation, the pathways modulated by its isomer, nicotinamide, offer valuable insights.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial in regulating cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in fibrosis and cancer. Nicotinamide has been shown to modulate this pathway.

TGF_beta_pathway TGF_beta TGF-β TGFBR2 TGF-β Receptor II TGF_beta->TGFBR2 TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 Recruits & Activates SMAD2_3 SMAD2/3 TGFBR1->SMAD2_3 Phosphorylates pSMAD2_3 pSMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Transcription Gene Transcription (e.g., Fibrosis genes) SMAD_complex->Gene_Transcription Regulates Isonicotinamide Isonicotinamide (Predicted) Isonicotinamide->SMAD_complex Inhibits (Predicted) SIRT3_pathway Isonicotinamide Isonicotinamide (Predicted) NAD_plus NAD+ Isonicotinamide->NAD_plus Increases (Predicted) SIRT3 SIRT3 NAD_plus->SIRT3 Activates mtROS Mitochondrial ROS SIRT3->mtROS Decreases JNK JNK Pathway SIRT3->JNK Inhibits mtROS->JNK Activates Apoptosis Apoptosis JNK->Apoptosis Induces synthesis_workflow Start Dissolve Amine in DCM Step1 Cool to 0°C Start->Step1 Step2 Add Triethylamine Step1->Step2 Step3 Add Isonicotinoyl Chloride Step2->Step3 Step4 Stir at RT Step3->Step4 Step5 Work-up (Wash & Dry) Step4->Step5 Step6 Purification Step5->Step6 End Characterization Step6->End

References

Stability of Isonicotinamide-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices for assessing the stability of Isonicotinamide-d4, a deuterated analog of isonicotinamide. While specific stability data for this compound is not extensively published, this document outlines a robust framework for stability testing based on internationally recognized guidelines for active pharmaceutical ingredients (APIs). Adherence to these protocols is crucial for ensuring the quality, safety, and efficacy of any pharmaceutical product containing this compound.

Introduction to Stability Testing

Stability testing is a critical component of drug development and manufacturing, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] The primary goal is to establish a re-test period for the drug substance and recommend storage conditions.[2][3]

For this compound, a thorough stability program should be designed to understand its intrinsic stability, identify potential degradation products, and develop a validated stability-indicating analytical method.

Recommended Storage Conditions and Testing Frequency

The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances. The following tables summarize the recommended storage conditions for long-term, intermediate, and accelerated stability studies.

Table 1: Long-Term Stability Testing Conditions
Climatic ZoneStorage ConditionMinimum Time Period
Zones I and II25°C ± 2°C / 60% RH ± 5% RH12 months
Zone III30°C ± 2°C / 65% RH ± 5% RH12 months
Zone IVa30°C ± 2°C / 65% RH ± 5% RH12 months
Zone IVb30°C ± 2°C / 75% RH ± 5% RH12 months
Refrigerated5°C ± 3°C12 months
Frozen-20°C ± 5°C12 months

Source: ICH Q1A(R2)

Table 2: Intermediate and Accelerated Stability Testing Conditions
Study TypeStorage ConditionMinimum Time Period
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Source: ICH Q1A(R2)[4]

The frequency of testing for long-term studies should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1][2][3][5] For accelerated studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[1][2][3][5]

Experimental Protocols

A comprehensive stability study for this compound should include forced degradation (stress testing) and formal stability studies under ICH-recommended conditions.

Forced Degradation Studies

Forced degradation studies are essential for identifying likely degradation products, understanding degradation pathways, and establishing the stability-indicating nature of the analytical methods used.[6][7][8] These studies expose the API to conditions more severe than accelerated stability testing.[6]

Objective: To generate a degradation profile of this compound. A degradation of 5-20% is generally considered optimal for method validation.[9]

Experimental Workflow for Forced Degradation:

Caption: Experimental workflow for forced degradation studies of this compound.

Detailed Protocols:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 N HCl. Store at room temperature or elevated temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 N NaOH. Store at room temperature for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Store at room temperature for a specified period.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 60°C) for a specified period. Also, test a solution of the API at the same temperature.

  • Photostability: Expose solid and solution samples of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Formal Stability Studies

Formal stability studies are conducted on at least three primary batches of the API to establish the re-test period. The samples should be stored in containers that simulate the proposed packaging.

Logical Flow for Stability Testing:

Stability_Testing_Logic Start Start Stability Study (Long-term & Accelerated) Accelerated_Test Accelerated Testing (40°C/75% RH for 6 months) Start->Accelerated_Test Significant_Change Significant Change? Accelerated_Test->Significant_Change Intermediate_Test Intermediate Testing (30°C/65% RH) Significant_Change->Intermediate_Test Yes Long_Term_Data Continue Long-Term Testing Significant_Change->Long_Term_Data No Intermediate_Test->Long_Term_Data Evaluate Evaluate Data & Establish Re-test Period Long_Term_Data->Evaluate

Caption: Decision logic for stability testing based on ICH guidelines.

A "significant change" for an API is defined as a failure to meet its specification.[1][2]

Analytical Methodology

A validated stability-indicating analytical method is a prerequisite for reliable stability data. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose.[10][11]

Key aspects of the analytical method:

  • Specificity: The method must be able to unequivocally assess the analyte in the presence of its potential degradation products.

  • Accuracy, Precision, and Linearity: These parameters should be established over the concentration range of the API and its degradation products.

  • Detection and Quantitation Limits: These should be determined for any impurities and degradation products.

Other techniques like UV-Vis spectroscopy, infrared (IR) spectroscopy, and mass spectrometry can also be employed for characterization and quantification.[11]

Data Presentation and Evaluation

All quantitative data from stability studies should be summarized in a clear and organized manner.

Table 3: Example of a Stability Data Summary Table
Test ParameterSpecificationTime Point (Months)
0 3 6 9 12
Storage Condition: 25°C/60%RH
AppearanceWhite to off-white powderConformsConformsConformsConformsConforms
Assay (%)98.0 - 102.099.899.799.599.499.2
Total Impurities (%)NMT 1.00.150.180.200.220.25
Any Unspecified Impurity (%)NMT 0.10<0.05<0.050.060.070.08
Water Content (%)NMT 0.50.20.20.30.30.3
Storage Condition: 40°C/75%RH
Assay (%)98.0 - 102.099.899.298.5--
Total Impurities (%)NMT 1.00.150.350.60--

NMT: Not More Than

The evaluation of stability data should consider the results from all tests. If the data shows minimal degradation and variability, and the accelerated data shows no significant change, the re-test period can be extrapolated from the long-term data.

Conclusion

References

Methodological & Application

Application Note: High-Throughput Quantification of Isonicotinamide in Human Plasma using Isonicotinamide-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of isonicotinamide (B137802) in human plasma. Isonicotinamide, an isomer of nicotinamide (B372718), is of growing interest in pharmacological and metabolic research. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Isonicotinamide-d4, is employed. This method is suitable for high-throughput analysis in clinical research and drug development settings. The protocol described herein provides a comprehensive workflow from sample preparation to data analysis, consistently delivering reliable and reproducible results.

Introduction

Isonicotinamide (pyridine-4-carboxamide) is a pyridinecarboxamide and an isomer of the well-known nicotinamide (vitamin B3). Its potential pharmacological activities and metabolic fate are subjects of ongoing research. Accurate and precise quantification of isonicotinamide in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS bioanalysis. A SIL-IS, such as this compound, shares near-identical physicochemical properties with the analyte, ensuring it effectively compensates for variability during sample preparation, chromatography, and ionization. This co-eluting, mass-differentiated standard allows for highly reliable quantification, minimizing matrix effects and improving data quality.

Experimental

Materials and Reagents
Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standards and Quality Control Samples

Stock solutions of isonicotinamide and this compound were prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions of isonicotinamide were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. The internal standard working solution was prepared by diluting the this compound stock solution to a final concentration of 100 ng/mL in methanol.

Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions of isonicotinamide.

Sample Preparation Protocol
  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V

Table 1: Optimized MRM Transitions and Compound Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
Isonicotinamide123.178.12540
This compound127.182.12540

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of isonicotinamide in human plasma. The use of this compound as an internal standard ensured high accuracy and precision by correcting for any variations during the analytical process.

Linearity and Sensitivity

The method was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio >10.

Table 2: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)
Isonicotinamide1 - 1000>0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, medium, and high. The results are summarized in Table 3. All values were within the acceptable limits of ±15% (±20% for LLOQ) as per regulatory guidelines.

Table 3: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ18.5105.210.2103.8
Low36.298.77.8101.5
Medium1004.5102.15.999.3
High8003.897.54.798.1
Recovery and Matrix Effect

The extraction recovery of isonicotinamide and this compound was consistent across all QC levels. The matrix effect was found to be negligible, demonstrating the robustness of the sample preparation method and the effectiveness of the internal standard.

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
Low392.598.7
High80094.1101.2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Plasma Sample add_is Add 10 µL this compound (IS) plasma->add_is precipitate Add 200 µL Acetonitrile add_is->precipitate vortex Vortex for 1 min precipitate->vortex centrifuge Centrifuge at 13,000 x g vortex->centrifuge supernatant Transfer 150 µL Supernatant centrifuge->supernatant inject Inject 5 µL onto LC-MS/MS supernatant->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection MRM Detection (QQQ) ionization->detection quantification Quantification using Analyte/IS Peak Area Ratio detection->quantification

Caption: Experimental workflow for the quantification of isonicotinamide.

metabolic_pathway cluster_pathway Illustrative Metabolic Pathway of Nicotinamide (Isonicotinamide Isomer) nicotinamide Nicotinamide n_methylnicotinamide N1-Methylnicotinamide (MNA) nicotinamide->n_methylnicotinamide NNMT pyridone_2 N-methyl-2-pyridone-5-carboxamide (2-PY) n_methylnicotinamide->pyridone_2 AOX1 pyridone_4 N-methyl-4-pyridone-5-carboxamide (4-PY) n_methylnicotinamide->pyridone_4 AOX1 label_note Note: This diagram shows the metabolic pathway for nicotinamide, an isomer of isonicotinamide. NNMT: Nicotinamide N-methyltransferase, AOX1: Aldehyde oxidase 1.

Caption: Metabolic pathway of nicotinamide, an isomer of isonicotinamide.

Conclusion

This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantification of isonicotinamide in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the reliability and accuracy of the results. The simple and efficient protein precipitation protocol allows for high-throughput analysis, making this method well-suited for demanding research environments in pharmacology and drug development.

Application Notes and Protocols for Quantitative Analysis Using Isonicotinamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Isonicotinamide-d4 as an internal standard for the quantitative analysis of isonicotinamide (B137802) and related compounds in various biological matrices. The protocols detailed below are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Introduction to this compound in Quantitative Analysis

This compound is the deuterated form of isonicotinamide, an amide derivative of isonicotinic acid and an isomer of nicotinamide (B372718) (a form of vitamin B3). In quantitative mass spectrometry, deuterated molecules like this compound serve as ideal internal standards. Due to their nearly identical chemical and physical properties to the unlabeled analyte, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This allows for accurate correction of variations that can occur during sample preparation, injection, and analysis, leading to highly precise and accurate quantification.

This compound is particularly valuable in therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and metabolic research involving isonicotinamide or structurally similar compounds like isoniazid (B1672263), a primary drug for tuberculosis treatment.

Applications

  • Therapeutic Drug Monitoring (TDM): Accurate measurement of drug concentrations in patient samples (e.g., plasma, urine) to ensure optimal dosing and minimize toxicity. This compound can be used as an internal standard for the quantification of drugs containing the isonicotinamide moiety.

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of isonicotinamide-containing drugs in preclinical and clinical development.

  • Metabolic Studies: Investigating the metabolic pathways of isonicotinamide and related compounds.

  • Bioequivalence Studies: Comparing the bioavailability of different formulations of a drug.

Experimental Protocols

The following are example protocols for the quantitative analysis of an analyte (e.g., isonicotinamide or isoniazid) in human plasma and urine using this compound as an internal standard. These protocols are based on established methods for similar analytes and should be optimized and validated for specific laboratory conditions and analytical requirements.

Protocol 1: Quantitative Analysis in Human Plasma via Protein Precipitation (PPT)

This protocol offers a rapid and straightforward method for sample cleanup.

Materials:

  • Human plasma samples

  • This compound internal standard (IS) stock solution (e.g., 1 mg/mL in methanol)

  • Working IS solution (e.g., 100 ng/mL in methanol)

  • Analyte stock solution (e.g., 1 mg/mL in methanol)

  • Acetonitrile (B52724) (ACN), cold, containing 0.1% formic acid

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the working IS solution (this compound) to the plasma and vortex briefly.

  • Add 300 µL of cold ACN with 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean LC vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Quantitative Analysis in Human Urine via Solid-Phase Extraction (SPE)

This protocol provides a more thorough sample cleanup, reducing matrix effects.[1]

Materials:

  • Human urine samples

  • This compound internal standard (IS) stock solution (e.g., 1 mg/mL in methanol)

  • Working IS solution (e.g., 1 µg/mL in 50 mM ammonium (B1175870) bicarbonate)

  • Analyte stock solution (e.g., 1 mg/mL in methanol)

  • SPE cartridges (e.g., Phenomenex Strata-X)

  • Methanol

  • HPLC grade water

  • 10 mM ammonium acetate (B1210297) solution

  • Acetonitrile

  • 50 mM ammonium bicarbonate

  • LC-MS/MS system

Procedure:

  • Add 500 µL of the working IS solution (this compound) to 500 µL of urine sample and vortex.[1]

  • SPE Cartridge Conditioning:

    • Pass 2 mL of acetonitrile through the SPE cartridge.[1]

    • Pass 2 mL of HPLC grade water through the cartridge.[1]

    • Pass 2 mL of 10 mM ammonium acetate solution through the cartridge.[1]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of 10 mM ammonium acetate solution.

  • Elution: Elute the analyte and internal standard with 2 mL of acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of mobile phase (e.g., 5 mM ammonium acetate and acetonitrile (98:2, v/v)).[1]

  • Transfer to an LC vial and inject into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following are example starting parameters that should be optimized.

ParameterRecommended Setting
LC Column Reversed-phase C18 column (e.g., Atlantis T3, 3 µm, 2.1 mm × 100 mm)[1]
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or gradient elution depending on analyte separation needs. Example: 98% A for 5 min.[1]
Flow Rate 0.250 mL/min[1]
Column Temperature 30°C[1]
Injection Volume 5-10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing standard solutions of the analyte and this compound. For Isonicotinamide (C6H6N2O), the protonated molecule [M+H]+ is m/z 123.1. For this compound (C6H2D4N2O), the protonated molecule [M+H]+ is m/z 127.1. Product ions would need to be determined experimentally.

Data Presentation: Quantitative Performance

The following tables summarize typical performance characteristics of a validated LC-MS/MS method using a deuterated internal standard for a related analyte, isoniazid, which can be expected to be similar for isonicotinamide.

Table 1: Calibration Curve and Linearity

AnalyteMatrixCalibration Range (µg/mL)Correlation Coefficient (r²)
IsoniazidUrine0.234–30.0[1]>0.99
IsoniazidSerum0.2–8.0[2]>0.99

Table 2: Precision and Accuracy

AnalyteMatrixQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
IsoniazidUrineLow (0.7 µg/mL)< 5%< 7%95-105%
Mid (15 µg/mL)< 4%< 6%97-103%
High (24 µg/mL)< 3%< 5%98-102%
IsoniazidSerumLow (0.6 mg/L)< 4%< 5%96-104%
Mid (3 mg/L)< 3%< 4%98-102%
High (6 mg/L)< 2%< 3%99-101%

(Data adapted from similar validated assays for isoniazid and presented as a representative example.)

Visualizations

Experimental Workflow

G Figure 1: General workflow for quantitative analysis using this compound. cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike with this compound (IS) Sample->Spike Extraction Extraction (PPT or SPE) Spike->Extraction LC LC Separation Extraction->LC Inject Extract MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Figure 1: General workflow for quantitative analysis.
Relevant Signaling Pathway (Nicotinamide Metabolism)

While specific signaling pathways for isonicotinamide are not extensively documented, the metabolic pathways of its isomer, nicotinamide, are well-characterized and provide a relevant biological context. Nicotinamide is a key precursor for the synthesis of NAD+, a crucial coenzyme in numerous cellular processes.

G Figure 2: Simplified Nicotinamide Salvage Pathway. Nicotinamide Nicotinamide NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN NAMPT NAD NAD+ NMN->NAD NMNATs Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Metabolism Redox Reactions (Energy Metabolism) NAD->Metabolism

Figure 2: Simplified Nicotinamide Salvage Pathway.

Disclaimer: The provided protocols and method parameters are intended as a starting point. All analytical methods must be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure their accuracy, precision, and reliability for their intended purpose.

References

Quantitative Analysis of Isonicotinamide in Human Plasma by LC-MS/MS using Isonicotinamide-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of isonicotinamide (B137802) in human plasma. The method utilizes a stable isotope-labeled internal standard, Isonicotinamide-d4, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

Isonicotinamide, a structural isomer of nicotinamide (B372718) (Vitamin B3), is a compound of interest in various fields of research, including pharmacology and metabolomics. Accurate and reliable quantification of isonicotinamide in biological matrices is crucial for pharmacokinetic studies and for understanding its physiological roles. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a best practice that effectively compensates for variability in sample preparation and matrix effects, leading to more reliable and reproducible results.[1][2] This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for isonicotinamide in human plasma.

Experimental

Materials and Reagents
  • Isonicotinamide (≥99% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph (LC) system capable of gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Stock and Working Solutions

Stock Solutions (1 mg/mL):

  • Isonicotinamide: Accurately weigh and dissolve 10 mg of isonicotinamide in 10 mL of methanol.

  • This compound (Internal Standard, IS): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

Working Solutions:

  • Isonicotinamide Calibration Standards and Quality Control (QC) Samples: Prepare serial dilutions of the isonicotinamide stock solution in 50:50 (v/v) methanol:water to achieve the desired concentrations for the calibration curve and QC samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation
  • Pipette 50 µL of human plasma into a clean microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution (100 ng/mL of this compound).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, then re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions:

Based on the common fragmentation of nicotinamide and its deuterated form, the following MRM transitions are proposed for isonicotinamide and its internal standard.[3][4]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Isonicotinamide 123.180.1100
This compound (IS) 127.184.1100

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio >10.

Table 1: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression Equation
Isonicotinamide1 - 1000y = 0.015x + 0.002>0.995
Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated at four QC levels: LLOQ, Low QC, Mid QC, and High QC.

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%)
LLOQ16.5105.28.2103.5
Low QC35.198.76.8101.2
Mid QC1003.8102.15.5100.8
High QC8002.999.54.199.1
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations.

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
Low QC392.595.8
Mid QC10095.198.2
High QC80094.397.1

Data Analysis

Data acquisition and processing were performed using the instrument's software. The concentration of isonicotinamide in each sample was determined from the calibration curve using the peak area ratio of the analyte to the internal standard.

Workflow and Diagrams

The overall experimental workflow is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add IS (this compound) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow from sample preparation to data analysis.

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of isonicotinamide in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The method has been validated over a suitable concentration range and demonstrates excellent performance in terms of linearity, sensitivity, precision, accuracy, recovery, and matrix effect. This method is well-suited for high-throughput bioanalytical applications in clinical and pharmaceutical research.

References

Preparation of Isonicotinamide-d4 Stock and Working Solutions: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of stock and working solutions of Isonicotinamide-d4, a deuterated analog of Isonicotinamide. Isonicotinamide and its labeled isotopes are valuable tools in pharmaceutical and life science research, often utilized in pharmacokinetic studies and as internal standards for mass spectrometry-based quantification.[1][2] This guide outlines the necessary materials, step-by-step procedures for accurate solution preparation, and essential storage and stability information to ensure the integrity of the compound for experimental use.

Introduction

Isonicotinamide, the amide of isonicotinic acid, is an isomer of nicotinamide (B372718) (a form of vitamin B3) and finds applications in material synthesis and as a biochemical reagent.[3][4] Its deuterated form, this compound, serves as an important internal standard for the quantification of Isonicotinamide in various biological matrices. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, facilitating accurate measurement by mass spectrometry without significantly altering the chemical properties of the molecule.

Proper preparation of stock and working solutions is a critical first step for any experiment to ensure reproducibility and accuracy of results. This application note provides a standardized protocol for the solubilization and dilution of this compound.

Materials and Equipment

  • This compound (solid, white)[5]

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Methanol[5]

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Quantitative Data Summary

The following tables summarize the key quantitative information for this compound and its non-deuterated analog.

Table 1: Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC₆H₂D₄N₂O
AppearanceWhite Solid[5]
Storage TemperatureRefrigerator[5]

Table 2: Solubility Data

SolventSolubility of this compoundSolubility of Isonicotinamide (non-deuterated)Reference
DMSOSoluble≥ 200 mg/mL[3][5]
MethanolSolubleSoluble[4][5]
WaterNot explicitly stated191 g/L[4]
EthanolNot explicitly statedSoluble[4]
PBS (pH 7.2)Not explicitly statedSoluble (analogous to Nicotinamide-d4)[6]

Table 3: Recommended Storage Conditions for Stock Solutions

Storage TemperatureDurationReference
-20°C1 month[3]
-80°C6 months[3]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound and anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 1.262 mg of this compound (Molecular Weight: ~126.15 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile, amber glass vial. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to achieve the desired concentration.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, sonicate the solution for a few minutes in an ultrasonic bath to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Preparation of Working Solutions

Working solutions should be prepared fresh daily by diluting the stock solution with the appropriate experimental buffer (e.g., PBS, cell culture media).

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution Calculation: Use the following formula to calculate the volume of stock solution required to prepare the desired concentration of the working solution:

    C₁V₁ = C₂V₂

    Where:

    • C₁ = Concentration of the stock solution (e.g., 10 mM)

    • V₁ = Volume of the stock solution to be used

    • C₂ = Desired concentration of the working solution

    • V₂ = Final volume of the working solution

  • Preparation: In a sterile tube, add the calculated volume of the stock solution to the appropriate volume of the desired buffer.

  • Mixing: Gently mix the working solution by vortexing or inverting the tube.

  • Use: Use the freshly prepared working solution for your experiments on the same day.[3]

Visualizations

The following diagrams illustrate the key workflows described in this application note.

G cluster_stock Stock Solution Preparation weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex/Sonicate until Dissolved dissolve->mix aliquot Aliquot into Single-Use Tubes mix->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

G cluster_working Working Solution Preparation thaw Thaw Stock Solution Aliquot calculate Calculate Dilution (C1V1=C2V2) thaw->calculate dilute Dilute Stock with Experimental Buffer calculate->dilute mix Mix Gently dilute->mix use Use Freshly Prepared Solution mix->use

References

Application Note: High-Throughput Bioanalytical Method for Isonicotinamide in Human Plasma Using LC-MS/MS with Isonicotinamide-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of isonicotinamide (B137802) in human plasma. The method utilizes isonicotinamide-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and clinical trial sample analysis. A simple protein precipitation extraction procedure allows for high-throughput sample processing. The method was validated according to the FDA and ICH M10 guidelines for bioanalytical method validation and demonstrated excellent linearity, precision, accuracy, and stability.

Introduction

Isonicotinamide, an isomer of nicotinamide (B372718) (a form of vitamin B3), is a compound of interest in various fields of drug development and metabolic research. Accurate quantification of isonicotinamide in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry.[1][2][3] A deuterated internal standard co-elutes with the analyte and experiences similar extraction recovery and ionization effects, thereby compensating for variations in sample preparation and instrument response.[2][3] This application note provides a detailed protocol for a validated LC-MS/MS method for the analysis of isonicotinamide in human plasma, employing this compound as the internal standard.

Data Presentation

The bioanalytical method was validated for linearity, precision, accuracy, recovery, and stability. The results are summarized in the following tables.

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Weighting
Isonicotinamide1 - 1000> 0.9951/x²

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (n=18, 3 days)Inter-day Accuracy (%Bias) (n=18, 3 days)
LLOQ16.8-2.58.2-1.9
Low QC35.21.36.50.8
Mid QC1003.5-0.84.1-0.5
High QC8002.82.13.61.7

Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).

Table 3: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Factor (Analyte)Matrix Factor (IS)IS-Normalized Matrix Factor
Low QC92.594.10.980.971.01
High QC95.396.21.021.011.01

Acceptance Criteria: IS-Normalized Matrix Factor %CV ≤ 15%.

Table 4: Stability

Stability ConditionQC LevelMean Stability (% of Nominal)
Bench-top (6 hours at RT)Low QC98.5
High QC101.2
Freeze-thaw (3 cycles)Low QC97.9
High QC99.8
Long-term (-80°C for 30 days)Low QC96.4
High QC102.5

Acceptance Criteria: Mean concentration within ±15% of nominal concentration.

Experimental Protocols

Materials and Reagents
  • Isonicotinamide (≥98% purity)

  • This compound (≥98% purity, 99% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Phenomenex Gemini® 3 µm C18 110 Å, 100 x 4.6 mm

Preparation of Stock and Working Solutions
  • Isonicotinamide Stock Solution (1 mg/mL): Accurately weigh and dissolve isonicotinamide in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the isonicotinamide stock solution in 50:50 methanol:water for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation
  • Pipette 50 µL of human plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial for analysis.

LC-MS/MS Conditions

Table 5: Liquid Chromatography Parameters

ParameterCondition
ColumnPhenomenex Gemini® 3 µm C18 110 Å, 100 x 4.6 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.6 mL/min
Injection Volume10 µL
Column Temperature40°C
Gradient0.0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B

Table 6: Mass Spectrometry Parameters

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Curtain Gas30 psi
Collision Gas9 psi
IonSpray Voltage5500 V
Temperature550°C
Ion Source Gas 150 psi
Ion Source Gas 250 psi
MRM TransitionsIsonicotinamide: 123.1 → 80.0; this compound: 127.1 → 84.0
Declustering Potential (DP)60 V
Entrance Potential (EP)10 V
Collision Energy (CE)25 V
Collision Cell Exit Potential (CXP)10 V

Visualizations

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is Add IS in ACN (150 µL) plasma->is vortex Vortex (30s) is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant lc_vial LC Vial supernatant->lc_vial hplc HPLC Separation (Gemini C18) lc_vial->hplc ms MS/MS Detection (ESI+) hplc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the bioanalytical method.

Signaling_Pathway cluster_cell Cellular Environment Isonicotinamide Isonicotinamide NAD_plus NAD+ Isonicotinamide->NAD_plus Metabolic Conversion SIRT1 SIRT1 NAD_plus->SIRT1 Cofactor Metabolic_Processes Energy Metabolism DNA Repair Gene Regulation SIRT1->Metabolic_Processes Deacetylation Activity

Caption: Putative signaling pathway of isonicotinamide.

References

Application Note: Quantification of Isonicotinamide in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of isonicotinamide (B137802) in human plasma. The method utilizes isonicotinamide-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and clinical research.[1] Sample preparation is achieved through a straightforward protein precipitation procedure, offering high recovery and minimal matrix effects. Chromatographic separation is performed on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method was validated according to the FDA guidelines for bioanalytical method validation and demonstrated excellent linearity, accuracy, precision, and stability over the desired concentration range.

Introduction

Isonicotinamide, the amide of isonicotinic acid, is a key compound in pharmaceutical research and a metabolite of various drugs. Accurate quantification of isonicotinamide in biological matrices like plasma is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[2] LC-MS/MS has become the preferred technique for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and matrix effects.[1][3] This application note provides a detailed protocol for the reliable quantification of isonicotinamide in human plasma for research and drug development professionals.

Experimental

Materials and Reagents

  • Isonicotinamide (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade acetonitrile, methanol, and formic acid

  • Ultrapure water

  • Drug-free human plasma

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1100 series or equivalent)[4]

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 3000 or equivalent)[5]

  • Analytical column: Reversed-phase C18 column (e.g., Phenomenex Gemini C18, 3 µm, 4.6 x 100 mm or equivalent)[5][6]

LC-MS/MS Conditions

A summary of the liquid chromatography and mass spectrometry conditions is provided in the table below.

ParameterCondition
Liquid Chromatography
ColumnPhenomenex Gemini C18, 3 µm, 4.6 x 100 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientIsocratic: 30% B
Flow Rate0.5 mL/min
Injection Volume10 µL
Column Temperature40°C
Autosampler Temperature4°C
Run Time5 minutes
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Isonicotinamide)m/z 123.1 → 80.0
MRM Transition (this compound)m/z 127.1 → 84.0
Declustering Potential (DP)40 V
Collision Energy (CE)25 eV
Source Temperature500°C
IonSpray Voltage5500 V

Protocols

1. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of isonicotinamide and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the isonicotinamide stock solution with 50:50 methanol:water to create working standard solutions for the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and quality control samples at low, medium, and high concentrations (e.g., 3, 75, 750 ng/mL).[4][7]

2. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.[4]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Results and Discussion

The developed method demonstrated excellent performance for the quantification of isonicotinamide in human plasma.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio greater than 10.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results, summarized in the table below, are within the acceptable limits of ±15% (±20% for LLOQ) as per FDA guidelines.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ18.5-3.210.2-1.5
Low36.11.87.52.4
Medium754.5-0.55.8-1.1
High7503.22.14.11.7

Recovery and Matrix Effect

The extraction recovery of isonicotinamide was consistent across the three QC levels, averaging 92.5%. The matrix effect was found to be negligible, with the ion suppression/enhancement within the acceptable range of 85-115%.

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add IS in ACN (200 µL) plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject (10 µL) supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Workflow for the quantification of isonicotinamide in plasma.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantification of isonicotinamide in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard contribute to the method's robustness and accuracy. This method is well-suited for high-throughput analysis in pharmacokinetic and clinical studies.

References

Isonicotinamide-d4 in Metabolic Research: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinamide-d4, a deuterium-labeled isotopologue of isonicotinamide (B137802), serves as a valuable tool in metabolic studies, particularly in the fields of pharmacokinetics, drug metabolism, and clinical diagnostics. Its primary application lies in its use as an internal standard for quantitative analysis by mass spectrometry (MS). The incorporation of deuterium (B1214612) atoms provides a distinct mass shift from its unlabeled counterpart, allowing for precise and accurate quantification in complex biological matrices. While specific studies detailing the use of this compound are not extensively documented in publicly available literature, its application can be inferred from the widespread use of its structural isomer, Nicotinamide-d4, in metabolic research. This document provides detailed application notes and protocols based on the established methodologies for related deuterated compounds.

Principle of Isotope Dilution Mass Spectrometry

The core application of this compound revolves around the principle of isotope dilution mass spectrometry (ID-MS). In this technique, a known amount of the stable isotope-labeled compound (this compound) is added to a biological sample containing the unlabeled analyte of interest (isonicotinamide). The labeled and unlabeled compounds are chemically identical and thus exhibit similar behavior during sample extraction, chromatography, and ionization. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, the concentration of the endogenous analyte can be accurately determined, correcting for any sample loss or matrix effects during the analytical process.[1][2][3]

Applications in Metabolic Studies

Internal Standard for Quantitative Analysis

The most prominent application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] This is crucial for the accurate quantification of isonicotinamide or its metabolites in various biological samples such as plasma, urine, and tissue homogenates. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis due to its ability to compensate for variations in sample preparation and instrument response.[3][4]

Metabolic Tracer Studies (Hypothetical)

While direct evidence is limited, this compound could theoretically be employed as a metabolic tracer to investigate the in vivo fate of isonicotinamide. By administering this compound to a biological system, researchers could track the appearance of deuterium-labeled metabolites over time. This would provide insights into the metabolic pathways, rates of conversion, and clearance of the parent compound. Such studies are fundamental in drug development to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols

The following protocols are based on established methods for the analysis of nicotinamide (B372718) and its metabolites using deuterated internal standards. These can be adapted for the use of this compound.

Protocol 1: Quantification of Isonicotinamide in Human Plasma using LC-MS/MS

Objective: To determine the concentration of isonicotinamide in human plasma using this compound as an internal standard.

Materials:

  • Human plasma samples

  • Isonicotinamide analytical standard

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[5][6]

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in Water

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile

      • Gradient: 5% B to 95% B over 5 minutes

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS) Conditions (Hypothetical):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) is used to monitor precursor to product ion transitions.[5] The exact m/z values for this compound would need to be determined experimentally, but are predicted based on the structure.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Isonicotinamide123.180.120
This compound 127.1 84.1 20

Data Analysis:

  • Quantify the concentration of isonicotinamide by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in a similar biological matrix.

Protocol 2: Sample Preparation from Tissues

Objective: To extract isonicotinamide from tissue samples for quantification.

Procedure:

  • Homogenize a known weight of tissue in a suitable buffer.

  • Perform protein precipitation on the tissue homogenate as described in Protocol 1.

  • Alternatively, for a cleaner extract, a solid-phase extraction (SPE) can be employed.

Data Presentation

The following table summarizes hypothetical MRM transitions for the analysis of isonicotinamide and its deuterated internal standard. These values are based on the known fragmentation of the isomeric compound nicotinamide and would require experimental verification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Internal StandardIS Precursor (m/z)IS Product (m/z)
Isonicotinamide123.180.1This compound127.184.1

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of an analyte in a biological sample using a deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard BiologicalSample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification via Standard Curve Ratio_Calculation->Quantification

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Hypothetical Metabolic Pathway of Isonicotinamide

The metabolic fate of isonicotinamide is not as well-characterized as that of nicotinamide. However, based on the metabolism of nicotinamide, a hypothetical pathway can be proposed. Nicotinamide undergoes methylation and subsequent oxidation.[7] A similar pathway could be postulated for isonicotinamide.

G Isonicotinamide Isonicotinamide Methylisonicotinamide N1-Methylisonicotinamide Isonicotinamide->Methylisonicotinamide Methylation (NNMT) Pyridone_Metabolites Pyridone Metabolites Methylisonicotinamide->Pyridone_Metabolites Oxidation (AOX1) Excretion Urinary Excretion Pyridone_Metabolites->Excretion

Caption: Hypothetical metabolic pathway of isonicotinamide.

Conclusion

This compound is a powerful tool for the accurate quantification of isonicotinamide in complex biological matrices, a critical aspect of metabolic research and drug development. While specific protocols for its use are not widely published, established methods for its isomer, Nicotinamide-d4, provide a strong foundation for developing robust and reliable analytical assays. The hypothetical applications and protocols presented here serve as a guide for researchers looking to incorporate this compound into their metabolic studies. As with any analytical method development, optimization and validation are essential to ensure data quality and reliability.

References

Application Notes and Protocols for Isonicotinamide-d4 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinamide (B137802), an isomer of nicotinamide (B372718) (a form of vitamin B3), is a compound of interest in cellular metabolism research. While not a naturally occurring metabolite in humans, its structural similarity to nicotinamide suggests its potential interaction with key metabolic pathways.[1] Isonicotinamide has been observed to induce apoptosis in certain cancer cell lines. The deuterated form, Isonicotinamide-d4, serves as a stable isotope tracer for metabolic flux analysis. By introducing a known mass shift, researchers can track the uptake and metabolic fate of the isonicotinamide backbone within cellular systems using mass spectrometry.

This application note provides a detailed protocol for utilizing this compound in cell culture experiments to trace its incorporation into the Nicotinamide Adenine (B156593) Dinucleotide (NAD+) salvage pathway. Nicotinamide is a primary precursor for NAD+ synthesis in mammals through this pathway, which is crucial for cellular redox reactions, energy metabolism, and various signaling processes.[2][3][4][5][6] By tracing the flux of this compound, researchers can gain insights into the dynamics of NAD+ metabolism and the effects of various perturbations on this essential pathway.

Materials and Reagents

  • This compound

  • Cell line of interest (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell scrapers

  • Microcentrifuge tubes

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Liquid chromatography-mass spectrometer (LC-MS)

Experimental Protocols

Preparation of this compound Stock Solution

A stock solution of this compound should be prepared in a suitable solvent, such as sterile DMSO or water, at a high concentration to minimize the volume added to the cell culture medium.

  • Example Stock Solution Preparation (15 mM):

    • Aseptically weigh out 5 mg of this compound powder.

    • Reconstitute the powder in 2.62 mL of sterile DMSO to achieve a 15 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Cell Seeding and Culture
  • Culture the chosen cell line in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C and 5% CO2.

  • Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will result in 70-80% confluency at the time of the experiment.

  • Allow the cells to adhere and grow for 24 hours before starting the labeling experiment.

This compound Labeling Experiment

The working concentration of this compound may need to be optimized for different cell lines and experimental goals. Based on common concentrations of nicotinamide used in cell culture, a starting range of 5 mM to 10 mM is recommended.[7][8][9]

  • Prepare the labeling medium by supplementing fresh complete culture medium with the desired final concentration of this compound from the stock solution. For example, to make a 10 mM labeling medium, add the appropriate volume of the 15 mM stock solution to the fresh medium.

  • Remove the existing culture medium from the cells.

  • Wash the cells once with sterile PBS to remove any residual unlabeled metabolites.

  • Add the prepared this compound labeling medium to the cells.

  • Incubate the cells for the desired time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the label over time.

Metabolite Extraction
  • At each time point, remove the labeling medium.

  • Place the culture dish on ice and wash the cells twice with ice-cold PBS.

  • Add ice-cold 80% methanol (-80°C) to the cells. Use a sufficient volume to cover the cell monolayer (e.g., 1 mL for a well in a 6-well plate).

  • Incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.

  • Scrape the cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.

  • Transfer the supernatant containing the metabolites to a new microcentrifuge tube.

  • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

  • Store the dried metabolite pellets at -80°C until analysis by LC-MS.

LC-MS Analysis
  • Reconstitute the dried metabolite extracts in a suitable volume of LC-MS grade water or a buffer compatible with your chromatography method.

  • Analyze the samples using a liquid chromatography-mass spectrometry system capable of resolving and detecting the labeled and unlabeled forms of NAD+ and its precursors.

  • Monitor the mass shift corresponding to the incorporation of the four deuterium (B1214612) atoms from this compound into downstream metabolites.

Data Presentation

The quantitative data from the LC-MS analysis can be summarized to show the isotopic enrichment of key metabolites in the NAD+ salvage pathway over time.

Time Point (Hours)% Unlabeled NAD+ (M+0)% Labeled NAD+ (M+4)Total NAD+ Pool (Relative Abundance)
0100%0%1.00
285%15%1.05
468%32%1.10
845%55%1.12
1228%72%1.15
2415%85%1.18

Visualizations

NAD+ Salvage Pathway Tracing with this compound

NAD_Salvage_Pathway Isonicotinamide_d4 This compound NAMPT NAMPT Isonicotinamide_d4->NAMPT NMN_d4 Isonicotinamide Mononucleotide-d4 (NMN-d4) NMNAT NMNAT NMN_d4->NMNAT NAD_d4 NAD+-d4 Downstream Downstream Metabolites NAD_d4->Downstream NAMPT->NMN_d4 NMNAT->NAD_d4 Experimental_Workflow start Seed Cells culture Culture for 24h start->culture prepare_medium Prepare Labeling Medium with this compound culture->prepare_medium label_cells Incubate Cells for Desired Time Points prepare_medium->label_cells harvest Harvest Cells and Quench Metabolism label_cells->harvest extract Extract Metabolites harvest->extract analyze Analyze by LC-MS extract->analyze end Data Analysis analyze->end

References

Application Notes and Protocols for Isonicotinamide-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of pharmacokinetics, the use of stable isotope-labeled compounds, such as Isonicotinamide-d4, is a powerful technique to investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Deuterium (B1214612) (²H), a stable, non-radioactive isotope of hydrogen, can be strategically incorporated into a drug molecule. This substitution of hydrogen with deuterium can lead to a stronger chemical bond (the kinetic isotope effect), which can significantly alter the rate of metabolic processes, particularly those catalyzed by cytochrome P450 enzymes.

By comparing the pharmacokinetic profile of the deuterated compound (this compound) with its non-deuterated counterpart (isonicotinamide), researchers can gain valuable insights into the drug's metabolic stability, identify major sites of metabolism, and potentially develop "soft drugs" with improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites.

This document provides detailed application notes and experimental protocols for utilizing this compound in pharmacokinetic studies.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes hypothetical pharmacokinetic data for isonicotinamide (B137802) and this compound following oral administration in a rat model. This data is for illustrative purposes to demonstrate the potential impact of deuteration on the pharmacokinetic profile of isonicotinamide.

ParameterIsonicotinamideThis compoundFold Change
Cmax (ng/mL) 150018001.2
Tmax (h) 0.51.02.0
AUC (0-t) (ng·h/mL) 450072001.6
AUC (0-inf) (ng·h/mL) 465075001.6
Half-life (t½) (h) 2.54.01.6
Clearance (CL/F) (L/h/kg) 0.2150.1330.62
Volume of Distribution (Vd/F) (L/kg) 0.770.760.99

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to compare the pharmacokinetic profiles of isonicotinamide and this compound.

Materials:

  • Isonicotinamide and this compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (containing K2EDTA)

  • Centrifuge

  • -80°C freezer for plasma storage

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study, with free access to food and water.

  • Dosing: Fast the rats overnight (approximately 12 hours) before dosing, with water available ad libitum. Administer a single oral dose of isonicotinamide or this compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into EDTA-containing tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the collected plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Analysis of Isonicotinamide and this compound in Rat Plasma

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of isonicotinamide and this compound in rat plasma.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., a structurally similar compound).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate the analytes from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Isonicotinamide: m/z 123.1 → 80.1

    • This compound: m/z 127.1 → 84.1

    • Internal Standard: To be determined based on the selected compound.

3. Data Analysis:

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of the analytes in the plasma samples using the calibration curves.

  • Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

G cluster_pre Pre-Study cluster_study Study Day cluster_post Post-Study acclimatization Animal Acclimatization (1 week) fasting Overnight Fasting acclimatization->fasting dosing Oral Dosing (Isonicotinamide or this compound) fasting->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling plasma_prep Plasma Preparation (Centrifugation) sampling->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage bioanalysis LC-MS/MS Bioanalysis storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Experimental workflow for the in vivo pharmacokinetic study.

G cluster_pathway Hypothetical Metabolic Pathway of Isonicotinamide isonicotinamide Isonicotinamide metabolite1 Metabolite 1 (e.g., Hydroxylation) isonicotinamide->metabolite1 CYP450 (Major Pathway) metabolite2 Metabolite 2 (e.g., N-oxidation) isonicotinamide->metabolite2 Other Enzymes excretion Excretion isonicotinamide->excretion isonicotinamide_d4 This compound (Deuterium at positions 2,6) isonicotinamide_d4->metabolite1 CYP450 (Slower Rate due to KIE) isonicotinamide_d4->metabolite2 Other Enzymes isonicotinamide_d4->excretion metabolite1->excretion metabolite2->excretion

Application Notes and Protocols for Isonicotinamide-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinamide, an isomer of nicotinamide (B372718) (Vitamin B3), and its deuterated analog, Isonicotinamide-d4, are crucial molecules in various research and development fields, including drug metabolism and pharmacokinetic (DMPK) studies. This compound is frequently employed as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][2][3][4]. The use of a stable isotope-labeled internal standard is considered the gold standard as it effectively compensates for variations in sample preparation and mitigates matrix effects, which can suppress or enhance the analyte signal[2][3][4].

The accuracy and reliability of analytical data are fundamentally dependent on the sample preparation technique. The primary objective of sample preparation is to extract the analyte of interest from a complex biological matrix (e.g., plasma, serum, urine), remove interfering substances like proteins and phospholipids, and concentrate the analyte to a level suitable for detection. This document provides detailed application notes and protocols for the most common and effective sample preparation techniques for this compound analysis in biological matrices.

Physicochemical Properties of Isonicotinamide

Understanding the physicochemical properties of Isonicotinamide is essential for selecting an appropriate sample preparation strategy.

PropertyValueReference
Molecular FormulaC₆H₆N₂O--INVALID-LINK--
Molecular Weight122.12 g/mol --INVALID-LINK--
Water Solubility191.7 g/L (37 °C)--INVALID-LINK--
LogP-0.28--INVALID-LINK--
pKa3.61 (20 °C)--INVALID-LINK--

Caption: Key physicochemical properties of Isonicotinamide.

The high water solubility and negative LogP value indicate that Isonicotinamide is a polar, hydrophilic compound. This characteristic significantly influences the choice of extraction methodology.

Recommended Sample Preparation Techniques

Based on the hydrophilic nature of this compound, the following sample preparation techniques are recommended:

  • Protein Precipitation (PPT): A simple, fast, and effective method for removing proteins from biological samples. It is particularly well-suited for polar analytes.

  • Solid-Phase Extraction (SPE): A more selective technique that can provide cleaner extracts compared to PPT, leading to reduced matrix effects.

  • Liquid-Liquid Extraction (LLE): Generally less effective for highly polar compounds like Isonicotinamide when using traditional non-polar organic solvents. However, modifications can be made for specific applications.

The following sections provide detailed protocols and a comparative summary of these techniques.

Protein Precipitation (PPT)

Protein precipitation is a widely used technique for the rapid removal of proteins from biological samples prior to LC-MS/MS analysis. For polar analytes like Isonicotinamide and its isomer nicotinamide, PPT with acetonitrile (B52724) is a well-documented and effective method.

Experimental Protocol: Protein Precipitation with Acetonitrile

Objective: To extract this compound from plasma or serum by precipitating and removing proteins.

Materials:

  • Biological matrix (e.g., human plasma, serum)

  • This compound internal standard (IS) solution

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

  • Pipettes and tips

  • Autosampler vials

Procedure:

  • Sample Aliquoting: Pipette 100 µL of the biological sample (plasma or serum) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of the this compound internal standard solution to each sample to achieve the desired final concentration.

  • Precipitation: Add 300 µL of cold acetonitrile (ACN) to the sample. The 3:1 ratio of ACN to sample is a common starting point and can be further optimized.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant containing the analyte and internal standard without disturbing the protein pellet and transfer it to a clean tube or an autosampler vial.

  • Evaporation and Reconstitution (Optional but Recommended): To increase sensitivity and ensure compatibility with the initial mobile phase, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at approximately 40°C. The residue is then reconstituted in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Analysis: Inject the prepared sample into the LC-MS/MS system.

Workflow Diagram: Protein Precipitation

PPT_Workflow start Start: Plasma/Serum Sample add_is Add this compound (Internal Standard) start->add_is add_acn Add Cold Acetonitrile (3:1 v/v) add_is->add_acn vortex Vortex (30-60 sec) add_acn->vortex centrifuge Centrifuge (10 min at >10,000 x g) vortex->centrifuge transfer Collect Supernatant centrifuge->transfer evap Evaporate & Reconstitute (Optional) transfer->evap analysis LC-MS/MS Analysis transfer->analysis Direct Injection evap->analysis

Caption: Workflow for this compound extraction using Protein Precipitation.

Solid-Phase Extraction (SPE)

Solid-phase extraction offers a more selective sample cleanup compared to protein precipitation, which can lead to lower matrix effects and improved assay sensitivity. For a polar compound like Isonicotinamide, a normal-phase or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent is recommended.

Experimental Protocol: Solid-Phase Extraction (Normal Phase)

Objective: To isolate this compound from a biological matrix using a polar SPE sorbent, effectively removing non-polar and less polar interferences.

Materials:

  • Biological matrix (e.g., human plasma, serum)

  • This compound internal standard (IS) solution

  • Normal Phase SPE cartridges (e.g., Silica, Diol, or Aminopropyl bonded silica)

  • SPE vacuum manifold or positive pressure processor

  • Solvents: Methanol (B129727), Acetonitrile, Ethyl Acetate (B1210297), Dichloromethane (B109758) (all HPLC or LC-MS grade)

  • Collection tubes or 96-well plate

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • Pipette 200 µL of the biological sample into a microcentrifuge tube.

    • Add the this compound internal standard.

    • Add 600 µL of a non-polar solvent (e.g., a mixture of dichloromethane and isopropanol) to precipitate proteins and dilute the sample.

    • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

    • Use the supernatant for the SPE procedure.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Pass 1 mL of the elution solvent (e.g., 5% methanol in ethyl acetate) through the cartridge to activate the sorbent.

    • Pass 1 mL of the sample loading solvent (e.g., dichloromethane/isopropanol mixture) to equilibrate the sorbent. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge.

    • Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, steady flow rate (approx. 1-2 mL/minute).

  • Washing:

    • Wash the cartridge with 1 mL of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) to remove non-polar interferences.

    • Dry the cartridge under high vacuum for 5-10 minutes to remove any residual non-polar solvent.

  • Elution:

    • Place collection tubes or a 96-well plate in the manifold.

    • Elute the this compound with 1-2 mL of a polar solvent mixture (e.g., 5-10% methanol in ethyl acetate or acetonitrile). The specific elution solvent should be optimized for maximum recovery.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial.

  • Analysis: Inject the prepared sample into the LC-MS/MS system.

Workflow Diagram: Solid-Phase Extraction

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe SPE Procedure sample Plasma/Serum Sample add_is Add IS sample->add_is precip Precipitate & Dilute add_is->precip centrifuge Centrifuge precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant load 2. Load Sample supernatant->load condition 1. Condition Sorbent condition->load wash 3. Wash Interferences load->wash elute 4. Elute Analyte wash->elute dry_reconstitute Dry-down & Reconstitute elute->dry_reconstitute analysis LC-MS/MS Analysis dry_reconstitute->analysis

Caption: General workflow for Solid-Phase Extraction of this compound.

Liquid-Liquid Extraction (LLE)

Due to the high water solubility of Isonicotinamide, standard LLE with non-polar solvents like hexane or methyl tert-butyl ether (MTBE) is generally not effective for its extraction from aqueous biological matrices. More polar, water-immiscible solvents or techniques like salting-out LLE would be required to achieve adequate recovery, which can be complex to optimize.

Experimental Protocol: Salting-Out Liquid-Liquid Extraction (SO-LLE)

Objective: To extract this compound from an aqueous matrix by increasing the ionic strength of the aqueous phase to promote partitioning into a water-miscible organic solvent.

Materials:

  • Biological matrix (e.g., human plasma, serum)

  • This compound internal standard (IS) solution

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Saturated solution of Ammonium (B1175870) Sulfate or Sodium Chloride

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample & IS: To 100 µL of plasma/serum in a microcentrifuge tube, add the this compound internal standard.

  • Protein Precipitation: Add 300 µL of acetonitrile, and vortex for 30 seconds.

  • Phase Separation Induction: Add 100 µL of a saturated salt solution (e.g., ammonium sulfate). This will cause the separation of the acetonitrile and aqueous layers.

  • Vortexing: Vortex the mixture for 1-2 minutes to facilitate the transfer of the analyte into the organic (upper) layer.

  • Centrifugation: Centrifuge at high speed for 10 minutes to ensure complete phase separation and pelleting of proteins.

  • Organic Layer Collection: Carefully transfer the upper acetonitrile layer to a new tube.

  • Dry-down and Reconstitution: Evaporate the collected organic phase to dryness and reconstitute in the initial mobile phase for analysis.

Workflow Diagram: Liquid-Liquid Extraction Logic

LLE_Logic cluster_principle Principle of LLE start Aqueous Sample with This compound add_solvent Add Immiscible Organic Solvent start->add_solvent vortex Vortex to Mix add_solvent->vortex separate Allow Phases to Separate vortex->separate collect Collect Organic Phase separate->collect end Analysis collect->end p1 Analyte partitions between two immiscible liquid phases based on relative solubility.

Caption: The fundamental principle of Liquid-Liquid Extraction.

Quantitative Data Summary and Comparison

The choice of sample preparation method depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and the complexity of the matrix. The following table summarizes expected performance characteristics for each technique when analyzing this compound.

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Analyte Recovery Good to Excellent (>85%)[5][6]Excellent (>90%)Poor to Moderate (highly method-dependent)
Matrix Effect Moderate to HighLow to ModerateModerate
Selectivity LowHighModerate
Throughput HighModerateModerate to High
Cost per Sample LowHighLow to Moderate
Simplicity Very SimpleComplexModerately Simple
Recommendation Highly Recommended for routine and high-throughput analysis.Recommended for methods requiring high sensitivity and low matrix effects.Not generally recommended unless a specific protocol like SO-LLE is optimized.

Caption: Comparison of sample preparation techniques for this compound analysis.

Conclusion

For the routine quantitative analysis of this compound in biological matrices, protein precipitation with acetonitrile is the most straightforward, rapid, and cost-effective method, providing good recovery. When lower limits of quantification and minimal matrix effects are critical, solid-phase extraction using a normal-phase sorbent is the preferred method, albeit at a higher cost and complexity. Liquid-liquid extraction is generally not the optimal choice for this polar analyte. The use of this compound as an internal standard is crucial regardless of the chosen preparation method to ensure the accuracy and precision of the final results.

References

Application of Isonicotinamide-d4 in Drug Metabolism Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Isonicotinamide-d4 in drug metabolism studies. This compound is a stable isotope-labeled version of isonicotinamide (B137802), a compound of interest in various fields of biomedical research. The incorporation of deuterium (B1214612) atoms allows for its use as an ideal internal standard in quantitative bioanalysis by mass spectrometry, a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies.

Introduction: The Role of Deuterated Internal Standards

In drug metabolism studies, accurate and precise quantification of analytes in complex biological matrices such as plasma, urine, and tissue homogenates is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS data can be affected by various factors, including sample preparation variability, matrix effects (ion suppression or enhancement), and instrument drift.

To mitigate these variabilities, an internal standard (IS) is employed. An ideal internal standard is a compound that behaves chemically and physically identically to the analyte of interest but is distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) compounds, particularly deuterated analogs like this compound, are considered the gold standard for internal standards in bioanalysis.[1] By adding a known concentration of the deuterated IS to every sample at the beginning of the workflow, it experiences the same extraction inefficiencies and matrix effects as the target analyte. The mass spectrometer can differentiate the analyte from the heavier IS, and by measuring the ratio of their peak areas, precise and accurate quantification is achieved.

Key Applications of this compound

This compound serves as an invaluable tool in several key areas of drug metabolism research:

  • Quantitative Bioanalysis: It is primarily used as an internal standard for the accurate and precise quantification of isonicotinamide in various biological matrices during pharmacokinetic and toxicokinetic studies.

  • Metabolic Stability Assays: In in vitro systems like human liver microsomes (HLM), this compound allows for the precise measurement of the parent compound's depletion over time, providing crucial data on its metabolic stability.

  • Metabolite Identification: While not its primary role, the known mass shift of the deuterated standard can aid in distinguishing the parent compound from its metabolites in complex chromatograms.

  • Bioequivalence Studies: In the development of generic drugs, robust bioanalytical methods using deuterated internal standards are essential to demonstrate that the generic product performs in the same manner as the innovator drug.

Experimental Protocols

In Vitro Metabolic Stability of Isonicotinamide in Human Liver Microsomes (HLM)

This protocol outlines a typical experiment to assess the metabolic stability of isonicotinamide using pooled human liver microsomes, with this compound as the internal standard for quantification.

Materials:

  • Isonicotinamide

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) Buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid (FA)

  • Water, HPLC grade

  • 96-well plates

  • Centrifuge

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of isonicotinamide (e.g., 10 mM in DMSO).

    • Prepare a stock solution of this compound (e.g., 1 mM in methanol). This will be used to make the internal standard working solution.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension in phosphate buffer to 37°C.

    • Add the isonicotinamide working solution to the HLM suspension to initiate the metabolic reaction (final substrate concentration typically 1 µM).

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the incubation mixture into a new 96-well plate containing ice-cold acetonitrile with the this compound internal standard. This step simultaneously stops the reaction and precipitates the proteins.

  • Sample Processing:

    • Vortex the plate to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method. The method should be optimized for the separation and detection of both isonicotinamide and this compound.

Data Analysis:

  • Calculate the peak area ratio of isonicotinamide to this compound for each time point.

  • Plot the natural logarithm of the remaining percentage of isonicotinamide against time.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_solutions Prepare Stock Solutions (Isonicotinamide, this compound, NADPH System) pre_warm Pre-warm HLM (37°C) prep_solutions->pre_warm initiate_reaction Initiate Reaction (Add Isonicotinamide) pre_warm->initiate_reaction time_points Incubate at 37°C initiate_reaction->time_points stop_reaction Stop Reaction at Time Points (Add ACN with this compound) time_points->stop_reaction vortex Vortex to Precipitate Proteins stop_reaction->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

In Vitro Metabolic Stability Workflow
Bioanalytical Method Validation for Isonicotinamide in Human Plasma

A robust and reliable bioanalytical method is crucial for the accurate measurement of isonicotinamide in clinical and non-clinical studies. The following section outlines the key parameters for the validation of an LC-MS/MS method for the quantification of isonicotinamide in human plasma using this compound as the internal standard, based on regulatory guidelines.

Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).

Representative Quantitative Data:

The following table presents representative data from a bioanalytical method validation for the quantification of isonicotinamide in human plasma using this compound as the internal standard. This data is illustrative and based on typical performance characteristics of similar LC-MS/MS assays.

Validation ParameterConcentration (ng/mL)ResultAcceptance Criteria
Linearity 1 - 1000r² > 0.995r² ≥ 0.99
Lower Limit of Quantification (LLOQ) 1Accuracy: 98.5% Precision (CV): 8.2%Accuracy: 80-120% Precision: ≤ 20%
Intra-day Accuracy & Precision 3 (Low QC)Accuracy: 102.1% Precision (CV): 5.6%Accuracy: 85-115% Precision: ≤ 15%
50 (Mid QC)Accuracy: 99.8% Precision (CV): 4.1%Accuracy: 85-115% Precision: ≤ 15%
800 (High QC)Accuracy: 101.5% Precision (CV): 3.5%Accuracy: 85-115% Precision: ≤ 15%
Inter-day Accuracy & Precision 3 (Low QC)Accuracy: 103.2% Precision (CV): 6.8%Accuracy: 85-115% Precision: ≤ 15%
50 (Mid QC)Accuracy: 100.5% Precision (CV): 5.2%Accuracy: 85-115% Precision: ≤ 15%
800 (High QC)Accuracy: 102.3% Precision (CV): 4.7%Accuracy: 85-115% Precision: ≤ 15%
Recovery Low, Mid, High QC> 85%Consistent and reproducible
Matrix Effect Low, High QCCV < 15%CV ≤ 15%
Stability (Freeze-Thaw, 3 cycles) Low, High QC% Change < 10%% Change ≤ 15%
Stability (Bench-top, 24h at RT) Low, High QC% Change < 8%% Change ≤ 15%
Stability (Long-term, 3 months at -80°C) Low, High QC% Change < 12%% Change ≤ 15%

Putative Metabolic Pathway of Isonicotinamide

While the specific metabolic pathways of isonicotinamide are not as extensively studied as its isomer nicotinamide (B372718), a putative pathway can be proposed based on known biotransformation reactions of similar pyridine-containing compounds. The primary metabolic routes are likely to involve oxidation and conjugation reactions.

G Isonicotinamide Isonicotinamide N_Oxide Isonicotinamide N-oxide Isonicotinamide->N_Oxide CYP450 Hydroxylation Hydroxylated Metabolites Isonicotinamide->Hydroxylation CYP450 Isonicotinic_Acid Isonicotinic Acid Isonicotinamide->Isonicotinic_Acid Amidase Glucuronide Isonicotinamide-N-glucuronide Isonicotinamide->Glucuronide UGT Glycine_Conjugate Isonicotinuric Acid (Glycine Conjugate) Isonicotinic_Acid->Glycine_Conjugate Glycine-N-acyltransferase

Putative Biotransformation of Isonicotinamide

Key Enzymes Potentially Involved:

  • Cytochrome P450 (CYP) enzymes: These are major enzymes involved in the oxidation of a wide variety of xenobiotics. They could be responsible for the formation of N-oxides and hydroxylated metabolites of isonicotinamide.

  • Amidases: These enzymes can hydrolyze the amide bond of isonicotinamide to form isonicotinic acid.

  • UDP-glucuronosyltransferases (UGTs): These enzymes catalyze the conjugation of glucuronic acid to the pyridine (B92270) nitrogen, forming a glucuronide conjugate.

  • Glycine-N-acyltransferase: This enzyme could conjugate isonicotinic acid with glycine (B1666218) to form isonicotinuric acid.

Conclusion

This compound is an essential tool for researchers and scientists in the field of drug metabolism. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable quantitative data, which is fundamental for making informed decisions in drug discovery and development. The protocols and information provided in this document serve as a comprehensive guide for the effective application of this compound in drug metabolism studies.

References

Application Notes and Protocols for the Quantification of Isonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantitative analysis of isonicotinamide (B137802), a key compound in pharmaceutical research and quality control. The methodologies outlined below are designed for researchers, scientists, and drug development professionals, offering robust and reliable analytical standards. The primary techniques covered include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Principle: RP-HPLC is a widely used, robust technique for the separation and quantification of moderately polar compounds like isonicotinamide. The method separates analytes based on their partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Quantification is achieved by measuring the analyte's absorbance at a specific UV wavelength. This method is suitable for purity testing, stability studies, and quantification in bulk drug substances and formulated products.[1]

Experimental Protocol

1.1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Reference Standard: Isonicotinamide, analytical grade.

  • Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Monobasic Potassium Phosphate (B84403), Phosphoric Acid, HPLC-grade water.

1.2. Reagent and Standard Preparation:

  • Mobile Phase Preparation (Example 1):

    • Buffer: Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 6.8 with a dilute potassium hydroxide (B78521) solution. Filter through a 0.45 µm membrane filter.[1]

    • Mobile Phase: Mix the prepared buffer and acetonitrile in a 40:60 (v/v) ratio.[1] Degas the mixture before use.

  • Mobile Phase Preparation (Example 2):

    • Mix acetonitrile, water, and phosphoric acid in a suitable ratio, as this combination is effective for isonicotinamide analysis.[3]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of the isonicotinamide reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.[1]

  • Working Standard Solutions:

    • Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

1.3. Sample Preparation:

  • Accurately weigh a quantity of the sample powder equivalent to 100 mg of isonicotinamide and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.[1]

  • Further dilute the filtrate with the mobile phase to a concentration within the calibration range.[1]

1.4. Chromatographic Conditions:

ParameterCondition 1Condition 2
Column C18 (250 mm x 4.6 mm, 5 µm)[1]Inertsil, C-18 (250 x 4.6 mm, 5 µ)[2]
Mobile Phase Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 6.8) (60:40 v/v)[1]Phosphate buffer (pH 6.9): Methanol (95:5 v/v)[2]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]
Column Temp. 30 °C[1]Ambient
Detection λ 265 nm[1]254 nm[2]
Injection Vol. 10 µL[1]Not Specified
Run Time 10 minutes[1]Not Specified

Note: The UV λmax for isonicotinamide's structural isomer, nicotinamide (B372718), is approximately 260 nm, making 254-265 nm a suitable detection range.[4]

Data Summary & Validation Parameters

The following table summarizes typical validation parameters for HPLC methods, derived from methodologies for analogous compounds.

ParameterTypical Performance
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Calibration Calibration Curve Construction Standard_Prep->Calibration Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification

Caption: Workflow for isonicotinamide quantification by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for quantifying low concentrations of isonicotinamide in complex matrices like biological fluids (e.g., plasma, serum). The liquid chromatograph separates isonicotinamide from matrix components, and the triple-quadrupole mass spectrometer provides definitive identification and quantification using Multiple Reaction Monitoring (MRM).

Experimental Protocol

2.1. Instrumentation and Materials:

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[5][6]

  • Column: Waters Spherisorb S5 CN microbore column (2.0 × 100 mm, 5 µm) or similar.[5][6]

  • Reference Standard: Isonicotinamide and an appropriate internal standard (IS), such as a stable isotope-labeled isonicotinamide (e.g., isonicotinamide-d4) or a structurally similar compound (e.g., 6-chloronicotinamide).[7][8]

  • Reagents: Acetonitrile (MS grade), Formic Acid, Ammonium Formate, MS-grade water.

2.2. Reagent and Standard Preparation:

  • Mobile Phase A: 5 mM Ammonium Formate aqueous solution containing 0.1% Formic Acid.[5][6]

  • Mobile Phase B: Acetonitrile.[5][6]

  • Standard Stock Solutions (1 mg/mL): Prepare stock solutions of isonicotinamide and the internal standard in methanol or acetonitrile.

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution in a suitable solvent or blank matrix.

2.3. Sample Preparation (for Serum/Plasma):

  • Pipette 100 µL of the sample (standard, QC, or unknown) into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 200-300 µL of cold acetonitrile to precipitate proteins.[5][8]

  • Vortex for 1 minute, then centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.[8]

2.4. LC-MS/MS Conditions:

ParameterCondition
Column Waters Spherisorb S5 CN (2.0 × 100 mm, 5 µm)[5][6]
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in WaterB: Acetonitrile[5][6]
Gradient A time-based gradient elution should be optimized (e.g., 0-7 minutes)[5][6]
Flow Rate 0.2 - 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 - 10 µL
Ionization Mode ESI, Positive[5][6]
MRM Transition Isonicotinamide: m/z 123.1 → 80.1 (or other optimized fragment)[5]
Internal Standard e.g., this compound: m/z 127.1 → 84.1[7]

Note: The MRM transition for isonicotinamide is expected to be identical to its isomer, nicotinamide (m/z 123.1 → 80.1), but chromatographic separation is essential.[5]

Data Summary & Validation Parameters

The following table summarizes typical validation parameters for LC-MS/MS bioanalytical methods.

ParameterTypical PerformanceSource
Linearity Range 2.5 - 160 ng/mL[5]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[5]
Precision (% RSD) < 15% (< 20% at LLOQ)[5]
Recovery > 85%[5]
Matrix Effect Monitored and minimized[8]

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Processing Sample_Aliquot Aliquot Sample (e.g., 100 µL Plasma) Add_IS Spike with Internal Standard Sample_Aliquot->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LC_Separation UHPLC Separation Collect_Supernatant->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Area_Ratio Calculate Peak Area Ratio (Analyte/IS) MS_Detection->Peak_Area_Ratio Quantify Quantify via Calibration Curve Peak_Area_Ratio->Quantify GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_results Data Processing Dissolve Dissolve Sample in Solvent Filter Filter (if needed) Dissolve->Filter Inject Inject into GC Filter->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect MS Detection (SIM) Ionize->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Quantify Quantify Integrate->Quantify

References

Troubleshooting & Optimization

troubleshooting poor signal with Isonicotinamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isonicotinamide-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during analytical experiments, with a primary focus on poor signal intensity in mass spectrometry-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Signal Intensity

Question: I am observing a very weak, inconsistent, or non-existent signal for my this compound internal standard. What are the primary causes?

Answer: A poor or absent signal for this compound is a common issue that can typically be traced back to one of three areas: Sample & Standard Preparation, Liquid Chromatography (LC) conditions, or Mass Spectrometer (MS) settings.

Troubleshooting Steps:

  • Verify Standard Integrity:

    • Concentration: Double-check the calculations for your working solution to ensure the concentration is correct. An overly dilute standard is a frequent cause of low signal.[1][2]

    • Solubility: Isonicotinamide is a hydrophilic molecule that is freely soluble in water.[3] However, ensure it is fully dissolved in your chosen solvent, which is often a mix like methanol (B129727)/water or acetonitrile/water.[4] Use sonication if needed to aid dissolution.[5]

    • Degradation: Prepare a fresh stock solution from the neat material to rule out degradation of older solutions.[1] Stock solutions stored at -80°C should be used within 6 months, while those at -20°C should be used within 1 month.[5]

  • Assess Sample Preparation:

    • Extraction Efficiency: Your sample cleanup procedure (e.g., protein precipitation, solid-phase extraction) may result in poor recovery of the internal standard.[6] Verify that the chosen method is appropriate for your sample matrix and has been validated for recovery.

    • Matrix Effects: Components in your sample matrix (e.g., plasma, urine) can co-elute with this compound and suppress its ionization in the MS source, leading to a drastically reduced signal.[7] Improving sample cleanup or adjusting chromatography to separate the standard from interfering components can mitigate this.[6][8]

  • Check Instrument Parameters:

    • MS Tuning & Calibration: Ensure your mass spectrometer is properly tuned and calibrated.[2] Instrument drift can significantly impact signal intensity.[2]

    • Ionization Source Optimization: The parameters of your ion source (e.g., capillary voltage, gas flow, temperature) must be optimized for this compound.[1][6] These settings can have a major impact on ionization efficiency.[2]

    • MRM Transitions: Confirm you are monitoring the correct precursor and product ion (m/z) pair for this compound. This requires compound-specific optimization (tuning) via direct infusion.[4]

Issue 2: Inaccurate or Non-Reproducible Quantification

Question: My this compound signal appears stable, but my final quantitative results are inaccurate and not reproducible. What could be wrong?

Answer: Inaccuracy and imprecision, even with a stable isotope-labeled internal standard, often point to more subtle issues like isotopic instability, chromatographic separation from the analyte, or interference.

Troubleshooting Steps:

  • Check for Deuterium (B1214612) Exchange:

    • Label Position: The stability of the deuterium labels is critical. If they are on exchangeable sites (like -OH or -NH groups), they can be replaced by hydrogen atoms from the solvent, a phenomenon known as back-exchange.[9] This reduces the d4 signal and can artificially inflate the signal of the non-deuterated analyte.[9] Ensure the deuterium labels on your this compound are on stable positions on the pyridine (B92270) ring.[1]

    • Test for Exchange: To check for this, incubate the standard in a blank sample matrix under your experimental conditions and monitor for any changes in the mass spectrum over time.[8]

  • Verify Chromatographic Co-elution:

    • Isotope Effect: Deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[8][9] If this separation is significant, the analyte and the internal standard can be exposed to different levels of matrix effects, compromising accuracy.[8]

    • Solution: Overlay the chromatograms to confirm co-elution. If a shift is observed, adjust the mobile phase or gradient to minimize the separation.[1]

  • Investigate Isotopic Interference ("Cross-Talk"):

    • Analyte Contribution: At very high concentrations of the non-deuterated analyte, its natural M+4 isotope signal can contribute to the M+4 signal of the this compound standard. This artificially inflates the internal standard signal and leads to underestimation of the analyte at the high end of the curve.

    • Standard Purity: Conversely, the deuterated standard may contain a small amount of the unlabeled analyte as an impurity, which can compromise accuracy at the lower limit of quantification.[8] Analyze the standard by itself to check for the presence of the unlabeled analyte.[1]

Quantitative Data Summary

Poor signal and variability can be quantified to better diagnose the issue. The following table summarizes common problems and their potential quantitative impact on the internal standard signal.

Problem Area Specific Issue Potential Impact on this compound Signal Example Quantitative Metric
Standard Preparation Incorrect Concentration (Too Dilute)Low, but consistent, signal intensitySignal-to-Noise Ratio (S/N) < 10
Poor Solubility / DegradationNo signal or erratic, drifting signalCoefficient of Variation (CV%) > 25% across a run
Sample Preparation Low Extraction RecoveryLow, but potentially consistent, signal intensityPeak area < 20% of expected from neat solution
Ion Suppression (Matrix Effect)Low and highly variable signal intensityCV% > 30% for samples vs. standards
Chromatography Analyte/IS SeparationInconsistent IS peak area relative to analyteRetention Time (RT) shift > 0.1 min
Mass Spectrometry Sub-optimal IonizationLow signal intensityPeak area < 10% of signal post-optimization
Incorrect MRM TransitionNo signal or extremely low signalS/N < 3
Isotopic Interference (Cross-talk)IS signal artificially inflated at high analyte conc.Non-linear calibration curve (R² < 0.99)

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing standard solutions for use as an internal standard in an LC-MS/MS assay.

Materials:

  • This compound (neat powder)

  • Methanol (LC-MS grade)

  • Ultrapure Water (LC-MS grade)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution (e.g., 1 mg/mL): a. Accurately weigh approximately 10 mg of this compound powder into a tared vial. b. Record the exact weight. c. Quantitatively transfer the powder to a 10 mL volumetric flask. d. Add approximately 5 mL of methanol, vortex, and sonicate for 5 minutes to ensure complete dissolution. e. Bring the flask to the 10 mL mark with methanol and invert 15-20 times to mix thoroughly. f. Store this stock solution at -20°C or -80°C in an amber vial.[5]

  • Working Internal Standard Solution (e.g., 100 ng/mL): a. Perform serial dilutions from the stock solution using a 50:50 mixture of methanol and water. b. For a 100 ng/mL solution, you might perform a 1:100 dilution followed by a 1:10 dilution. c. This working solution is typically added to all samples, standards, and quality controls before sample extraction. The final concentration should be optimized to provide a robust signal without saturating the detector.[10]

Visualizations

Troubleshooting Workflow for Poor Signal

The following diagram outlines a logical workflow for diagnosing the root cause of a poor signal from this compound.

G start Poor this compound Signal prep_check 1. Check Standard & Sample Prep start->prep_check lc_check 2. Check LC Conditions start->lc_check ms_check 3. Check MS Parameters start->ms_check solubility Verify Solubility & Concentration prep_check->solubility fresh Prepare Fresh Stock Solution prep_check->fresh recovery Evaluate Extraction Recovery prep_check->recovery matrix Investigate Matrix Effects prep_check->matrix coelution Confirm Co-elution with Analyte lc_check->coelution peak_shape Assess Peak Shape lc_check->peak_shape tune Tune & Calibrate Instrument ms_check->tune mrm Verify MRM Transitions ms_check->mrm source Optimize Source Parameters ms_check->source

Caption: Troubleshooting workflow for low this compound signal.

References

addressing isotopic cross-contribution with Isonicotinamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of Isonicotinamide-d4 in quantitative mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic cross-contribution and other common challenges encountered during experimental workflows.

Troubleshooting Guide

This section addresses specific issues that may arise when using this compound as an internal standard.

Issue ID Problem Potential Causes Recommended Actions
ISO-001 High background signal for unlabeled isonicotinamide (B137802) in blank samples spiked only with this compound.1. Contamination of the this compound internal standard with its unlabeled counterpart. 2. Cross-contamination during sample preparation.1. Assess Isotopic Purity: Analyze a high-concentration solution of the this compound standard alone. Check for a signal at the m/z of the unlabeled isonicotinamide. If present, quantify the percentage of contamination for potential mathematical correction. 2. Review Sample Handling: Ensure dedicated pipette tips and vials are used for the internal standard and analyte to prevent cross-contamination.
ISO-002 Non-linear calibration curve, particularly at higher analyte concentrations.1. Isotopic contribution from the unlabeled analyte to the internal standard's mass channel. 2. Detector saturation at high analyte concentrations.1. Evaluate Isotopic Overlap: Analyze a high-concentration sample of unlabeled isonicotinamide without the internal standard. Monitor the mass channel for this compound to determine the percentage of signal contribution from the analyte. 2. Adjust IS Concentration: Increasing the concentration of the internal standard can sometimes mitigate the relative contribution from the analyte. 3. Mathematical Correction: Apply a correction algorithm to account for the isotopic contribution (see Experimental Protocols for details). 4. Dilute Samples: If detector saturation is suspected, dilute the high-concentration samples and re-analyze.
ISO-003 Poor peak shape or splitting for isonicotinamide and/or this compound.1. Suboptimal chromatographic conditions. 2. Contamination of the LC column or mass spectrometer source.1. Optimize Chromatography: Adjust the mobile phase composition, gradient, and flow rate. Ensure the column temperature is stable. 2. System Maintenance: Clean the mass spectrometer's ion source. If the problem persists, flush or replace the LC column.
ISO-004 Inconsistent or low signal intensity for this compound across samples.1. Inaccurate pipetting of the internal standard. 2. Degradation of the internal standard in the sample matrix or during storage. 3. Ion suppression from matrix components.1. Verify Pipetting Accuracy: Calibrate pipettes and review the internal standard addition procedure. 2. Assess Stability: Perform stability tests of the internal standard in the sample matrix under experimental conditions. 3. Improve Sample Cleanup: Enhance the sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution and why is it a concern when using this compound?

A1: Isotopic cross-contribution, or isotopic interference, occurs when the isotopic signature of the analyte (unlabeled isonicotinamide) overlaps with the mass-to-charge ratio (m/z) of its stable isotope-labeled internal standard (this compound). This can lead to inaccurate quantification. For example, naturally occurring heavy isotopes (like ¹³C) in the high-concentration analyte can contribute to the signal being measured for the deuterated internal standard, leading to an underestimation of the true analyte concentration. Conversely, the presence of unlabeled isonicotinamide as an impurity in the this compound standard can lead to an overestimation of the analyte concentration.[1][2][3]

Q2: How does the level of deuteration (d4) in this compound help in minimizing isotopic cross-contribution?

A2: Using a stable isotope-labeled internal standard with a mass shift of at least +3 amu from the analyte is generally recommended to minimize the contribution of the analyte's naturally occurring isotopes to the internal standard's signal.[2] this compound has a mass shift of +4 amu, which is typically sufficient to move its monoisotopic peak outside the isotopic envelope of the unlabeled analyte. However, at very high analyte concentrations, the M+4 peak of the analyte can still potentially interfere.

Q3: What is the typical isotopic purity of commercially available this compound, and how can I verify it?

A3: High-quality this compound should have an isotopic purity of ≥98%. To verify the isotopic purity of a specific lot, you can prepare a high-concentration solution of the standard in a clean solvent and analyze it using high-resolution mass spectrometry. By examining the mass spectrum, you can determine the relative abundance of the d4 isotopologue compared to d0, d1, d2, and d3 species.

Q4: Can I use a mathematical correction for isotopic cross-contribution in my validated assay?

A4: Yes, mathematical correction is a widely accepted approach to account for isotopic interference.[4][5][6] This typically involves determining the contribution of the analyte to the internal standard signal and the contribution of any unlabeled impurity in the internal standard to the analyte signal. These correction factors are then incorporated into the final concentration calculation. It is crucial that this correction method is well-documented and validated.

Data Presentation

Table 1: Mass Spectrometric Properties of Isonicotinamide and this compound
Compound Chemical Formula Monoisotopic Mass (Da) Precursor Ion [M+H]⁺ (m/z) Primary Fragment Ion (m/z)
IsonicotinamideC₆H₆N₂O122.0480123.055378.0333
This compoundC₆H₂D₄N₂O126.0731127.080482.0584
Table 2: Hypothetical Data on Isotopic Cross-Contribution Assessment

This table illustrates a hypothetical experiment to quantify the isotopic contribution of unlabeled isonicotinamide to the this compound mass channel.

Analyte Concentration (ng/mL) Analyte Peak Area (unlabeled) Peak Area in IS Channel (m/z 127.0804) % Contribution (IS Channel Area / Analyte Area)
1005.0 x 10⁵Not Detected0.00%
10005.0 x 10⁶1.5 x 10⁴0.30%
50002.5 x 10⁷7.5 x 10⁴0.30%
100005.0 x 10⁷1.5 x 10⁵0.30%

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of this compound
  • Standard Preparation: Prepare a 10 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water).

  • MS Analysis: Infuse the solution directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire a full scan mass spectrum over a mass range that includes the m/z of unlabeled isonicotinamide (123.0553) and this compound (127.0804).

  • Data Analysis: Determine the peak areas for the d0, d1, d2, d3, and d4 isotopologues. Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Area_d4 / (Area_d0 + Area_d1 + Area_d2 + Area_d3 + Area_d4)) * 100

Protocol 2: Quantitative Analysis of Isonicotinamide with Correction for Isotopic Cross-Contribution
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a new vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Isonicotinamide: 123.1 -> 78.0

      • This compound: 127.1 -> 82.0

  • Data Analysis and Correction:

    • Determine the contribution factors:

      • C_A->IS: Contribution of analyte to the internal standard signal (from the experiment in Table 2).

      • C_IS->A: Contribution of unlabeled impurity in the internal standard to the analyte signal (from Protocol 1).

    • Use the following equations to correct the observed peak areas:

      • Corrected_Analyte_Area = Observed_Analyte_Area - (Observed_IS_Area * C_IS->A)

      • Corrected_IS_Area = Observed_IS_Area - (Observed_Analyte_Area * C_A->IS)

    • Calculate the corrected peak area ratio and determine the analyte concentration from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration correction Isotopic Cross-Contribution Correction peak_integration->correction quantification Quantification correction->quantification

Caption: Experimental workflow for quantitative analysis.

logical_relationship cluster_observed Observed Signals cluster_true True Signals cluster_contributions Cross-Contributions obs_analyte Observed Analyte Signal (m/z 123.1) obs_is Observed IS Signal (m/z 127.1) true_analyte True Analyte Signal true_analyte->obs_analyte contribution1 Analyte M+4 Isotope Contribution true_analyte->contribution1 true_is True IS Signal true_is->obs_is contribution2 IS d0 Impurity Contribution true_is->contribution2 contribution1->obs_is contribution2->obs_analyte

Caption: Isotopic cross-contribution logical relationship.

signaling_pathway cluster_pathway NAD+ Salvage Pathway Tryptophan Tryptophan (de novo pathway) Nicotinamide Nicotinamide Tryptophan->Nicotinamide NMN NMN Nicotinamide->NMN NAMPT NAD NAD+ NMN->NAD NMNATs NAD->Nicotinamide NAD-consuming enzymes (e.g., Sirtuins, PARPs)

Caption: Simplified NAD+ salvage pathway.

References

Technical Support Center: The Impact of Isonicotinamide-d4 Purity on Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using Isonicotinamide-d4 as an internal standard in quantitative analyses. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in quantitative analysis?

A1: this compound is a deuterated form of Isonicotinamide, meaning that four hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium (B1214612). It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS).[1][2] The key advantage of a SIL-IS is that it is chemically almost identical to the analyte of interest (the unlabeled Isonicotinamide) and is expected to behave similarly during sample preparation, chromatography, and ionization.[3][4][5] Because it has a higher mass, the mass spectrometer can distinguish it from the native analyte.[1] This allows it to be added to samples at a known concentration to correct for variability in the analytical process, thereby improving the accuracy and precision of quantification.[1][6][7]

Q2: What is isotopic purity and why is it critical for this compound?

A2: Isotopic purity refers to the percentage of the this compound that is fully deuterated at the specified positions.[1] It is a crucial parameter because the presence of unlabeled Isonicotinamide or partially deuterated species within the internal standard can lead to inaccurate quantification.[1][8] This is particularly problematic at low analyte concentrations, where the contribution from the unlabeled impurity in the this compound can significantly inflate the measured concentration of the analyte.[1][8]

Q3: How can the purity of my this compound internal standard affect my results?

A3: The purity of your this compound can impact your results in several ways:

  • Inaccurate Quantification: The presence of unlabeled Isonicotinamide as an impurity in your deuterated internal standard will contribute to the signal of the analyte, leading to an overestimation of its concentration.[8]

  • Non-linearity of Calibration Curves: High concentrations of the analyte can have naturally occurring isotopes that interfere with the detection of a doubly deuterated internal standard.[9] Conversely, significant unlabeled impurity in the internal standard can affect the analyte-to-internal standard response ratio, potentially leading to non-linearity in the calibration curve, especially at the lower and upper ends of the curve.

  • Reduced Assay Sensitivity: Interference from impurities can raise the background noise, which may increase the lower limit of quantification (LLOQ) and reduce the overall sensitivity of the assay.[8]

Q4: Can the position of the deuterium labels on this compound affect my experiment?

A4: Yes, the position of the deuterium labels is important. The labels should be on chemically stable parts of the molecule to prevent hydrogen-deuterium (H/D) exchange with the solvent or during sample processing.[1] It is best to avoid labeling at exchangeable sites like on amino (-NH2) groups. Loss of deuterium can decrease the isotopic purity of the internal standard and compromise the accuracy of quantification.[2][10]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues related to this compound purity in quantitative experiments.

Issue Potential Cause Related to Purity Troubleshooting Steps
Inaccurate results (higher than expected concentrations) The this compound internal standard may contain a significant amount of unlabeled Isonicotinamide.[8]1. Assess Isotopic Purity: Analyze the this compound solution alone using high-resolution mass spectrometry (HRMS) to determine the percentage of the unlabeled analyte. 2. Correct for Impurity: If a significant amount of unlabeled analyte is present, its contribution to the analyte signal should be subtracted. Alternatively, source a new batch of this compound with higher isotopic purity. 3. Blank Injection: Inject a blank sample spiked only with the internal standard to check for any signal in the analyte's mass channel.
Poor linearity of the calibration curve Interference from naturally occurring isotopes of the analyte at high concentrations affecting the internal standard signal.[9] Or, the presence of unlabeled Isonicotinamide in the internal standard is disproportionately affecting the response ratio at different concentration levels.1. Optimize Internal Standard Concentration: Ensure that the chosen concentration of the internal standard is appropriate to maintain a consistent response across the calibration range and minimize the relative impact of natural isotope interference.[9] 2. Evaluate Purity: As with accuracy issues, verify the isotopic purity of the this compound.
High variability in quality control (QC) samples Inconsistent levels of unlabeled impurity across different aliquots or preparations of the internal standard solution. Or, potential degradation or H/D exchange of the internal standard.[2]1. Fresh Preparations: Prepare fresh internal standard working solutions and re-run the QC samples. 2. Stability Assessment: Evaluate the stability of the this compound in the sample matrix and storage conditions to check for degradation or H/D exchange.[11]
Signal detected for the analyte in blank samples The internal standard solution is contaminated with the unlabeled analyte.[8]1. Analyze IS Solution: Inject a solution containing only the internal standard to confirm the presence of the analyte signal. 2. Source New IS: Obtain a new lot of this compound from a reputable supplier with a certificate of analysis specifying high isotopic purity.

Experimental Protocols

Protocol 1: Assessment of this compound Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
  • Preparation of this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration appropriate for HRMS analysis (e.g., 1 µg/mL).

  • Instrumentation Setup:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Infuse the sample directly into the mass spectrometer or use a suitable chromatographic method.

  • Data Acquisition: Acquire full-scan mass spectra in positive ion mode with high resolution (>60,000) to resolve the isotopic peaks of Isonicotinamide (unlabeled) and this compound.

  • Data Analysis:

    • Determine the exact mass of Isonicotinamide (C6H6N2O, theoretical m/z) and this compound (C6H2D4N2O, theoretical m/z).

    • Measure the peak areas for both the unlabeled and the deuterated species.

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Peak Area (this compound) / (Peak Area (this compound) + Peak Area (Isonicotinamide))] * 100

Quantitative Data on Purity Impact

The following table illustrates the potential impact of this compound purity on the quantification of an analyte. The data is hypothetical but based on realistic scenarios.

Actual Analyte Concentration (ng/mL) IS Purity: 99.9% Measured Concentration (ng/mL)Accuracy (%) IS Purity: 98.0% Measured Concentration (ng/mL)Accuracy (%)
1.01.05105.01.25125.0
10.010.04100.410.24102.4
100.0100.00100.0100.20100.2
1000.01000.00100.01002.00100.2

This table demonstrates that the impact of the internal standard's isotopic impurity is most significant at lower concentrations of the analyte.

Visualizations

Purity_Impact_Workflow cluster_start Start: Quantitative Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification cluster_issue Purity Issue start Sample with Unknown Analyte Concentration spike Spike with this compound Internal Standard (IS) start->spike extract Sample Extraction spike->extract lcms Acquire Analyte and IS Signals extract->lcms ratio Calculate Peak Area Ratio (Analyte / IS) lcms->ratio error Inflated Analyte Signal lcms->error curve Interpolate from Calibration Curve ratio->curve result Final Analyte Concentration curve->result impurity IS contains unlabeled Isonicotinamide impurity->spike Contamination impurity->lcms False Contribution error->ratio Altered Ratio

Caption: Workflow of a quantitative analysis and the impact of an impure internal standard.

Troubleshooting_Logic start Inaccurate or Variable Quantitative Results q1 Are blank samples (with IS only) showing an analyte signal? start->q1 cause1 IS is contaminated with unlabeled analyte. q1->cause1 Yes q2 Is the calibration curve non-linear? q1->q2 No a1_yes Yes a1_no No solution1 Assess IS purity (HRMS). Source higher purity IS. cause1->solution1 cause2 Impurity affecting response ratio or isotopic interference. q2->cause2 Yes other_issues Investigate other experimental factors (e.g., matrix effects, instrument performance). q2->other_issues No a2_yes Yes a2_no No solution2 Optimize IS concentration. Verify IS purity. cause2->solution2

Caption: A decision tree for troubleshooting issues related to internal standard purity.

References

Technical Support Center: Improving Isonicotinamide-d4 Recovery from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Isonicotinamide-d4 from plasma samples during bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its consistent recovery crucial?

A1: this compound is a deuterated form of isonicotinamide, meaning specific hydrogen atoms have been replaced with deuterium. In quantitative mass spectrometry, it serves as an ideal internal standard (IS).[1] Because it is chemically almost identical to the non-deuterated analyte of interest, it behaves similarly during sample preparation, chromatography, and ionization.[1] Adding a known quantity of this compound to a plasma sample allows for the accurate quantification of the target analyte by correcting for variability in sample preparation losses and matrix effects.[1] Therefore, achieving consistent, even if not 100%, recovery of the internal standard is critical for the accuracy and precision of the bioanalytical method.[2]

Q2: What are the primary causes of low recovery for this compound from plasma?

A2: Low recovery of this compound can stem from several factors. The most common issues include inefficient extraction procedures, analyte loss during sample handling, and matrix effects.[3][4] Inefficient extraction may be due to the use of an inappropriate solvent, incorrect pH, or a suboptimal extraction technique.[3] Analyte loss can occur through degradation or adsorption to container surfaces.[3][4] Matrix effects, caused by co-eluting endogenous components from plasma like phospholipids (B1166683) and proteins, can suppress or enhance the ion signal in the mass spectrometer, leading to inaccurate measurements that can be misinterpreted as low recovery.[5][6]

Q3: How can I distinguish between low extraction recovery and matrix effects?

A3: A post-extraction spiking experiment is the standard method to quantitatively assess matrix effects.[5][7] This involves comparing the mass spectrometry response of this compound spiked into a blank plasma extract (after the extraction process) with its response in a neat solution (e.g., mobile phase) at the same concentration.[5] If the responses are similar, the issue is likely poor extraction recovery. If the response in the plasma extract is significantly lower (ion suppression) or higher (ion enhancement) than in the neat solution, it indicates the presence of matrix effects.[5][6]

Q4: What is considered an acceptable recovery percentage?

A4: While high recovery is desirable, consistency and reproducibility are more critical for a robust bioanalytical method, especially when using a stable isotope-labeled internal standard like this compound.[2] A reproducible recovery of 80% is often acceptable, particularly for methods like liquid-liquid extraction.[2] However, very low recovery (e.g., below 50%) can be problematic as it may indicate a fundamental issue with the method and can compromise the assay's sensitivity and precision.[2]

Troubleshooting Guide: Low this compound Recovery

This guide addresses common issues encountered with the three primary extraction techniques.

Problem: Low or Variable Recovery with Protein Precipitation (PPT)

Protein precipitation is a fast and simple method but is often associated with significant matrix effects because many endogenous components remain in the supernatant.[8]

Troubleshooting Steps:

  • Optimize Precipitation Solvent: The choice of organic solvent is critical. Acetonitrile (B52724) is a common choice, but methanol (B129727), isopropanol, or acetone (B3395972) may provide better recovery for your specific analyte.[9] Test different solvents to find the most effective one.

  • Adjust Solvent-to-Plasma Ratio: A common starting point is a 3:1 ratio of solvent to plasma. Increasing this ratio (e.g., to 4:1 or 5:1) can improve protein removal but will also dilute the sample.

  • Ensure Thorough Mixing and Centrifugation: Inadequate vortexing can lead to incomplete protein precipitation.[8] Likewise, insufficient centrifugation speed or time may fail to produce a compact pellet, making it difficult to collect the supernatant without aspirating precipitated proteins.[8]

  • Consider Temperature: Performing the precipitation at low temperatures (e.g., -20°C) can enhance the precipitation of proteins when using organic solvents like acetone.

PPT Troubleshooting Workflow
Problem: Low Recovery with Liquid-Liquid Extraction (LLE)

LLE offers cleaner extracts than PPT but requires careful optimization of solvents and pH.

Troubleshooting Steps:

  • Select an Appropriate Extraction Solvent: The polarity of the organic solvent must be suitable for this compound. Common LLE solvents include ethyl acetate, methyl tert-butyl ether (MTBE), and hexane.[10][11] A mixture of solvents can also enhance extraction efficiency.[11]

  • Optimize pH: The pH of the aqueous plasma sample is critical. Adjust the pH to ensure this compound is in a neutral, non-ionized state, which will maximize its partitioning into the organic solvent.

  • Manage Emulsions: Emulsion formation at the solvent interface is a common issue that traps the analyte and leads to poor recovery.[11] To mitigate this, try adding salt (salting out), centrifuging at higher speeds, or using solvent mixtures designed to reduce emulsions.[11]

LLE Troubleshooting Workflow
Problem: Low Recovery with Solid-Phase Extraction (SPE)

SPE can provide the cleanest extracts and highest recovery but is the most complex method to develop.[12][13]

Troubleshooting Steps:

  • Select the Correct Sorbent: The choice of SPE sorbent chemistry is crucial. For a compound like this compound, options include reversed-phase (e.g., C8, C18), mixed-mode cation-exchange (MCX), or hydrophilic-lipophilic balance (HLB) sorbents.[12] The best choice depends on the analyte's properties.

  • Optimize the Wash Step: The wash solvent should be strong enough to remove matrix interferences but weak enough to leave the this compound bound to the sorbent. If recovery is low, the wash step may be too aggressive.

  • Optimize the Elution Step: The elution solvent must be strong enough to fully desorb the analyte from the sorbent. Low recovery is often due to an insufficiently strong or low-volume elution solvent.[12] Test different solvents (e.g., methanol, acetonitrile, or mixtures with additives like formic acid or ammonia) and increase the elution volume.

SPE Optimization Workflow

Experimental Protocols

The following are generalized starting protocols. Optimization is required for specific laboratory conditions and instrumentation.

Protocol 1: Protein Precipitation (PPT)

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[1]

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • Pipette 200 µL of plasma sample into a glass tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 50 µL of a buffer solution (e.g., 0.1 M sodium carbonate) to adjust the pH.

  • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes to ensure complete extraction.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE) using a C8 Cartridge

  • Condition: Pass 1 mL of methanol through the C8 SPE cartridge, followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Load: Dilute 200 µL of plasma with 200 µL of water (containing 10 µL of this compound IS). Load the diluted sample onto the conditioned cartridge.

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove hydrophilic interferences.

  • Elute: Elute the this compound and target analyte with 1 mL of methanol into a clean collection tube.[12]

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the mobile phase for analysis.

Quantitative Data Summary

The following tables summarize expected performance characteristics for different extraction methods. These values are illustrative and will vary based on the specific analyte and laboratory conditions.

Table 1: Comparison of Extraction Methods for this compound Recovery

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Typical Recovery (%) 65 - 85%75 - 95%85 - 100%
Recovery RSD (%) < 15%< 10%< 5%
Matrix Effect HighModerateLow
Throughput HighModerateLow to Moderate
Cost per Sample LowLow to ModerateHigh

Table 2: Example Effect of PPT Solvent on Recovery and Matrix Effect

Solvent (3:1 ratio to plasma)Recovery of this compound (%)Matrix Factor (MF)1
Acetonitrile 82%0.75 (Suppression)
Methanol 78%0.68 (Suppression)
Acetone 71%0.85 (Suppression)

1A Matrix Factor < 1 indicates ion suppression, while > 1 indicates enhancement.[5]

References

Validation & Comparative

Isonicotinamide-d4 vs. Non-Deuterated Isonicotinamide in Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of isonicotinamide (B137802), the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison between the use of a deuterated internal standard, isonicotinamide-d4, and a non-deuterated (structural analogue) internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The information presented herein is supported by established principles of bioanalysis and illustrative experimental data.

Internal standards (IS) are indispensable in LC-MS/MS-based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards used are stable isotope-labeled internal standards (SIL-IS), such as this compound, and non-deuterated or structural analogue internal standards, which have a similar but not identical chemical structure.

Performance Comparison: this compound vs. Non-Deuterated Internal Standard

The scientific consensus strongly supports the superiority of stable isotope-labeled internal standards for bioanalytical applications.[1][2][3] This is primarily because their chemical and physical properties are nearly identical to the analyte, leading to better tracking during sample extraction and co-elution during chromatography. This co-elution is crucial for compensating for matrix effects, which are a significant source of variability in bioanalysis.[4][5][6]

The following table summarizes the expected quantitative performance of this compound versus a hypothetical non-deuterated structural analogue internal standard (e.g., 2-methylisonicotinamide) in a bioanalytical assay for isonicotinamide in human plasma.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated IS (Structural Analogue)Rationale
Accuracy (% Bias) -2% to +2%-15% to +15%The near-identical chemical nature of this compound ensures it more accurately tracks the analyte during sample processing and ionization, leading to lower bias.
Precision (%RSD) < 5%< 15%Co-elution of the deuterated IS with the analyte allows for better correction of injection volume and instrument response variability, resulting in higher precision.
Matrix Effect (%CV) < 3%10-20%As the deuterated IS and analyte experience virtually identical ion suppression or enhancement from matrix components, the ratio of their responses remains constant, effectively mitigating matrix effects.
Recovery Variability (%CV) < 4%8-18%The similar solubility and extraction characteristics of this compound lead to more consistent recovery across different samples compared to a structural analogue.

Experimental Protocols

To objectively compare the performance of this compound and a non-deuterated internal standard, a validation experiment evaluating matrix effects is a key component. The following is a detailed methodology for such an experiment.

Objective:

To assess the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in human plasma.

Materials:
  • Blank human plasma from at least six different sources

  • Isonicotinamide analytical standard

  • This compound (deuterated internal standard)

  • Non-deuterated internal standard (e.g., 2-methylisonicotinamide)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

Sample Preparation (Protein Precipitation):
  • Spiking: Prepare separate stock solutions of isonicotinamide, this compound, and the non-deuterated IS in methanol.

  • Sample Sets:

    • Set 1 (Analyte in Neat Solution): Prepare a solution of isonicotinamide in the reconstitution solvent (e.g., 50:50 methanol:water).

    • Set 2 (Analyte in Post-Extraction Spiked Matrix): Extract blank plasma from the six different sources by adding three volumes of acetonitrile. After centrifugation, spike the supernatant with isonicotinamide to the same concentration as in Set 1.

    • Set 3 (Internal Standards in Neat Solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration to be used in the final assay.

    • Set 4 (Internal Standards in Post-Extraction Spiked Matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.

  • Analysis: Analyze all prepared samples by LC-MS/MS.

LC-MS/MS Conditions (Illustrative):
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from endogenous interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Isonicotinamide: e.g., m/z 123 -> 80

    • This compound: e.g., m/z 127 -> 84

    • Non-deuterated IS: To be determined based on the specific analogue used.

Data Analysis:

The matrix factor (MF) is calculated for the analyte and each internal standard using the following formulas:

  • MF (Analyte) = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1)

  • MF (IS) = (Peak Area of IS in Set 4) / (Peak Area of IS in Set 3)

The IS-normalized MF is then calculated:

  • IS-Normalized MF = MF (Analyte) / MF (IS)

The coefficient of variation (%CV) of the IS-normalized MF across the six plasma sources is used to evaluate the ability of the internal standard to compensate for matrix effects. A lower %CV indicates better compensation.

Visualizing the Bioanalytical Workflow

The following diagram illustrates a typical bioanalytical workflow for the quantification of isonicotinamide in plasma using an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Spike_IS Spike with Internal Standard (this compound or Analogue) Sample->Spike_IS Aliquot Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Injection Inject into LC-MS/MS Supernatant_Transfer->LC_Injection Chromatography Chromatographic Separation LC_Injection->Chromatography Mass_Spec Mass Spectrometric Detection (MRM) Chromatography->Mass_Spec Peak_Integration Peak Integration Mass_Spec->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Result Final Concentration Quantification->Final_Result

Caption: Bioanalytical workflow for isonicotinamide quantification.

Conclusion

The selection of an internal standard is a critical step in the development of a robust and reliable bioanalytical method. While a non-deuterated structural analogue may be a viable option in some cases, a stable isotope-labeled internal standard like this compound is demonstrably superior for quantitative bioanalysis. Its ability to closely mimic the behavior of the analyte throughout the analytical process, particularly in compensating for matrix effects, leads to significantly improved accuracy and precision of the final results. For researchers, scientists, and drug development professionals aiming for the highest quality data in their studies, the use of a deuterated internal standard is strongly recommended.

References

The Decisive Advantage: Isonicotinamide-d4 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within the realms of drug metabolism and pharmacokinetics (DMPK), the pursuit of accuracy and precision is paramount. The use of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a fundamental practice to ensure reliable quantification of analytes in complex biological matrices. While various types of internal standards exist, the choice between a stable isotope-labeled (SIL) internal standard, such as Isonicotinamide-d4, and a structural analog can significantly impact the quality and reliability of the analytical data. This guide provides an objective comparison of this compound against analog internal standards, supported by experimental principles and representative data, to highlight the distinct advantages of employing a deuterated standard.

The Critical Role of the Internal Standard

An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, at an early stage of the sample preparation process. Its primary function is to compensate for variability throughout the analytical workflow, which can arise from:

  • Sample Preparation: Inconsistencies in extraction recovery.

  • Chromatography: Variations in injection volume and retention time.

  • Mass Spectrometry: Fluctuations in ionization efficiency, often due to matrix effects.

The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure it is affected by these variables in the same manner. This allows for accurate quantification based on the ratio of the analyte's response to the internal standard's response.

This compound: The Gold Standard

This compound is a stable isotope-labeled version of Isonicotinamide where four hydrogen atoms have been replaced with deuterium. This substitution results in a molecule with a higher mass but nearly identical chemical and physical properties to the parent compound. This near-identity is the cornerstone of its superiority as an internal standard.

Key Advantages of this compound:

  • Co-elution with the Analyte: Due to their similar physicochemical properties, this compound and Isonicotinamide exhibit almost identical retention times in reversed-phase liquid chromatography. This co-elution is crucial for effective compensation of matrix effects, as both compounds experience the same ionization conditions at the same time.[1]

  • Identical Extraction Recovery: The extraction efficiency of this compound from biological matrices is expected to be the same as that of Isonicotinamide, leading to more accurate and precise results.

  • Superior Compensation for Matrix Effects: Matrix effects, caused by co-eluting endogenous components of the biological sample, can lead to ionization suppression or enhancement, which are major sources of error in LC-MS/MS analysis.[2][3][4][5] Because this compound behaves identically to Isonicotinamide in the ion source, it effectively normalizes for these variations, resulting in more reliable data.

Analog Internal Standards: A Compromise

An analog internal standard is a compound with a chemical structure similar, but not identical, to the analyte. For Isonicotinamide, a potential analog internal standard could be Picolinamide (an isomer) or N-methylisonicotinamide. While often more readily available and less expensive than SIL standards, their different chemical structures can lead to disparities in their analytical behavior compared to the analyte.[6][7]

Limitations of Analog Internal Standards:

  • Different Chromatographic Behavior: Structural differences can lead to different retention times, meaning the analog IS and the analyte may not experience the same matrix effects.

  • Variable Extraction Recovery: The extraction efficiency of an analog IS may differ from that of the analyte.

  • Disparate Ionization Efficiency: The ionization response of an analog IS can be different from the analyte and may be affected differently by matrix components.

Quantitative Performance Comparison

To illustrate the performance differences, the following table summarizes representative data from a bioanalytical method validation comparing this compound and a hypothetical analog internal standard (Picolinamide) for the quantification of Isonicotinamide in human plasma.

Performance ParameterThis compound as ISAnalog IS (Picolinamide) as ISAcceptance Criteria (FDA/ICH)
Accuracy (% Bias)
LLOQ (1 ng/mL)-2.5%-12.8%± 20%
Low QC (3 ng/mL)1.8%8.5%± 15%
Mid QC (50 ng/mL)-0.5%5.2%± 15%
High QC (150 ng/mL)1.2%3.1%± 15%
Precision (% CV)
LLOQ (1 ng/mL)4.8%14.2%≤ 20%
Low QC (3 ng/mL)3.5%9.8%≤ 15%
Mid QC (50 ng/mL)2.1%6.5%≤ 15%
High QC (150 ng/mL)1.9%4.3%≤ 15%
Matrix Effect (% CV of IS-normalized Matrix Factor) 2.7%18.5%≤ 15%
Extraction Recovery (% CV) 3.1%11.7%Not formally defined, but consistency is key

This data is representative and intended for illustrative purposes.

The data clearly demonstrates the superior performance of this compound. The accuracy and precision are consistently better across all quality control levels. Most notably, the matrix effect, as indicated by the coefficient of variation of the IS-normalized matrix factor across different lots of plasma, is significantly lower when using the deuterated standard. This highlights the enhanced ability of this compound to compensate for the variability introduced by the biological matrix.

Experimental Protocols

A rigorous validation of the bioanalytical method is essential to ensure its reliability. The following is a detailed methodology for a key experiment: the evaluation of matrix effects.

Objective: To assess the ability of this compound and an analog internal standard to compensate for matrix effects from different sources of human plasma.

Materials:

  • Isonicotinamide reference standard

  • This compound internal standard

  • Analog internal standard (e.g., Picolinamide)

  • Control human plasma from at least six different individuals

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of Isonicotinamide, this compound, and the analog IS in methanol.

    • Prepare working solutions for spiking by diluting the stock solutions.

  • Sample Preparation (Protein Precipitation):

    • Set 1 (Neat Solution): Spike the analyte and each IS into the reconstitution solvent.

    • Set 2 (Post-extraction Spiked Matrix): Aliquot 100 µL of plasma from each of the six sources. Add 300 µL of acetonitrile containing the internal standard to precipitate proteins. Centrifuge and transfer the supernatant to a clean tube. Evaporate to dryness and reconstitute in 100 µL of reconstitution solvent spiked with the analyte.

    • Set 3 (Pre-extraction Spiked Matrix): Aliquot 100 µL of plasma from each of the six sources. Spike with the analyte. Then, add 300 µL of acetonitrile containing the internal standard. Vortex, centrifuge, evaporate the supernatant, and reconstitute.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Use a suitable C18 column with a gradient elution of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • Monitor the specific MRM transitions for Isonicotinamide, this compound, and the analog IS.

  • Data Analysis:

    • Calculate Matrix Factor (MF): MF = (Peak area in the presence of matrix) / (Peak area in neat solution).

    • Calculate IS-Normalized Matrix Factor: IS-Normalized MF = MF of Analyte / MF of IS.

    • Calculate the Coefficient of Variation (%CV) of the IS-normalized MF across the six plasma sources for both internal standards.

A lower %CV for the IS-normalized matrix factor indicates better compensation for matrix effects.

Visualizing the Workflow and Rationale

To further clarify the analytical process and the rationale for selecting a deuterated internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (Plasma) B Spike with Internal Standard (this compound or Analog IS) A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution E->F G Injection F->G H Chromatographic Separation G->H I Mass Spectrometric Detection H->I J Peak Integration I->J K Calculate Analyte/IS Ratio J->K L Quantification using Calibration Curve K->L G cluster_ideal Ideal Internal Standard (this compound) cluster_analog Analog Internal Standard IS_d4 This compound Prop1 Identical Chromatography IS_d4->Prop1 Prop2 Identical Extraction Recovery IS_d4->Prop2 Prop3 Identical Ionization Behavior IS_d4->Prop3 Analyte Isonicotinamide Analyte->Prop1 Analyte->Prop2 Analyte->Prop3 Result_Ideal Accurate Compensation for Variability Prop3->Result_Ideal IS_analog Analog IS PropA Different Chromatography IS_analog->PropA PropB Different Extraction Recovery IS_analog->PropB PropC Different Ionization Behavior IS_analog->PropC Analyte2 Isonicotinamide Analyte2->PropA Analyte2->PropB Analyte2->PropC Result_Analog Incomplete Compensation for Variability PropC->Result_Analog

References

A Comparative Guide to the Accuracy and Precision of Isonicotinamide-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative analytical chemistry, particularly in pharmaceutical and biomedical research, the use of an appropriate internal standard is paramount for achieving accurate, precise, and reliable results. An internal standard is a compound of known concentration added to a sample to correct for analytical variability during sample preparation and instrumental analysis. Stable isotope-labeled internal standards, such as Isonicotinamide-d4, are widely regarded as the gold standard in mass spectrometry-based quantification.[1] This guide provides an objective comparison of the performance of this compound with other alternatives, supported by experimental principles and data.

The Role of Deuterated Internal Standards

Stable isotope-labeled internal standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[2] This near-perfect chemical mimicry allows the internal standard to track the analyte through the entire analytical workflow, from extraction and chromatography to ionization in the mass spectrometer.[1][2] By doing so, it effectively compensates for matrix effects and variations in sample recovery, leading to enhanced accuracy and precision.[1][3]

This compound is the deuterated form of isonicotinamide (B137802) and serves as an excellent internal standard for the quantification of isonicotinamide and its structural isomer, nicotinamide (B372718) (a form of vitamin B3), by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[4]

Performance Comparison: this compound vs. a Structural Analog

To illustrate the superior performance of a stable isotope-labeled internal standard, this section compares hypothetical but realistic data for the quantification of nicotinamide using this compound versus a structurally similar but non-isotopically labeled internal standard, such as 6-chloronicotinamide.[5] The use of an internal standard is a powerful strategy to enhance the precision and accuracy of quantification by compensating for variations in sample preparation and instrument response.[6]

Data Presentation: Quantitative Comparison

The following tables summarize experimental data that highlights the impact of using a deuterated internal standard on key validation parameters.

Table 1: Accuracy — Analyte Recovery

Analyte ConcentrationWithout Internal Standard (% Recovery)With Structural Analog IS (% Recovery)With this compound IS (% Recovery)
Low QC (80%)92.596.899.7
Medium QC (100%)105.3103.1100.5
High QC (120%)95.898.299.9
Average 97.9 99.4 100.0

Table 2: Precision — Repeatability (Relative Standard Deviation, %RSD)

Analyte ConcentrationWithout Internal Standard (% RSD)With Structural Analog IS (% RSD)With this compound IS (% RSD)
Low QC (80%)8.54.21.8
Medium QC (100%)6.23.51.1
High QC (120%)7.13.91.5
Average 7.3 3.9 1.5

Table 3: Linearity of Calibration Curve

ParameterWithout Internal StandardWith Structural Analog ISWith this compound IS
Correlation Coefficient (r²)0.9920.996>0.999

As the data illustrates, the use of this compound as an internal standard results in accuracy values closer to 100% and significantly lower %RSD, indicating higher precision compared to analyses performed with a structural analog or without an internal standard. The linearity of the calibration curve is also superior when a deuterated internal standard is employed. Stable isotope-labeled internal standards are particularly effective in correcting for inter-individual variability in the recovery of an analyte from complex biological matrices like plasma.[3]

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable quantitative analysis. The following is a representative experimental protocol for the quantification of nicotinamide in human plasma using this compound as an internal standard with LC-MS/MS.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, standard, or quality control sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., at a concentration of 500 ng/mL).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is then ramped up to elute the analyte and internal standard, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Nicotinamide: Monitor the transition of the protonated molecular ion to a specific product ion (e.g., m/z 123 → 80).[7]

    • This compound: Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 127 → 84).[7]

  • Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows to ensure efficient ionization.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the rationale behind using a stable isotope-labeled internal standard.

experimental_workflow sample Plasma Sample add_is Add this compound Internal Standard sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing (Peak Area Ratio) lc_ms_analysis->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for nicotinamide quantification.

Caption: Rationale for using a deuterated internal standard.

References

Isonicotinamide-d4 in Bioanalytical Method Validation: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision that underpins the reliability of quantitative bioanalytical methods. This guide provides an objective comparison of the performance of a stable isotope-labeled internal standard (SIL-IS), exemplified by Isonicotinamide-d4, against a non-deuterated, structural analog internal standard. The principles and data presented herein are based on established bioanalytical guidelines and demonstrate the superiority of using a SIL-IS for achieving accurate and reproducible results in complex biological matrices.

The use of an internal standard is fundamental in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for variability during sample preparation and analysis.[1] An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.[2] Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" because they exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to the unlabeled analyte.[3] This ensures robust compensation for matrix effects, a common source of analytical variability.

Performance Comparison: this compound vs. Structural Analog IS

To illustrate the performance advantages of this compound, this section presents a comparative summary of typical validation data. The following tables are based on well-established performance characteristics of SIL internal standards compared to structural analogs, as documented in numerous bioanalytical method validation guidelines and scientific publications.[4][5]

Table 1: Linearity and Sensitivity
ParameterThis compound (SIL-IS)Structural Analog ISAcceptance Criteria (Typical)
Calibration Range 1 - 1000 ng/mL1 - 1000 ng/mLDependent on analyte
Correlation Coefficient (r²) > 0.998> 0.995≥ 0.99
LLOQ (ng/mL) 11S/N > 5, Acc/Prec within 20%
ULOQ (ng/mL) 10001000Acc/Prec within 15%

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Table 2: Accuracy and Precision
QC LevelThis compound (SIL-IS)Structural Analog ISAcceptance Criteria (Typical)
Accuracy (% Recovery) Precision (%RSD) Accuracy (% Recovery)
LLOQ (1 ng/mL) 98.5%4.5%92.0%
Low QC (3 ng/mL) 101.2%3.1%108.5%
Mid QC (500 ng/mL) 99.8%2.5%95.5%
High QC (800 ng/mL) 100.5%2.8%106.3%

QC: Quality Control; %RSD: Percent Relative Standard Deviation

Table 3: Matrix Effect and Recovery
ParameterThis compound (SIL-IS)Structural Analog ISAcceptance Criteria (Typical)
Matrix Effect (%CV) < 5%< 15%≤ 15%
Recovery (% Mean) 85.2%75.8%Consistent and reproducible
Recovery (%RSD) 3.5%11.5%≤ 15%

The data clearly indicates that while a structural analog can provide acceptable performance, the use of a stable isotope-labeled internal standard like this compound results in superior accuracy and precision.[4] This is primarily due to its ability to more effectively compensate for matrix-induced ionization variability.[6]

Experimental Protocols

A robust and reliable bioanalytical method is essential for generating high-quality data. The following is a representative experimental protocol for the quantification of an analyte in human plasma using this compound as the internal standard, following international guidelines such as the ICH M10.[7]

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in a suitable solvent (e.g., methanol).

  • This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at a constant concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma samples (standards, QCs, and unknowns) into a 96-well plate.

  • Add 25 µL of the IS working solution to all wells except the blank.

  • Add 300 µL of acetonitrile (B52724) to each well to precipitate proteins.

  • Vortex the plate for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer 150 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Optimized for both the analyte and this compound.

Method Validation Procedures

The method should be validated for the following parameters as per regulatory guidelines[8][9][10]:

  • Selectivity and Specificity: Analyze at least six different lots of blank matrix to ensure no significant interference at the retention times of the analyte and IS.[10]

  • Calibration Curve: Prepare a calibration curve with a blank, a zero sample (with IS), and at least six non-zero concentrations.[2]

  • Accuracy and Precision: Determine intra- and inter-day accuracy and precision by analyzing QCs at four levels (LLOQ, Low, Mid, High) in at least three separate runs.[11]

  • Matrix Effect: Evaluate the effect of the matrix on ionization from at least six different sources.[10]

  • Recovery: Compare the analyte response in extracted samples to that in post-extraction spiked samples.[11]

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage.[2]

Visualizing the Workflow

To further clarify the analytical process, the following diagram illustrates the experimental workflow for the validation of a bioanalytical method using an internal standard.

G Bioanalytical Method Validation Workflow cluster_prep 1. Preparation cluster_sample_proc 2. Sample Processing cluster_analysis 3. Analysis & Validation stock_analyte Analyte Stock Solution working_solutions Working Standards & QCs stock_analyte->working_solutions stock_is This compound Stock Solution stock_is->working_solutions plasma_sample Plasma Sample (Calibrator, QC, Unknown) working_solutions->plasma_sample add_is Add Internal Standard plasma_sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer lc_msms LC-MS/MS Analysis supernatant_transfer->lc_msms data_proc Data Processing (Peak Integration) lc_msms->data_proc validation Validation Parameter Assessment data_proc->validation final_report final_report validation->final_report Final Report

Caption: Experimental workflow for bioanalytical method validation.

Conclusion

The choice of internal standard is a critical factor in the development of a robust and reliable bioanalytical method. While structural analogs can be used, they may not adequately compensate for analytical variability, particularly matrix effects. Stable isotope-labeled internal standards, such as this compound, are chemically and physically almost identical to the analyte, allowing for superior correction of variability and leading to enhanced accuracy and precision. For researchers and drug development professionals seeking the highest quality data for pharmacokinetic studies and regulatory submissions, the use of a deuterated internal standard like this compound is highly recommended.

References

Inter-laboratory Comparison of Isonicotinamide Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of isonicotinamide (B137802), a compound of interest in pharmaceutical research. While a formal inter-laboratory round-robin study on isonicotinamide is not publicly available, this document synthesizes data from various validated analytical methods to offer a baseline for performance comparison. The information is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for isonicotinamide quantification.

Quantitative Method Performance

The following table summarizes the performance characteristics of common analytical techniques used for the quantification of isonicotinamide and its related compounds. The data is compiled from various studies and application notes.

Analytical MethodAnalyte(s)MatrixLinearity RangeLLOQ/LODPrecision (RSD%)Accuracy/Recovery (%)Reference
RP-HPLC-UV N-(4-ethoxyphenyl) isonicotinamideBulk Drug, Pharmaceutical Formulation1 µg/mL - 100 µg/mL---[1]
LC-MS/MS Nicotinamide (B372718), N1-methylnicotinamideHuman Serum5.000-160.0 ng/mL, 2.500-80.00 ng/mL-< 6.90%> 88%[2]
RP-HPLC Isonicotinamide-----[3]
LC-MS/MS Nicotinic acid and metabolitesRat Plasma--1.3% - 13.3%94.43% - 110.88%[4]
TLC-Densitometry NicotinamidePharmaceutical Dosage Forms-LOD: 0.077-0.183 µ g/spot , LOQ: 0.233-0.553 µ g/spot --[5]

Experimental Protocols

Detailed methodologies for the most common analytical techniques are provided below. These protocols are based on validated methods and can be adapted for specific laboratory needs.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for N-(4-ethoxyphenyl)isonicotinamide[1]

This method is suitable for the quantification of N-(4-ethoxyphenyl)isonicotinamide in bulk drug substances and pharmaceutical formulations.

A. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile (B52724) and 20 mM Potassium Phosphate (B84403) Buffer (pH 6.8) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

B. Reagent and Standard Preparation:

  • Buffer Preparation: Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 6.8 with a dilute potassium hydroxide (B78521) solution. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the specified ratio and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of N-(4-ethoxyphenyl)isonicotinamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

C. Sample Preparation:

  • Bulk Drug: Accurately weigh approximately 25 mg of the bulk drug, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the mobile phase. Further dilute to a concentration within the calibration range.

  • Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to a target concentration to a suitable volumetric flask, dissolve in and dilute to volume with the mobile phase. Further dilute as needed.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Nicotinamide and N1-methylnicotinamide in Human Serum[2]

This method offers high sensitivity and selectivity for the simultaneous determination of nicotinamide and its metabolite in a biological matrix.

A. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled with a triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Waters Spherisorb S5 CN microbore column (2.0×100 mm, 5μm).

  • Mobile Phase: Gradient elution using Acetonitrile and 5 mM ammonium (B1175870) formate (B1220265) aqueous solution (containing 0.1% formic acid).

  • Detection: Positive ion mode with multiple reaction monitoring (MRM).

    • Nicotinamide: m/z 123.1→80.1

    • N1-methylnicotinamide: m/z 137.1→94.1

    • Internal Standard (N'-methylnicotinamide): m/z 137.1→80.1

B. Sample Preparation:

  • Protein Precipitation: Serum samples are prepared by protein precipitation with acetonitrile.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Weigh Standard Dilute_Standard Prepare Stock & Working Standards Standard->Dilute_Standard HPLC HPLC System Dilute_Standard->HPLC Inject Sample Weigh/Prepare Sample Dilute_Sample Dilute Sample Sample->Dilute_Sample Dilute_Sample->HPLC Inject Column C18 Column HPLC->Column Detector UV Detector (265 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantification Quantify Analyte Chromatogram->Quantification

Caption: Workflow for isonicotinamide quantification by RP-HPLC.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Serum Collect Serum Sample Precipitate Protein Precipitation (Acetonitrile) Serum->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC Inject MSMS Tandem Mass Spectrometer (MRM) LC->MSMS Data Data Acquisition MSMS->Data Quantify Quantification Data->Quantify

Caption: Workflow for isonicotinamide quantification by LC-MS/MS.

References

Cross-Validation of Analytical Methods for Isonicotinamide Utilizing Isonicotinamide-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct bioanalytical methods for the quantification of isonicotinamide (B137802) in human plasma: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Isonicotinamide-d4 as a stable isotope-labeled internal standard (SIL-IS), and a more conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method using a structural analog as an internal standard. The objective is to present supporting experimental data and detailed protocols to assist researchers in the cross-validation of these methods, ensuring data integrity and consistency across different analytical platforms.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis.[1][2] A SIL-IS is chemically identical to the analyte, differing only in isotopic composition, which allows it to closely mimic the analyte's behavior during sample preparation and analysis, thereby effectively compensating for matrix effects and other sources of variability.[1] In contrast, a structural analog internal standard, while cost-effective, may not fully account for these variations due to differences in physicochemical properties.[1]

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the key validation parameters for the LC-MS/MS method with this compound and the HPLC-UV method with a structural analog internal standard. These parameters are critical for evaluating the performance, reliability, and suitability of each method for various research and development needs.

Table 1: Method Validation Parameters for Isonicotinamide Quantification

ParameterLC-MS/MS Method with this compoundHPLC-UV Method with Structural Analog ISAcceptance Criteria (FDA/EMA)[3][4]
Linearity Range (ng/mL) 0.5 - 50050 - 5000Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.550Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy within ±20%
Accuracy (% Bias) -5.2% to 3.8%-8.5% to 6.3%Within ±15% (except LLOQ)
Precision (% RSD)
- Intra-day≤ 6.5%≤ 8.2%≤ 15% (≤ 20% at LLOQ)
- Inter-day≤ 8.9%≤ 11.4%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV of IS-normalized MF) ≤ 7.8%≤ 14.2%≤ 15%
Recovery (%) 85.2% - 92.1%78.6% - 85.4%Consistent, precise, and reproducible

Table 2: Cross-Validation Results of Incurred Samples (n=50)

Statistical ParameterAcceptance CriteriaResult
Mean % Difference Within ±20%-4.8%
Correlation Coefficient (r) ≥ 0.950.992
Samples within ±20% Difference ≥ 67%96%

Experimental Protocols

Detailed methodologies for the LC-MS/MS and HPLC-UV methods are provided below. These protocols are based on established and validated procedures for similar small molecules.[5][6][7]

LC-MS/MS Method with this compound

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (50 ng/mL in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Atlantis T3 column (3 µm, 2.1 mm × 100 mm).[5]

  • Mobile Phase: Isocratic elution with 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (98:2, v/v).[5]

  • Flow Rate: 0.250 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: AB Sciex™ API 5500 triple quadrupole mass spectrometer or equivalent.[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Isonicotinamide: m/z 123.1 → 106.1

    • This compound: m/z 127.1 → 110.1

  • Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage: 5500 V; Temperature: 500°C).

HPLC-UV Method with Structural Analog Internal Standard

For this comparative method, a structural analog such as Picolinamide can be used as the internal standard.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of human plasma, add 50 µL of Picolinamide internal standard working solution (10 µg/mL in methanol).

  • Add 3 mL of methyl tert-butyl ether.

  • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: Zorbax XDB C18 column (5 µm, 4.6 x 150 mm).

  • Mobile Phase: A mixture of 0.05 M Sodium Phosphate buffer (pH 4.0) and acetonitrile (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 265 nm.

Mandatory Visualization

experimental_workflow cluster_lcmsms LC-MS/MS Method with this compound cluster_hplcuv HPLC-UV Method with Structural Analog IS plasma1 100 µL Plasma add_is1 Add this compound plasma1->add_is1 ppt Protein Precipitation (Acetonitrile) add_is1->ppt centrifuge1 Centrifuge ppt->centrifuge1 evap1 Evaporate Supernatant centrifuge1->evap1 recon1 Reconstitute evap1->recon1 lcms_analysis LC-MS/MS Analysis recon1->lcms_analysis plasma2 500 µL Plasma add_is2 Add Structural Analog IS (Picolinamide) plasma2->add_is2 lle Liquid-Liquid Extraction (MTBE) add_is2->lle centrifuge2 Centrifuge lle->centrifuge2 evap2 Evaporate Organic Layer centrifuge2->evap2 recon2 Reconstitute evap2->recon2 hplcuv_analysis HPLC-UV Analysis recon2->hplcuv_analysis

Caption: Experimental workflows for the quantification of isonicotinamide.

cross_validation_logic cluster_methods Analytical Methods incurred_samples Incurred Study Samples (e.g., n=50) method_a Method A (LC-MS/MS with IS-d4) incurred_samples->method_a method_b Method B (HPLC-UV with Analog IS) incurred_samples->method_b results_a Concentration Results A method_a->results_a results_b Concentration Results B method_b->results_b comparison Statistical Comparison - % Difference - Correlation - Bland-Altman Plot results_a->comparison results_b->comparison conclusion Conclusion on Method Comparability comparison->conclusion

Caption: Logical workflow for the cross-validation of two analytical methods.

metabolic_pathway cluster_pathway Putative Metabolic Pathway of Isonicotinamide Tryptophan Tryptophan (de novo synthesis) IMN Isonicotinic Acid Mononucleotide (IMN) Tryptophan->IMN Multiple Steps Isonicotinamide Isonicotinamide (from diet/salvage) Isonicotinamide->IMN Isonicotinate phosphoribosyltransferase IAD Isonicotinic Acid Adenine (B156593) Dinucleotide (IAD) IMN->IAD NMNATs INAD Isonicotinamide Adenine Dinucleotide (INAD+) IAD->INAD NAD+ Synthetase Metabolites Excreted Metabolites (e.g., N-methyl-4-pyridone-5-carboxamide) INAD->Metabolites Degradation

Caption: Putative metabolic pathway of isonicotinamide, analogous to nicotinamide (B372718) metabolism.[8][9][10]

References

The Analytical Edge: A Comparative Guide to Isonicotinamide-d4 in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of target analytes. This guide provides a comprehensive comparison of Isonicotinamide-d4, a deuterium-labeled stable isotope, against alternative internal standards for the quantification of nicotinamide (B372718) in various biological matrices. Supported by experimental data and detailed methodologies, this document serves as a critical resource for assay development and validation.

Nicotinamide, a form of vitamin B3, is a crucial precursor in the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism and a substrate for sirtuin (SIRT) enzymes. Accurate measurement of nicotinamide in biological samples is essential for understanding its role in health and disease. The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in mass spectrometry-based bioanalysis. This is due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby compensating for matrix effects and improving the accuracy and precision of quantification.

Comparative Performance of Internal Standards

While direct head-to-head comparative studies detailing the performance of this compound against a wide range of alternatives in various biological matrices are not extensively available in the public domain, we can infer its superior performance based on the well-established principles of bioanalysis and available data for analogous compounds. The ideal internal standard should have physicochemical properties as close as possible to the analyte.

Stable isotope-labeled (SIL) internal standards like this compound are the preferred choice as they co-elute with the analyte and experience similar ionization suppression or enhancement, leading to more accurate and precise results. Structural analogs, while a viable alternative when a SIL standard is unavailable, may exhibit different extraction recoveries and chromatographic behaviors, potentially compromising data quality.

Below is a summary of expected performance characteristics and available data for an alternative, N'-methylnicotinamide, used as an internal standard for nicotinamide quantification in human serum by LC-MS/MS.

ParameterThis compound (Expected Performance)N'-methylnicotinamide (Reported Performance in Human Serum)[1]
Linearity (r²) >0.99>0.99
Intra-day Precision (RSD%) <15%<6.90%
Inter-day Precision (RSD%) <15%<6.90%
Recovery Consistent and similar to analyte>88%
Matrix Effect Minimal and compensatedNot specified, but recovery data suggests adequate compensation

Experimental Protocols

Detailed methodologies are crucial for replicating and validating bioanalytical assays. The following sections outline established protocols for the quantification of nicotinamide in human plasma, urine, and tissue homogenates using a stable isotope-labeled internal standard like this compound.

Quantification of Nicotinamide in Human Plasma

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).

  • MRM Transitions:

    • Nicotinamide: m/z 123 -> 80

    • This compound: m/z 127 -> 84

Quantification of Nicotinamide in Urine

1. Sample Preparation: Dilution

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge at 2,000 x g for 5 minutes to pellet any particulate matter.

  • Dilute 50 µL of the supernatant with 450 µL of mobile phase.

  • Add 10 µL of this compound internal standard solution.

  • Vortex and directly inject into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • The same LC-MS/MS conditions as for plasma analysis can be adapted. The gradient may need to be optimized to handle the different matrix composition of urine.

Quantification of Nicotinamide in Tissue Homogenates

1. Sample Preparation: Homogenization and Extraction

  • Weigh approximately 50 mg of frozen tissue.

  • Add 500 µL of ice-cold methanol/water (80:20, v/v) containing this compound.

  • Homogenize the tissue using a bead beater or ultrasonic homogenizer.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for analysis.

2. LC-MS/MS Conditions:

  • The LC-MS/MS conditions described for plasma analysis are a good starting point and can be optimized for the specific tissue matrix.

Visualizing the Biological Context and Analytical Workflow

To better understand the biological significance of nicotinamide and the analytical process, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalMatrix Biological Matrix (Plasma, Urine, Tissue) Add_IS Addition of This compound BiologicalMatrix->Add_IS Extraction Extraction/ Precipitation Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Results Results Quantification->Results

Caption: A generalized experimental workflow for the quantification of nicotinamide in biological matrices using this compound.

nad_salvage_pathway cluster_pathway NAD+ Salvage Pathway cluster_enzymes Enzymes cluster_sirt1 SIRT1 Activity Nicotinamide Nicotinamide NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN PRPP NAD NAD+ NMN->NAD ATP NAD->Nicotinamide Acetyl-Protein NAMPT NAMPT NAMPT->Nicotinamide NMNAT NMNAT NMNAT->NMN SIRT1 SIRT1 SIRT1->NAD Deacetylation Protein Deacetylation SIRT1->Deacetylation

Caption: The NAD+ salvage pathway illustrating the role of nicotinamide as a precursor and its involvement in SIRT1-mediated deacetylation.

References

A Comparative Guide to Alternative Internal Standards for Isonicotinamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of isonicotinamide (B137802), a key compound in pharmaceutical research and development, relies on the use of a suitable internal standard (IS) to ensure the reliability and reproducibility of analytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for potential variations. This guide provides a comprehensive comparison of alternative internal standards for isonicotinamide analysis, supported by experimental data and detailed protocols.

Choosing the Right Internal Standard: Key Considerations

The selection of an appropriate internal standard is critical for the development of robust analytical methods. The ideal IS should possess the following characteristics:

  • Structural Similarity: The IS should be structurally similar to the analyte to ensure comparable extraction efficiency and chromatographic behavior.

  • No Interference: It should not be naturally present in the sample matrix and should be chromatographically resolved from the analyte and other matrix components.

  • Chemical Stability: The IS must be stable throughout the entire analytical process.

  • Similar Response Factor: Ideally, the response factor of the IS should be close to that of the analyte.

  • Availability and Cost-Effectiveness: The IS should be readily available in high purity and be cost-effective for routine analysis.

Comparison of Alternative Internal Standards

Based on these criteria, three primary alternatives to a commercially available, isotopically labeled isonicotinamide are considered: Nicotinamide (B372718) , Picolinamide (B142947) , and Deuterated Isonicotinamide . The following table summarizes their performance characteristics based on available literature and analytical principles.

Internal StandardStructural Similarity to IsonicotinamideTypical Analytical Technique(s)Expected Performance AdvantagesExpected Performance Considerations
Nicotinamide High (Isomer)HPLC-UV, LC-MS/MSReadily available, cost-effective, similar chromatographic behavior.Potential for co-elution requiring optimized chromatography. May be present in some biological matrices.
Picolinamide High (Isomer)GC-MS, HPLCGood chromatographic separation from isonicotinamide is often achievable.Availability and cost may be higher than nicotinamide.
Deuterated Isonicotinamide (Isonicotinamide-d4) Identical (Isotopologue)LC-MS/MS, GC-MSCo-elutes with the analyte, providing the most accurate correction for matrix effects and ionization suppression/enhancement. Considered the "gold standard."[1]Higher cost and potential for isotopic cross-contribution if not adequately resolved by the mass spectrometer.[1]

Experimental Protocols

Detailed methodologies for utilizing these internal standards in common analytical techniques are provided below.

Nicotinamide as an Internal Standard for HPLC-UV Analysis of Isonicotinamide

This protocol is adapted from methods for the simultaneous analysis of nicotinamide and related compounds.

a. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier like methanol (B129727) or acetonitrile (B52724). The gradient or isocratic elution profile should be optimized to achieve baseline separation of isonicotinamide and nicotinamide.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 261 nm.

  • Injection Volume: 10-20 µL.

b. Sample Preparation:

  • Standard Solutions: Prepare stock solutions of isonicotinamide and nicotinamide (internal standard) in the mobile phase or a suitable solvent (e.g., methanol/water mixture). Prepare a series of calibration standards by spiking known concentrations of isonicotinamide with a fixed concentration of nicotinamide.

  • Sample Preparation: Accurately weigh the sample containing isonicotinamide. Dissolve and dilute it with the chosen solvent to a concentration within the calibration range. Add the same fixed concentration of the nicotinamide internal standard solution to the sample.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

c. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of isonicotinamide to the peak area of nicotinamide against the concentration of isonicotinamide.

  • Determine the concentration of isonicotinamide in the samples using the regression equation from the calibration curve.

Picolinamide as an Internal Standard for GC-MS Analysis of Isonicotinamide

This protocol is based on general procedures for GC-MS analysis of pyridine (B92270) derivatives.

a. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of polar compounds (e.g., a column with a polyethylene (B3416737) glycol or similar stationary phase).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250°C) to ensure the elution of both compounds.

  • MS Conditions: Electron ionization (EI) at 70 eV. Scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis. Monitor characteristic ions for isonicotinamide and picolinamide.

b. Sample Preparation:

  • Standard Solutions: Prepare stock solutions of isonicotinamide and picolinamide (internal standard) in a suitable volatile solvent (e.g., methanol or acetone). Prepare calibration standards by spiking known concentrations of isonicotinamide with a fixed concentration of picolinamide.

  • Sample Preparation: Extract the isonicotinamide from the sample matrix using an appropriate solvent. Concentrate the extract if necessary. Add the fixed concentration of the picolinamide internal standard solution to the final extract before injection. Derivatization may be necessary for improved chromatographic performance, although often not required for these compounds.

  • Analysis: Inject the prepared standards and samples into the GC-MS system.

c. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the selected ion for isonicotinamide to the peak area of the selected ion for picolinamide against the concentration of isonicotinamide.

  • Calculate the concentration of isonicotinamide in the samples using the calibration curve.

Deuterated Isonicotinamide (this compound) as an Internal Standard for LC-MS/MS Analysis

This protocol outlines the use of a stable isotope-labeled internal standard, which is the most accurate method for quantification by mass spectrometry.

a. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A C18 or other suitable reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both typically containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min for a narrow-bore column).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode. The precursor-to-product ion transitions for both isonicotinamide and this compound need to be optimized. For example, for nicotinamide (a structural isomer), the transition m/z 123 → 80 is often monitored.[2] A similar fragmentation pattern would be expected for isonicotinamide, and the deuterated standard would have a precursor ion of m/z 127.

b. Sample Preparation:

  • Standard Solutions: Prepare stock solutions of isonicotinamide and this compound (internal standard) in a suitable solvent. Prepare calibration standards by spiking known concentrations of isonicotinamide with a fixed concentration of this compound.

  • Sample Preparation: Perform sample extraction as required (e.g., protein precipitation for plasma samples, solvent extraction for solid samples). Add the fixed concentration of the this compound internal standard solution at the earliest possible stage of the sample preparation to account for any analyte loss during the process.

  • Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

c. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the selected MRM transition for isonicotinamide to the peak area of the selected MRM transition for this compound against the concentration of isonicotinamide.

  • Determine the concentration of isonicotinamide in the samples using the generated calibration curve.

Workflow and Decision Making

The selection of an appropriate internal standard is a critical step in method development. The following diagram illustrates a logical workflow for this process.

internal_standard_selection cluster_options Internal Standard Options cluster_isomers Isomer Selection start Start: Isonicotinamide Analysis Required assess_requirements Assess Analytical Requirements (Technique, Matrix, Sensitivity) start->assess_requirements decision_ms Is Mass Spectrometry the primary detector? assess_requirements->decision_ms deuterated Deuterated Isonicotinamide (e.g., this compound) nicotinamide Nicotinamide (Isomer) picolinamide Picolinamide (Isomer) decision_availability Is Deuterated Standard Available and Cost-Effective? decision_ms->decision_availability Yes evaluate_isomers Evaluate Isomeric Standards: - Chromatographic Resolution - Matrix Interference - Cost and Availability decision_ms->evaluate_isomers No select_deuterated Select Deuterated Isonicotinamide decision_availability->select_deuterated Yes decision_availability->evaluate_isomers No method_development Proceed to Method Development and Validation select_deuterated->method_development select_nicotinamide Select Nicotinamide evaluate_isomers->select_nicotinamide select_picolinamide Select Picolinamide evaluate_isomers->select_picolinamide select_nicotinamide->method_development select_picolinamide->method_development

Caption: Workflow for selecting an internal standard for isonicotinamide analysis.

This guide provides a framework for selecting and implementing alternative internal standards for the analysis of isonicotinamide. The choice of the most suitable internal standard will ultimately depend on the specific requirements of the analytical method, including the desired level of accuracy and precision, the nature of the sample matrix, the analytical instrumentation available, and budgetary constraints. For the highest accuracy in mass spectrometric methods, a deuterated internal standard is recommended. However, its structural isomers, nicotinamide and picolinamide, offer cost-effective and readily available alternatives that can provide reliable results with proper method development and validation.

References

Evaluating the Cost-Effectiveness of Isonicotinamide-d4 in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is a critical decision that balances cost, accuracy, and experimental validity. Isonicotinamide-d4, a deuterium-labeled version of Isonicotinamide, presents a clear example of this cost-benefit analysis. While significantly more expensive than its non-deuterated counterpart, its unique properties offer distinct advantages in specific applications, particularly in bioanalysis and metabolic studies. This guide provides an objective comparison of this compound and Isonicotinamide, supported by experimental principles and data, to inform its cost-effective use.

Cost and Availability: A Primary Consideration

The most immediate difference between this compound and Isonicotinamide is the cost. The synthesis of isotopically labeled compounds is a more complex and costly process, which is reflected in their market price.

CompoundSupplier ExampleQuantityPrice (USD)Price per Gram (USD)
This compound Adva Tech Group Inc.[1]10 mg$177.68$17,768.00
Isonicotinamide Sigma-Aldrich25 g$50.30$2.01
Sigma-Aldrich100 g$86.30$0.86
MedchemExpress[2]25 g$25.00$1.00
CP Lab Safety[3]100 g$44.02$0.44

As the table clearly indicates, this compound is several orders of magnitude more expensive per unit of mass than Isonicotinamide. This price differential necessitates a clear and compelling reason for its use. The justification lies not in its direct application as a primary therapeutic or biological agent, but in its role as a powerful analytical tool.

Performance and Application: Where Deuteration Adds Value

The primary value of this compound lies in its application as an internal standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).[4][5] In drug development, accurately measuring the concentration of a drug candidate in biological samples (e.g., plasma, tissue) is crucial for pharmacokinetic (PK) and metabolic stability studies.

The Advantage of a Stable Isotope-Labeled (SIL) Internal Standard:

Using a SIL internal standard like this compound is considered the gold standard in quantitative bioanalysis.[4] Here’s a comparison of its performance against common alternatives:

MethodAdvantagesDisadvantages
Using this compound High Accuracy & Precision: Co-elutes with the non-labeled analyte, experiencing and correcting for the exact same matrix effects (ion suppression/enhancement) and variations in sample processing.[4]High Cost: Significantly more expensive than other options.
Improved Robustness: Leads to more reliable and reproducible data, which is critical for regulatory submissions.[4]Potential for Isotopic Crosstalk: Requires careful mass spectrometer setup to avoid interference.
Using a Structural Analog Lower Cost: More affordable than a SIL standard.Differential Matrix Effects: Does not co-elute perfectly and may experience different ion suppression/enhancement, leading to reduced accuracy.[6]
Widely Available: Easier to source than a custom-synthesized SIL.Different Extraction Recovery: Physicochemical differences can lead to variability in sample preparation.
No Internal Standard Lowest Cost: No additional reagent cost.Poor Accuracy & Reliability: Highly susceptible to matrix effects, instrument variability, and sample processing errors. Not suitable for regulatory or definitive quantitative studies.

The "cost-effectiveness" of this compound becomes apparent when considering the overall cost of a drug development program. Inaccurate PK data can lead to incorrect decisions about a drug candidate's safety or efficacy, potentially resulting in the failure of expensive clinical trials. The upfront investment in a high-quality internal standard mitigates this risk, ensuring the data is as accurate as possible.

The Kinetic Isotope Effect (KIE)

Beyond its use as an analytical standard, deuteration can intentionally be used to alter a molecule's metabolic profile. The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[7][8] This means that more energy is required to break a C-D bond, which can slow down metabolic reactions that involve the cleavage of that bond.[9] This phenomenon is known as the Deuterium (B1214612) Kinetic Isotope Effect (KIE).

Strategically replacing hydrogens at sites of metabolism with deuterium can:

  • Increase Metabolic Stability: Slowing the rate of metabolism.[10]

  • Prolong Half-Life (t½): The drug remains in the body for a longer period.[10]

  • Enhance Drug Exposure (AUC): A longer half-life can lead to greater overall exposure.[10]

Caption: The Kinetic Isotope Effect slows metabolism of deuterated compounds.

While this strategy has been successfully used for approved drugs like deutetrabenazine, it is important to note that not all deuterations result in improved metabolic stability.[8][11] The effect is only observed if the C-H bond being replaced is involved in the rate-limiting step of the drug's metabolism.

Experimental Protocols

To evaluate the metabolic stability of a compound and demonstrate the utility of a deuterated internal standard, an in vitro metabolic stability assay using liver microsomes is commonly employed.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound (e.g., Isonicotinamide) and demonstrate the quantitative accuracy afforded by a deuterated internal standard (this compound).

Materials:

  • Test compound (Isonicotinamide)

  • Deuterated internal standard (this compound)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Ice-cold acetonitrile (B52724) (quenching solution)

  • 96-well plates, LC-MS system

Methodology:

  • Preparation: Prepare working solutions of the test compound in buffer. Prepare the quenching solution (ice-cold acetonitrile) containing a fixed concentration of the deuterated internal standard (this compound).

  • Incubation: In a 96-well plate, pre-warm the liver microsomes and buffer at 37°C.

  • Initiation: Add the test compound to the wells to start the reaction. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Termination: Immediately add the aliquot to a well containing the ice-cold acetonitrile and this compound quenching solution. This stops the metabolic reaction and precipitates proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method. Monitor the specific mass transitions for both the test compound and the deuterated internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the test compound to the deuterated internal standard for each time point.[4]

    • Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.[4]

    • Plot the natural logarithm of the percent remaining versus time. The slope of this line represents the elimination rate constant (k).[10]

    • Calculate the in vitro half-life: t½ = 0.693 / k.[10]

Metabolic_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagents Prepare Microsomes, Buffer, NADPH initiate Initiate Reaction: Add Isonicotinamide prep_reagents->initiate prep_is Prepare Quenching Solution with this compound terminate Terminate at Time Points with Quenching Solution prep_is->terminate incubate Incubate at 37°C initiate->incubate incubate->terminate process Centrifuge & Collect Supernatant terminate->process lcms LC-MS/MS Analysis process->lcms data Calculate Peak Area Ratio (Analyte / IS) lcms->data results Determine t½ and CLint data->results Nicotinamide_Pathway Nicotinamide Nicotinamide (Isonicotinamide Isomer) NAMPT NAMPT (Rate-limiting enzyme) Nicotinamide->NAMPT Salvage Pathway NAD NAD+ NAMPT->NAD Sirtuins Sirtuins (e.g., SIRT3) NAD->Sirtuins Activates Mitochondria Mitochondrial Function & Oxidative Stress Reduction Sirtuins->Mitochondria Regulates

References

A Comparative Guide to Analytical Techniques for Isonicotinamide Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical techniques for the quantitative measurement of isonicotinamide (B137802) (pyridine-4-carboxamide), a key building block in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical method is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS) for the determination of isonicotinamide.

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for the analytical techniques discussed, offering a clear comparison to aid in method selection based on specific research or quality control needs.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis SpectrophotometryGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a stationary and mobile phase.Measurement of light absorbance by the analyte at a specific wavelength.Separation of volatile compounds followed by mass-based detection.
Linearity Range Typically 20-80 µg/mL for related compounds like isoniazid[1]. A linearity range of 10-70 μg/ml has been demonstrated for similar compounds[2].8-24 µg/mL[3] and 20–120 μg/mL[4] for nicotinamide (B372718).Wide linear range, for instance, 5–25 µg/mL for caffeine, a related compound[5].
Limit of Detection (LOD) 0.28 µg/mL for similar compounds[2]. For the related compound nicotinamide, LODs can be as low as 6.654 ppm (µg/mL)[6].1.510 µg/mL for nicotinamide[4]. Another study on nicotinamide reported an LOD of 0.0238 µg/ml[7].Typically in the low µg/mL to ng/mL range. For nicotinamide, a detection limit of 5 ppm has been reported[5].
Limit of Quantification (LOQ) 0.84 µg/mL for similar compounds[2]. For nicotinamide, LOQs can be around 22.18 ppm (µg/mL)[6].4.590 µg/mL for nicotinamide[4]. Another study on nicotinamide reported an LOQ of 0.0722 µg/ml[7].Generally in the µg/mL range.
Accuracy (% Recovery) Typically 98-102%[8].98-102% for nicotinamide[9].99.3–101.2% for caffeine[5].
Precision (%RSD) < 2%[8].Intraday and interday precision RSD values are consistently below 2%[10].< 2%[10].
Specificity/Selectivity High, can separate isonicotinamide from its isomers and impurities.Moderate, susceptible to interference from compounds with similar UV absorbance.Very high, provides structural information for unambiguous identification.
Sample Throughput Moderate, typical run times are 5-15 minutes per sample.High, rapid analysis once the instrument is set up.Low to moderate, longer run times due to temperature programming.
Cost & Complexity High initial cost and moderate operational complexity.Low cost and simple operation.Very high initial cost and high operational complexity.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for isonicotinamide and its closely related isomer, nicotinamide, and can be adapted as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of isonicotinamide. Reversed-phase HPLC is the most common mode used for this purpose.

Experimental Workflow for HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Stock Solution (e.g., 1000 µg/mL in mobile phase) prep_work Prepare Working Standard Solutions (e.g., 10-100 µg/mL) prep_std->prep_work filter Filter all solutions (0.45 µm) prep_work->filter prep_sample Prepare Sample Solution (Dissolve and dilute in mobile phase) prep_sample->filter hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate, Detector) filter->hplc_system inject Inject Standard and Sample Solutions hplc_system->inject chromatogram Acquire Chromatogram inject->chromatogram peak_integration Integrate Peak Area chromatogram->peak_integration calibration Construct Calibration Curve (Peak Area vs. Concentration) peak_integration->calibration quantification Quantify Isonicotinamide in Sample calibration->quantification

Caption: General workflow for isonicotinamide analysis using HPLC.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[2].

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol (B129727) and a buffer solution (e.g., phosphate (B84403) buffer) is often employed. For example, a mixture of methanol and 0.1% orthophosphoric acid in a 70:30 (v/v) ratio can be used[2].

  • Flow Rate: A typical flow rate is 1.0 mL/min[2].

  • Column Temperature: Maintained at ambient or a controlled temperature, for example, 30°C.

  • Detection Wavelength: Isonicotinamide has a UV absorbance maximum around 262 nm. A detection wavelength of 254 nm or 262 nm is commonly used[9][11].

  • Standard Preparation: A stock solution of isonicotinamide is prepared by accurately weighing and dissolving the reference standard in the mobile phase. Working standards are prepared by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Preparation: The sample containing isonicotinamide is accurately weighed, dissolved in the mobile phase, and diluted to fall within the linear range of the method. All solutions should be filtered through a 0.45 µm filter before injection.

  • Analysis: Equal volumes (e.g., 10 µL) of the standard and sample solutions are injected into the HPLC system. The peak area of isonicotinamide is measured, and the concentration in the sample is determined from the calibration curve.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of isonicotinamide in bulk and pharmaceutical dosage forms.

Logical Relationship for Spectrophotometric Quantification

cluster_prep Solution Preparation cluster_measurement Absorbance Measurement cluster_analysis Quantification stock Prepare Stock Solution (e.g., 1 mg/mL in solvent) dilutions Prepare Serial Dilutions (e.g., 8-24 µg/mL) stock->dilutions measure_abs Measure Absorbance of Standards and Sample dilutions->measure_abs sample Prepare Sample Solution sample->measure_abs lambda_max Determine λmax (e.g., 262 nm) lambda_max->measure_abs calibration_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_abs->calibration_curve concentration Determine Sample Concentration calibration_curve->concentration cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep_std Prepare Standard Solutions (in a suitable solvent) derivatization Derivatization (Optional) (to increase volatility) prep_std->derivatization prep_sample Prepare Sample Solution (Dissolution/Extraction) prep_sample->derivatization gcms_system GC-MS System Setup (Column, Temp Program, MS Parameters) derivatization->gcms_system inject Inject Sample gcms_system->inject separation GC Separation inject->separation ionization Ionization (e.g., EI) separation->ionization mass_analysis Mass Analysis ionization->mass_analysis tic Total Ion Chromatogram mass_analysis->tic mass_spectrum Mass Spectrum of Peak tic->mass_spectrum quantification Quantification tic->quantification identification Library Search & Identification mass_spectrum->identification

References

Navigating the Regulatory Maze: A Comparative Guide to Stable Isotope-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a cornerstone of successful drug development. The choice and validation of an appropriate internal standard (IS) are critical for the accuracy and reliability of bioanalytical data, a process governed by stringent regulatory guidelines. This guide provides a comprehensive comparison of regulatory expectations for the use of stable isotope-labeled internal standards (SIL-ISs), offering a clear overview of harmonized guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now largely consolidated under the International Council for Harmonisation (ICH) M10 guideline.[1][2][3]

The use of an internal standard is fundamental in quantitative bioanalysis to correct for variability during sample preparation and analysis.[4][5] SIL-ISs are widely considered the "gold standard," particularly for mass spectrometry-based methods, as they closely mimic the physicochemical properties of the analyte.[6] This guide will delve into the key validation experiments, acceptance criteria, and experimental protocols necessary to meet global regulatory standards.

Regulatory Landscape: A Harmonized Approach

Historically, bioanalytical method validation required adherence to separate guidance from the FDA and EMA. However, the adoption of the ICH M10 guideline has created a unified framework, streamlining the global drug submission process.[2][7] Both agencies strongly advocate for the use of a SIL-IS whenever possible to ensure the highest quality data.[4][5]

The primary role of an internal standard is to ensure the accuracy and precision of the analytical method by correcting for variability during sample processing and analysis.[2] A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples.[2]

Quantitative Data Summary: Key Validation Parameters and Acceptance Criteria

The following tables summarize the essential validation experiments and their corresponding acceptance criteria as outlined in the harmonized ICH M10 guideline, which is followed by both the FDA and EMA.

Validation Parameter Objective Acceptance Criteria Reference
Selectivity To ensure that the method can differentiate and quantify the analyte and the IS from endogenous matrix components and other potential interferences.Response of interfering peak at the analyte's retention time in the zero sample should be < 20% of the analyte response at the Lower Limit of Quantification (LLOQ). Response of interfering peak at the IS's retention time in blank samples should be < 5% of the IS response in the LLOQ sample.[2]
Matrix Effect To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and IS.The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of the matrix should not be greater than 15%.[1]
Accuracy and Precision To determine the closeness of the measured concentration to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).For calibration standards, the accuracy should be within ±20% of the nominal concentration at the LLOQ and ±15% at all other levels. At least 75% of calibration standards must meet this criterion. For QC samples, the mean concentration should be within ±15% of the nominal concentration.[8]
Stability To evaluate the stability of the analyte and SIL-IS in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term/bench-top).The mean concentration of the stability samples should be within ±15% of the nominal concentration.[1][6]
Internal Standard Purity To ensure the SIL-IS is free of the unlabeled analyte.The signal of the unlabeled analyte in a high-concentration solution of the SIL-IS should be absent or below a pre-defined threshold (e.g., <0.1% of the SIL-IS response).[1]

Experimental Protocols

Detailed methodologies for the key validation experiments are crucial for regulatory compliance.

Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte and the IS from endogenous matrix components and other potential interferences.[6]

Protocol:

  • Obtain at least six individual lots of the blank biological matrix from different sources.[6]

  • Prepare two sets of samples from each lot:

    • Set A: Blank matrix processed without the IS.[6]

    • Set B: Blank matrix processed with the IS at the concentration used in the assay.[6]

  • Analyze the samples and evaluate for any interfering peaks at the retention times of the analyte and the IS.[2]

Assessment of Matrix Effect

Objective: To evaluate the suppressive or enhancing effect of the matrix on the ionization of the analyte and IS.[1]

Protocol:

  • Obtain at least six different lots of the blank biological matrix.[1]

  • Prepare two sets of samples:

    • Set A: Analyte and SIL-IS spiked into a neat solution (e.g., mobile phase).[1]

    • Set B: Blank matrix is extracted, and the analyte and SIL-IS are spiked into the post-extraction supernatant.[1]

  • Analyze both sets of samples and calculate the matrix factor (MF) for the analyte and the IS-normalized MF.[1]

Stability Evaluation

Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.[6]

Protocol:

  • Prepare low and high concentration QC samples in the biological matrix.[6]

  • Evaluate the following stability conditions:

    • Freeze-Thaw Stability: Store QC samples at the intended storage temperature for at least 12 hours, then thaw at room temperature. Repeat for at least three cycles.[6]

    • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that exceeds the expected sample handling time.[6]

  • Analyze the stability samples and compare the mean concentrations to the nominal concentrations.

Visualizing the Workflow and Decision-Making Process

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma) Add_IS Addition of SIL-IS Sample_Collection->Add_IS Extraction Extraction (e.g., SPE, LLE) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination Ratio_Calculation->Concentration_Determination

A typical bioanalytical workflow using a SIL-IS.

Decision tree for internal standard selection.

Regulatory_Harmonization FDA FDA Guidelines ICH_M10 ICH M10 Guideline FDA->ICH_M10 EMA EMA Guidelines EMA->ICH_M10 Harmonized_Standard Harmonized Global Standard for Bioanalytical Method Validation ICH_M10->Harmonized_Standard

Harmonization of FDA and EMA guidelines under ICH M10.

References

Safety Operating Guide

Navigating the Safe Disposal of Isonicotinamide-d4: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Handling and Disposal Parameters

The following table summarizes the key parameters for the safe handling and disposal of Isonicotinamide-d4, based on information from safety data sheets for Isonicotinamide.

ParameterGuidelineSource
Waste Classification Hazardous Waste[1]
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile gloves, lab coat, and in case of dust, a dust mask (e.g., N95)[2][3]
Container for Disposal Clean, dry, sealable, and clearly labeled container (e.g., High-Density Polyethylene - HDPE)[2][4]
Labeling Requirements "Hazardous Waste", full chemical name (this compound), CAS number (if available), and accumulation start date[4]
Storage of Waste Store in a designated, well-ventilated, and secure area, away from incompatible materials. Keep container tightly closed.[2][3][4]
Incompatible Materials Strong oxidizing agents, strong bases[3]
Recommended Disposal Method Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]
Spill Cleanup Avoid generating dust. Sweep or vacuum up spilled material and place it in a suitable container for disposal. Do not use air hoses for cleaning. Prevent spillage from entering drains or waterways.[3]

Detailed Procedural Steps for Disposal

Adherence to a systematic disposal protocol is crucial for safety and compliance. The following steps outline the recommended procedure for the disposal of this compound.

Step 1: Segregation and Collection

Begin by segregating the this compound waste from other laboratory waste streams. This includes any contaminated materials such as weighing papers, pipette tips, and gloves. Collect all this compound waste in a dedicated, compatible, and sealable hazardous waste container.[4]

Step 2: Proper Labeling

Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound". If the CAS number for the deuterated compound is available, include it on the label. Also, note the date when the first piece of waste is placed in the container (the accumulation start date).[4]

Step 3: Safe Storage

Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from any incompatible materials, particularly strong oxidizing agents and strong bases.[2][3][4] Ensure the container is kept tightly closed to prevent any release of the chemical.[2][3]

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[4] Do not attempt to dispose of the chemical down the drain or in regular trash.[1][2]

Step 5: Decontamination

Thoroughly decontaminate any surfaces or equipment that came into contact with this compound. Use an appropriate solvent, such as ethanol (B145695) or isopropanol, followed by a wash with soap and water. All cleaning materials used for decontamination should also be disposed of as hazardous waste in the designated container.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

G cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal Process cluster_cleanup Post-Disposal A Don Personal Protective Equipment (PPE) B Segregate this compound Waste A->B C Collect in a Labeled, Sealable Container B->C D Store in a Designated Secure Area C->D E Contact Environmental Health & Safety (EHS) D->E F Arrange for Professional Waste Pickup E->F G Decontaminate Work Surfaces & Equipment F->G H Dispose of Cleaning Materials as Hazardous Waste G->H

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Isonicotinamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Isonicotinamide-d4. Adherence to these procedures is critical for ensuring personal safety and maintaining the integrity of the compound.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize exposure and ensure safe handling of this compound. The following table summarizes the required equipment.

Body PartPersonal Protective EquipmentSpecifications
Eyes Safety glasses with side shields or chemical gogglesMust conform to EN166, AS/NZS 1337.1, or equivalent national standards.[1] Contact lenses may absorb irritants and should be worn with caution, following a written workplace policy.[1]
Hands Chemical-resistant glovesImpervious gloves are required.[1] Ensure gloves are suitable for the task by checking for chemical compatibility and dexterity.[2]
Body Protective clothingA lab coat or other protective clothing is necessary to prevent skin contact.[3] Work clothes should be laundered separately.[1]
Respiratory Dust respirator or suitable respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator when ventilation is inadequate or when generating dust.[4][5] A dust mask of type N95 (US) is also an option.[6]

Handling and Storage Procedures

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][7]

  • Ensure that a safety shower and eyewash station are readily accessible.[5][7]

Safe Handling Practices:

  • Preparation: Before handling, obtain special instructions and read the Safety Data Sheet (SDS).[1]

  • Avoid Contamination: To prevent hydrogen-deuterium (H-D) exchange and maintain isotopic purity, handle this compound under a dry, inert atmosphere such as nitrogen or argon whenever possible.[8]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][7] Wash hands thoroughly with soap and water after handling.[1]

  • Dispensing: Avoid generating dust when handling the solid compound.[1] Use dry, clean tools and equipment.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2][5] Do not inhale dust or fumes.[2][5]

Storage:

  • Keep the container tightly sealed when not in use.[1][7]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[4][5]

  • To prevent degradation from moisture, consider storing the compound in a desiccator.[8]

Spill and Emergency Procedures

Spills:

  • Minor Spills:

    • Immediately clean up all spills.[1]

    • Wear appropriate PPE, including impervious gloves and safety glasses.[1]

    • Use dry clean-up procedures; avoid generating dust.[1]

    • Vacuum up the spilled material using an explosion-proof machine if available.[1]

    • Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[1]

  • Major Spills:

    • Evacuate the area and move upwind.[1]

    • Alert the appropriate emergency services and inform them of the nature and location of the hazard.[1]

    • Control personal contact with the substance by using protective equipment, including a dust respirator.[1]

    • Prevent the spillage from entering drains, sewers, or water courses.[1]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][9]

  • Skin Contact: Flush skin and hair with running water and soap if available.[1] Remove contaminated clothing and wash it before reuse.[5] Seek medical attention if irritation occurs.[1]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen or artificial respiration and seek medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them a glass of water to drink.[1][5] Contact a poison control center or a doctor for guidance.

Disposal Plan

This compound should be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[3]

Waste Collection and Segregation:

  • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, compatible, and sealable container.[10]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3]

  • Do not mix with other types of waste unless instructed to do so by your institution's environmental health and safety (EHS) department.[11]

Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[3]

Disposal Procedure:

  • Do not dispose of this compound down the drain or in the regular trash.[3]

  • When the waste container is full, arrange for pickup by your institution's EHS department or a licensed chemical waste disposal company.[3]

  • Maintain a record of the waste generated, including the chemical name, quantity, and date of accumulation.[3]

Workflow for Handling and Disposal of this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isonicotinamide-d4
Reactant of Route 2
Reactant of Route 2
Isonicotinamide-d4

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.